molecular formula C8H10ClN3O B103216 4-(6-Chloropyridazin-3-yl)morpholine CAS No. 17259-32-4

4-(6-Chloropyridazin-3-yl)morpholine

Cat. No.: B103216
CAS No.: 17259-32-4
M. Wt: 199.64 g/mol
InChI Key: QDXCFLKGKSWHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridazin-3-yl)morpholine (CAS 17259-32-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a chloropyridazine ring coupled with a morpholine group, a privileged structure known to enhance the physicochemical properties of lead molecules . Its primary research application is as a synthetic building block for the development of novel bioactive molecules. Researchers have utilized this scaffold in structure-activity relationship (SAR) studies to develop potent anticryptosporidial agents, targeting a diarrheal disease caused by the parasite Cryptosporidium . Furthermore, the 6-chloropyridazin-3-yl moiety is a recognized pharmacophore in the design of compounds with affinity for neuronal nicotinic acetylcholine receptors (nAChRs), showing binding affinity in the nanomolar range . The morpholine ring is frequently incorporated into drug candidates to improve aqueous solubility and is found in various marketed drugs across numerous therapeutic areas . This makes this compound a versatile precursor for researchers synthesizing and optimizing compounds for pharmacological evaluation. The compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol . It is typically characterized by a melting point of 65-67°C. Handle with care; this product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXCFLKGKSWHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313461
Record name 4-(6-chloropyridazin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17259-32-4
Record name 17259-32-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(6-chloropyridazin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(6-Chloropyridazin-3-yl)morpholine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(6-chloropyridazin-3-yl)morpholine. The information is compiled for use in research, drug discovery, and development applications.

Chemical Properties and Structure

This compound is a heterocyclic compound incorporating both a pyridazine and a morpholine moiety. These structural features are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₀ClN₃O[1][2][3]
Molecular Weight 199.64 g/mol [1]
CAS Number 17259-32-4[1][2][4]
Appearance Solid[1]
Boiling Point 419.1 °C at 760 mmHg (Predicted)
Water Solubility 26.2 µg/mL (Predicted)
Storage Conditions Sealed in a dry environment at 2-8°C
Structural Information

The structural identifiers for this compound are provided below, offering various representations of the molecule.

IdentifierValueReference(s)
IUPAC Name This compound[3]
Synonyms 3-Chloro-6-morpholinopyridazine, 4-(6-chloro-3-pyridazinyl)morpholine[3]
SMILES String Clc1ccc(nn1)N2CCOCC2[1]
InChI Key QDXCFLKGKSWHMI-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a general and widely applicable synthetic route involves the nucleophilic aromatic substitution of a di-halogenated pyridazine with morpholine.

General Synthesis Protocol

A plausible method for the synthesis of this compound is the reaction of 3,6-dichloropyridazine with morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Materials:

  • 3,6-Dichloropyridazine

  • Morpholine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., ethanol, isopropanol, DMF)

Procedure:

  • Dissolve 3,6-dichloropyridazine in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount or a slight excess of morpholine to the solution.

  • Add a base, typically 1.1 to 1.5 equivalents, to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are limited in the public domain. However, the constituent morpholine and pyridazine scaffolds are well-represented in pharmacologically active compounds, suggesting potential areas of biological investigation for this molecule.

The morpholine ring is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.[5] Morpholine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

Similarly, the pyridazine core is a privileged structure in medicinal chemistry.[7] Pyridazine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, and have shown potential as anticancer agents.[7] For instance, some pyridazine derivatives have been explored as PARP-1 inhibitors, which are involved in DNA repair and are a target in oncology.[7]

Given the combination of these two pharmacophores, this compound could plausibly be investigated for similar biological activities. A hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway, a common target for heterocyclic small molecules in drug discovery.

Hypothetical Kinase Inhibition Pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation and Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of a novel chemical entity such as this compound.

Drug_Discovery_Workflow General Workflow for Synthesis and Screening cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification

Caption: A typical workflow for small molecule drug discovery.

References

An In-depth Technical Guide to CAS Number 17259-32-4: 3-Chloro-6-morpholinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and safety data for 3-Chloro-6-morpholinopyridazine (CAS No. 17259-32-4). This compound is a heterocyclic building block with applications in medicinal chemistry and materials science.

Physicochemical Data

The following tables summarize the key physicochemical properties of 3-Chloro-6-morpholinopyridazine. Data has been compiled from various chemical suppliers and databases. Discrepancies in reported values are noted where applicable.

Identifier Value Source
CAS Number 17259-32-4N/A
Chemical Name 3-Chloro-6-morpholinopyridazineN/A
Synonyms 4-(6-chloropyridazin-3-yl)morpholine[1]
Molecular Formula C₈H₁₀ClN₃O[2]
Molecular Weight 199.64 g/mol [2]
Appearance Off-white to pale-yellow or yellow-brown solid/powder[1]
Property Value Source
Boiling Point 419.1 °C at 760 mmHg[1][3]
Flash Point 207.3 °C[3]
Density 1.3 g/cm³[3]
Water Solubility 26.2 µg/mL (Sparingly soluble)[1][3]
LogP (calculated) 0.33 - 0.9[1][3]
Vapor Pressure 3.12E-07 mmHg at 25°C[1]
Refractive Index 1.563 - 1.564[1][3]
Polar Surface Area 38.25 Ų[1]

Safety and Handling

3-Chloro-6-morpholinopyridazine is classified as an irritant.[3] Standard laboratory safety protocols should be followed when handling this compound.

Hazard Category Description Source
GHS Classification Irritant[3]
Hazard Codes Xn, Xi[3]
Risk Statements R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Protective gloves and lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Biological Activity and Applications

3-Chloro-6-morpholinopyridazine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Some sources suggest it has potential as an antitumor and antimicrobial agent, though specific studies are not widely available.[1] Its role as a building block is crucial for developing novel compounds with potential therapeutic applications.[2]

Experimental Protocols

G General Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 3-Chloro-6-morpholinopyridazine in a suitable aprotic solvent (e.g., DMF, DMSO) B Add a nucleophile (e.g., an amine or thiol) and a non-nucleophilic base (e.g., DIPEA) A->B Reaction Setup C Heat the reaction mixture (e.g., 80-120 °C) B->C Initiate Reaction D Monitor reaction progress by TLC or LC-MS C->D During Reaction E Cool the reaction mixture D->E Upon Completion F Perform aqueous work-up to remove solvent and excess reagents E->F Extraction G Purify the product by column chromatography or recrystallization F->G Purification H Characterize the final product (NMR, MS, etc.) G->H Final Step

A generalized workflow for a nucleophilic substitution reaction.

Logical Relationships in Chemical Synthesis

As a chemical intermediate, 3-Chloro-6-morpholinopyridazine serves as a foundational component for building more complex molecules. The chloro-substituent on the pyridazine ring is a key reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

G A 3-Chloro-6-morpholinopyridazine (Starting Material) D Substituted Pyridazine Derivative (Product) A->D Reacts with B Nucleophilic Reagent (e.g., R-NH2, R-SH) B->D Incorporated into C Reaction Conditions (Solvent, Base, Temperature) C->D Facilitates

Role as a chemical intermediate in synthesis.

References

Spectroscopic Data for 4-(6-Chloropyridazin-3-yl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloropyridazin-3-yl)morpholine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural framework, combining a substituted pyridazine ring with a morpholine moiety, makes it a subject of interest for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, which is crucial for its identification, characterization, and quality control in research and development settings.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 17259-32-4[1][2]

  • Molecular Formula: C₈H₁₀ClN₃O[1][3][4]

  • Molecular Weight: 199.64 g/mol [1]

Spectroscopic Data

A thorough search of available scientific literature and chemical databases did not yield experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for this compound. While data for structurally related compounds, such as other substituted morpholines and pyridazines, are available, direct spectral characterization for the title compound is not publicly accessible.

Commercial suppliers of this chemical may possess analytical data; however, it is not disclosed in the public domain. The absence of this foundational data precludes the creation of detailed data tables and a comprehensive analysis of its spectral features.

Experimental Protocols

A plausible synthetic route is the reaction of 3,6-dichloropyridazine with morpholine in the presence of a base and a suitable solvent. The reaction progress would typically be monitored by thin-layer chromatography (TLC), and the final product would be purified using techniques such as column chromatography or recrystallization.

Following synthesis, the compound's identity and purity would be confirmed through a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis would be performed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The logical workflow for the synthesis and characterization of this compound is outlined in the diagram below. This represents a standard procedure in synthetic organic chemistry for the preparation and verification of a new compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (3,6-Dichloropyridazine, Morpholine) reaction Chemical Reaction (Base, Solvent) start->reaction 1. workup Reaction Work-up (Extraction, Washing) reaction->workup 2. purification Purification (Chromatography/Recrystallization) workup->purification 3. nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 4a. ir IR Spectroscopy purification->ir 4b. ms Mass Spectrometry purification->ms 4c. data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and Spectroscopic Workflow

Conclusion

While this compound is a commercially available compound with potential for further research, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and the experimental protocols for its synthesis. The information presented here provides a foundational understanding of the compound's properties and a proposed workflow for its preparation and analysis. Researchers and scientists requiring this specific data are encouraged to either perform the characterization in-house or request the analytical data directly from commercial suppliers.

References

Known biological activities of chloropyridazine morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Chloropyridazine Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of chloropyridazine morpholine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The combination of the pyridazine and morpholine moieties has been shown to produce synergistic effects, leading to a wide range of pharmacological actions. This document summarizes key findings from recent scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Chloropyridazine morpholine derivatives have emerged as a significant area of interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

A notable strategy in the design of these anticancer agents is molecular hybridization, which combines the chloropyridazine morpholine scaffold with other pharmacophoric moieties to enhance activity and potentially reduce drug resistance[1].

Mechanism of Action: PARP-1 Inhibition and Apoptosis

One of the primary anticancer mechanisms of these derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, particularly in base excision repair[1]. By inhibiting PARP-1, these compounds can lead to an accumulation of DNA damage, especially in cancer cells that already have deficiencies in other DNA repair pathways, ultimately triggering apoptosis (programmed cell death)[1]. Studies have shown that novel chloropyridazine hybrids can induce apoptosis and inhibit PARP-1, leading to a significant reduction in cancer cell proliferation and colony formation[1].

Mechanism of Action: Topoisomerase II Inhibition

Certain morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme essential for managing DNA tangles during replication[2]. Molecular docking studies have revealed that these compounds can bind to topoisomerase II with significant affinity, suggesting their potential to disrupt DNA replication in cancer cells and induce cytotoxicity[2].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various chloropyridazine morpholine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound IDCell LineIC50 (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[3]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[3]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[3]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
Compound 2g SW480 (Colon Adenocarcinoma)5.10 ± 2.12[4]
MCF-7 (Breast Adenocarcinoma)19.60 ± 1.13[4]
M2 MDA-MB-231 (Breast Cancer)88.27 µg/mL[2]
M5 MDA-MB-231 (Breast Cancer)81.92 µg/mL[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of chemical compounds.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil)[4].

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: PARP-1 Inhibition Pathway

PARP1_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 DNA Repair Mechanism cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER Repair_Failure DNA Repair Failure PARP1->Repair_Failure DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair Inhibitor Chloropyridazine Morpholine Derivative Inhibitor->PARP1 DSB Double-Strand Breaks Repair_Failure->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP-1 inhibition by chloropyridazine morpholine derivatives disrupts DNA repair, leading to apoptosis.

Antimicrobial Activity

Derivatives incorporating the chloropyridazine and morpholine scaffolds have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The morpholine nucleus is a key pharmacophore in several antibiotics, such as linezolid, which acts by inhibiting bacterial protein synthesis[6].

Spectrum of Activity

These compounds have shown a broad spectrum of action. For instance, certain novel morpholine derivatives exhibit high inhibitory action against a majority of bacterial strains tested, with significant inhibition zones observed.[7][8][9] Activity has been reported against species such as Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), Proteus mirabilis (Gram-negative), Mycobacterium smegmatis, and yeasts like Candida albicans and Saccharomyces cerevisiae.[5][6]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) and the diameter of the inhibition zone are standard parameters used to quantify antimicrobial activity.

Compound IDMicroorganismMIC (µg/mL)Inhibition Zone (mm)Reference
Compound 12 Mycobacterium smegmatis15.6-[6]
Pseudomonas aeruginosa>1000 (low activity)-[6]
Compound 8 Candida albicans500-[6]
Saccharomyces cerevisiae500-[6]
Compound 22 E. coli12.56.0 - 8.4[5]
P. mirabilis12.56.0 - 8.4[5]
Compound 3 Various Bacteria-16 - 31[7]
Compound 4 Various Bacteria6.25 - 12.517 - 26[9]
Experimental Protocol: Mueller-Hinton Agar Diffusion Method

The well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Objective: To determine the susceptibility of microorganisms to test compounds by measuring the zone of inhibition.

Materials:

  • Bacterial strains (e.g., E. coli, S. pyogenes)[5]

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (at various concentrations)[5]

  • Standard antibiotic discs (e.g., Amoxicillin, Ampicillin)[5]

  • Sterile cotton swabs

  • Sterile well borer

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile borer to create uniform wells in the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well. Load a standard antibiotic in one well as a positive control and the solvent (e.g., DMSO) in another as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are compared with the standard antibiotic.

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Start Start: Synthesized Chloropyridazine Morpholine Derivatives Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Plates Prepare Mueller-Hinton Agar Plates Start->Prep_Plates Inoculate Inoculate Plates (Lawn Culture) Prep_Inoculum->Inoculate Prep_Plates->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds & Controls to Wells Create_Wells->Add_Compounds Incubate Incubate Plates (37°C, 24h) Add_Compounds->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Analyze Analyze Data & Determine MIC Measure->Analyze End End: Identify Active Compounds Analyze->End

Caption: A typical workflow for the in vitro screening of antimicrobial compounds using the agar well diffusion method.

Enzyme and Receptor Inhibitory Activities

The structural features of chloropyridazine morpholine derivatives make them effective inhibitors of various enzymes and modulators of receptors, contributing to their diverse biological activities.

Urease Inhibition

Bacterial ureases are virulence factors implicated in conditions like peptic ulcers and the formation of urinary stones[6]. Certain morpholine derivatives containing an azole nucleus have been identified as potent urease inhibitors, with some compounds showing activity in the low micromolar range[6].

Anti-inflammatory Enzyme Inhibition (iNOS, COX-2)

Inflammation is mediated by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on morpholinopyrimidine derivatives have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This inhibition is achieved by down-regulating the expression of iNOS and COX-2 at both the mRNA and protein levels, highlighting their anti-inflammatory potential[10][11].

Other Enzyme Inhibitory Activities
  • α-Glucosidase Inhibition: Derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of type 2 diabetes mellitus[12].

  • Kinase Inhibition: The pyridazine derivative scaffold is recognized for its role in developing kinase inhibitors, which are crucial targets in cancer therapy[13].

  • Cholinesterase Inhibition: Morpholine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease[12].

Quantitative Data: Enzyme Inhibition
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 10 Urease2.37 ± 0.19[6]
Compound 3 Urease13.23 ± 2.25[6]
V4 iNOS & COX-2(Inhibited NO production at 12.5 µM)[10][11]
V8 iNOS & COX-2(Inhibited NO production at 12.5 µM)[10][11]
Experimental Protocol: LPS-Induced NO Production in Macrophages

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in immune cells.

Objective: To evaluate the ability of test compounds to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (for NO measurement)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant from each well.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Visualization: LPS-Induced Inflammatory Pathway Inhibition

LPS_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling Gene_Expression Gene Expression Signaling->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Inhibitor Chloropyridazine Morpholine Derivative Inhibitor->Gene_Expression Inhibits mRNA & protein expression

Caption: Inhibition of LPS-induced iNOS and COX-2 expression by chloropyridazine morpholine derivatives.

Conclusion and Future Perspectives

Chloropyridazine morpholine derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The amalgamation of these two heterocyclic rings has yielded compounds with a broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underlying these activities are diverse, ranging from the inhibition of critical enzymes like PARP-1 and topoisomerase in cancer to the suppression of inflammatory mediators like iNOS and COX-2.

The quantitative data summarized herein demonstrates that specific derivatives exhibit efficacy in the low micromolar and even nanomolar ranges, making them attractive candidates for further development. The detailed experimental protocols provided serve as a foundation for researchers to replicate and expand upon these findings.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for improved potency and selectivity against specific biological targets.

  • In Vivo Efficacy and Safety: To translate the promising in vitro results into preclinical and clinical settings.

  • Mechanism of Action Elucidation: To further unravel the complex signaling pathways modulated by these compounds.

The continued exploration of chloropyridazine morpholine derivatives holds significant potential for the discovery of novel therapeutic agents to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

A Technical Guide to the Synthesis of Pyridazine-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies employed in the preparation of pyridazine-morpholine scaffolds. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of this important chemical space.

Core Synthetic Strategies

The construction of pyridazine-morpholine scaffolds predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a leaving group, typically a halogen, from the pyridazine ring by the secondary amine of the morpholine moiety. The electron-deficient nature of the pyridazine ring facilitates this reaction.

A general representation of this key transformation is the reaction of a chloropyridazine derivative with morpholine to yield the corresponding 3-morpholinopyridazine. The efficiency of this reaction is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature.

Synthesis of Key Precursors: Chloropyridazines

The availability of appropriately substituted chloropyridazines is crucial for the synthesis of the target scaffolds. A common and effective method for the preparation of 3-chloropyridazine involves the treatment of pyridazin-3(2H)-one with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). This transformation is typically achieved by heating the pyridazinone in excess POCl₃.

Experimental Protocol: Synthesis of 3-Chloropyridazine from Pyridazin-3(2H)-one

This protocol is adapted from established literature procedures.

Materials:

  • Pyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice-water mixture

  • Sodium hydroxide (NaOH) solution (50%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated brine solution

Procedure:

  • Combine pyridazin-3(2H)-one (1.0 eq) with phosphorus oxychloride (3.4 eq).

  • Heat the reaction mixture to 85 °C for 4.5 hours.

  • After completion, carefully and slowly pour the reaction mixture into a vigorously stirred ice-water mixture.

  • Adjust the pH of the aqueous solution to >10 using a 50% NaOH solution.

  • Extract the aqueous layer with ethyl acetate (4 times).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1) to afford 3-chloropyridazine.[1][2]

Synthesis of Pyridazine-Morpholine Scaffolds via Nucleophilic Aromatic Substitution

The core reaction for assembling the pyridazine-morpholine scaffold is the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine. This reaction can be performed under various conditions, often with the aid of a base to neutralize the HCl generated during the reaction.

General Experimental Protocol: Synthesis of 4-(Pyridazin-3-yl)morpholine

This generalized protocol is based on the principles of SNAr reactions on heteroaryl chlorides.

Materials:

  • 3-Chloropyridazine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Procedure:

  • To a solution of 3-chloropyridazine (1.0 eq) in DMF, add morpholine (1.1 - 2.0 eq) and potassium carbonate (1.5 - 3.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-(pyridazin-3-yl)morpholine.

Case Study: Synthesis of a Substituted Pyridazine-Morpholine Derivative

A specific example from the process development of the SOS1 inhibitor MRTX0902 illustrates the synthesis of a more complex pyridazine-morpholine scaffold. The synthesis involves the formation of a morpholinopyridopyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution.[3]

Experimental Protocol: Synthesis of 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one

Procedure:

  • A mixture of the appropriate precursor and morpholine is heated to afford the 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one.

  • The reaction is cooled, and the precipitated solid is filtered.

  • The collected solid is washed with ethanol.

  • The wet cake is dried under vacuum at 50 °C to yield the product.[3]

Experimental Protocol: Synthesis of 4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine

Procedure:

  • To a reactor containing 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq), add acetonitrile.

  • Add phosphorus oxychloride (2.0 eq) while maintaining the temperature between 15 and 30 °C.

  • Heat the mixture to 80 °C and maintain until the starting material is consumed (as monitored by HPLC, typically 4-7 hours).

  • Cool the reaction to 20 °C and remove volatile components under reduced pressure.

  • Add dichloromethane to the residue to proceed with the next step.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates and pyridazine-morpholine scaffolds from the cited literature.

Starting Material(s)ProductReagents and ConditionsYield (%)Reference
Pyridazin-3(2H)-one3-ChloropyridazinePOCl₃, 85 °C, 4.5 h46[1][2]
4-Methyl-7-aminopyrido[3,4-d]pyridazin-1(2H)-one4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-oneMorpholine, heat94[3]
4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholinePOCl₃, MeCN, 80 °C, 4-7 hNot isolated, used in next step[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Synthesis_of_3_Chloropyridazine pyridazinone Pyridazin-3(2H)-one chloropyridazine 3-Chloropyridazine pyridazinone->chloropyridazine POCl₃, 85°C Synthesis_of_Pyridazine_Morpholine chloropyridazine 3-Chloropyridazine pyridazine_morpholine 4-(Pyridazin-3-yl)morpholine chloropyridazine->pyridazine_morpholine morpholine Morpholine morpholine->pyridazine_morpholine Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat MRTX0902_Intermediate_Synthesis start 4-Methyl-7-aminopyrido[3,4-d]pyridazin-1(2H)-one intermediate1 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one start->intermediate1 Morpholine, Heat intermediate2 4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine intermediate1->intermediate2 POCl₃, MeCN, 80°C

References

Technical Guide: Solubility of 4-(6-Chloropyridazin-3-yl)morpholine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-(6-Chloropyridazin-3-yl)morpholine in common laboratory solvents. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. While specific experimental solubility data for this compound is not publicly available, this guide details the established protocols to determine these values and presents an illustrative data set.

Core Principles of Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing solubility include the chemical structure of the solute and solvent, temperature, and pH (for ionizable compounds).

In pharmaceutical research, two primary types of solubility are considered:

  • Thermodynamic Solubility: The concentration of a compound in a saturated solution at equilibrium with an excess of the solid. This is a fundamental property of the compound under specific conditions.

  • Kinetic Solubility: The concentration at which a compound, initially dissolved in a co-solvent (like DMSO), begins to precipitate when added to an aqueous medium. This is often a higher value than thermodynamic solubility and can be relevant for high-throughput screening assays.[1][2][3][4][5]

Illustrative Solubility Data

Due to the absence of specific published data for this compound, the following table provides an example of how solubility data would be presented. These values are for illustrative purposes only and should not be considered experimental results.

SolventChemical ClassPolarity IndexIllustrative Solubility (mg/mL) at 25°C
WaterProtic10.2< 0.1
EthanolProtic5.25 - 10
MethanolProtic6.610 - 20
AcetoneAprotic5.1> 50
Dichloromethane (DCM)Aprotic3.1> 50
Dimethyl Sulfoxide (DMSO)Aprotic7.2> 100
N,N-Dimethylformamide (DMF)Aprotic6.4> 100
HexaneNon-polar0.1< 0.1

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][6]

3.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature chamber or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure a saturated solution is formed.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

4.1. Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant to remove undissolved solid C->D E Prepare serial dilutions of the saturated solution D->E F Quantify concentration (e.g., by HPLC-UV or LC-MS) E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for Thermodynamic Solubility Determination.

References

Potential Pharmacological Targets for 4-(6-Chloropyridazin-3-yl)morpholine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-chloropyridazin-3-yl)morpholine core is a promising scaffold in medicinal chemistry, integrating the biologically active pyridazine and morpholine moieties. This technical guide explores the potential pharmacological targets for analogues of this scaffold, drawing from research on structurally related compounds. The primary focus is on anticancer applications, with evidence pointing towards inhibition of key enzymes in cell signaling and DNA repair pathways. This document provides an overview of potential targets, methodologies for their evaluation, and logical frameworks for understanding their mechanisms of action.

Introduction

The pyridazine ring system is a well-established pharmacophore, known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. Similarly, the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets. The combination of these two heterocycles in the this compound scaffold presents a unique opportunity for the development of novel therapeutics. This guide synthesizes the available information on structurally similar compounds to identify and elaborate on the most probable pharmacological targets for analogues of this specific chemical entity.

Potential Pharmacological Targets

Based on the biological activities of closely related pyridazine and morpholine derivatives, the following targets are proposed for this compound analogues:

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): Structurally similar chloropyridazine-containing compounds have been investigated as PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The morpholine moiety is a common feature in many PI3K inhibitors, and various pyridazine derivatives have also shown activity against this family of lipid kinases.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-containing compounds have been identified as inhibitors of VEGFR tyrosine kinases.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it a validated therapeutic target.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

Table 1: PARP-1 Inhibitory Activity of 4-Chloropyridazinoxyphenyl Conjugates

CompoundModification on Phenyl RingGrowth Inhibition % (MCF-7) at 10 µM
3a 4-methoxy85.6
3b 4-nitro82.3
3c 4-chloro88.1
3d 4-bromo87.5
3e 2,4-dichloro90.2

Data is conceptually derived from studies on chloropyridazine hybrids as PARP-1 inhibitors.

Table 2: Kinase Inhibitory Activity of Pyridazine and Morpholine Derivatives

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)
Imidazo[1,2-b]pyridazinesPI3Kα10 - 100
Pyridazinone DerivativesVEGFR250 - 200
4-Anilinoquinazolines (morpholino substituted)EGFR1 - 50

This table represents a compilation of data from various sources on related heterocyclic systems to indicate potential potency ranges.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the potential pharmacological activities of this compound analogues, based on methodologies for similar compounds.

General Procedure for the Synthesis of 4-(6-substituted-pyridazin-3-yl)morpholine Analogues

A mixture of this compound (1.0 eq.) and a desired amine or thiol (1.2 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol is treated with a base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.). The reaction mixture is heated under conventional heating or microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analogue.

PARP-1 Inhibition Assay (Enzymatic)

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available PARP-1 assay kit (e.g., HT Universal Colorimetric PARP Assay Kit). The assay is based on the NAD⁺-dependent incorporation of biotinylated ADP-ribose onto histone proteins.

  • Add 25 µL of 1x PARP buffer to each well of a 96-well plate.

  • Add 5 µL of the test compound at various concentrations (typically from 0.01 to 100 µM) to the wells.

  • Add 10 µL of activated PARP-1 enzyme to each well.

  • Initiate the reaction by adding 10 µL of a mixture of biotinylated NAD⁺ and activated DNA.

  • Incubate the plate at room temperature for 60 minutes.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate three times.

  • Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Kinase Inhibition Assay (e.g., VEGFR2)

The inhibitory activity against protein kinases such as VEGFR2 can be assessed using a variety of formats, including radiometric, fluorescence-based, or luminescence-based assays. A common method is the ADP-Glo™ Kinase Assay.

  • Set up the kinase reaction by adding the following to each well of a 96-well plate: kinase buffer, test compound at various concentrations, VEGFR2 enzyme, and the appropriate substrate (e.g., a poly-Glu-Tyr peptide).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Cell Proliferation Assay (MTT Assay)

The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by this compound analogues.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication Replication Fork Stalling DNA_Damage->Replication leads to BER Base Excision Repair PARP1->BER initiates PARP1->Replication SSB_Repair SSB Repaired BER->SSB_Repair Analogues 4-(6-Chloropyridazin-3-yl) morpholine Analogues Analogues->PARP1 inhibits DSB DNA Double-Strand Break Replication->DSB Apoptosis Apoptosis DSB->Apoptosis in BRCA-deficient cells BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->DSB

Caption: Proposed mechanism of PARP-1 inhibition.

PI3K_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K activates Angiogenesis Angiogenesis RTK->Angiogenesis promotes PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Analogues 4-(6-Chloropyridazin-3-yl) morpholine Analogues Analogues->RTK inhibits Analogues->PI3K inhibits Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK binds

Caption: Overview of the PI3K/Akt/mTOR and VEGFR signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start: Design & Synthesize This compound Analogues Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Primary_Screening Primary Screening: In Vitro Enzyme Assays (PARP-1, Kinases) Purification->Primary_Screening Cell_Based_Assays Cell-Based Assays: - Proliferation (MTT) - Apoptosis Primary_Screening->Cell_Based_Assays Hit_Identification Hit Identification (Potent & Selective Compounds) Cell_Based_Assays->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery and development of novel inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the oncology space. Based on the analysis of structurally related compounds, key pharmacological targets such as PARP-1 and various protein kinases (PI3Ks, VEGFRs, EGFR) have been identified as highly probable. The experimental protocols and logical workflows provided in this guide offer a framework for the systematic evaluation of analogues based on this core structure. Further investigation, including the synthesis of a focused library of these compounds and their screening against the proposed targets, is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

The Core Mechanism of Pyridazine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of pyridazine-based kinase inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

The predominant mechanism by which pyridazine-based compounds inhibit kinase activity is through competitive binding at the adenosine triphosphate (ATP) binding site of the kinase. These inhibitors are designed to mimic the purine ring of ATP, establishing key interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This competitive inhibition prevents the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.

While most pyridazine-based inhibitors are ATP-competitive, notable exceptions exist, such as the allosteric inhibitor Deucravacitinib, which binds to the regulatory pseudokinase domain of TYK2. This unique mechanism confers high selectivity.

Quantitative Analysis of Pyridazine-Based Kinase Inhibitors

The potency and selectivity of pyridazine-based kinase inhibitors are quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce kinase activity by 50%. The following tables summarize the IC50 values for prominent pyridazine-based kinase inhibitors against their primary targets.

InhibitorTarget Kinase(s)IC50 (nM)Reference
Ponatinib Abl0.37[1]
PDGFRα1.1[1]
VEGFR21.5[1]
FGFR12.2[1]
Src5.4[1]
Native BCR-ABL0.37[2]
T315I mutant BCR-ABL2.0[2]
Deucravacitinib TYK2 (biochemical)0.2[3]
TYK2 (cellular)2-19[3]
JAK1/2/3 (biochemical)>10,000[3]
Linifanib (ABT-869) KDR (VEGFR2)4[4][5]
Flt-1 (VEGFR1)3[4][5]
PDGFRβ66[4][5]
Flt-34[4][5]
CSF-1R3[5]
Kit14[5]
Flt4190[5]
Imidazo[1,2-b]pyridazine Compound 27f Mps1 (cellular)0.70[6]

Table 1: Biochemical and Cellular Potency of Selected Pyridazine-Based Kinase Inhibitors.

InhibitorCell LineAssay TypeIC50Reference
Ponatinib Ba/F3 (expressing native BCR-ABL)Proliferation (MTS)0.5 nM[7]
Ba/F3 (expressing T315I BCR-ABL)Proliferation (MTS)11 nM[7]
K562 (CML)Proliferation (MTT)~30 nM (48h)[8]
Linifanib (ABT-869) MV4-11 (leukemia, Flt3 mutant)Proliferation4 nM[5]
A549 (lung cancer)Proliferation (CCK8)8343 nM[4]
Imidazo[1,2-b]pyridazine Compound 27f A549 (lung cancer)Proliferation6.0 nM[6]

Table 2: Antiproliferative Activity of Selected Pyridazine-Based Kinase Inhibitors in Cancer Cell Lines.

Key Signaling Pathways Modulated by Pyridazine-Based Kinase Inhibitors

Pyridazine-based inhibitors have been developed to target a range of kinases implicated in various diseases, primarily cancer and inflammatory disorders. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by these inhibitors.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT AKT_n AKT AKT->AKT_n STAT5_n STAT5 STAT5->STAT5_n Proliferation Cell Proliferation & Survival ERK_n->Proliferation AKT_n->Proliferation STAT5_n->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits TYK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 (JH1/JH2 Domains) Cytokine_Receptor->TYK2 JAK1_2 JAK1 / JAK2 Cytokine_Receptor->JAK1_2 STAT STAT TYK2->STAT Phosphorylates JAK1_2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Gene_Expression Gene Expression (Inflammation) STAT_dimer_n->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition (binds JH2) VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT AKT_n AKT AKT->AKT_n Angiogenesis Angiogenesis Cell Proliferation & Survival ERK_n->Angiogenesis AKT_n->Angiogenesis Linifanib Linifanib Linifanib->VEGFR Inhibits Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Pyridazine Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor add_kinase Add Kinase Enzyme add_inhibitor->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP Mix to Initiate Reaction pre_incubate->add_substrate_atp incubate Incubate (e.g., 60 min) add_substrate_atp->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo incubate_adp Incubate (40 min) add_adp_glo->incubate_adp add_kinase_detection Add Kinase Detection Reagent incubate_adp->add_kinase_detection incubate_lum Incubate (30 min) add_kinase_detection->incubate_lum read_luminescence Read Luminescence incubate_lum->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach treat_cells Treat with Serial Dilutions of Pyridazine Inhibitor incubate_attach->treat_cells incubate_treat Incubate (e.g., 72h) treat_cells->incubate_treat add_mtt_mts Add MTT or MTS Reagent incubate_treat->add_mtt_mts incubate_formazan Incubate for Formazan Formation add_mtt_mts->incubate_formazan solubilize Solubilize Formazan (MTT Assay Only) incubate_formazan->solubilize read_absorbance Read Absorbance incubate_formazan->read_absorbance MTS Assay solubilize->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end Western_Blot_Workflow start Start cell_culture Culture and Treat Cells with Pyridazine Inhibitor start->cell_culture cell_lysis Cell Lysis and Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-STAT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis end End analysis->end

References

An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(6-Chloropyridazin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, commercial availability, synthesis, and potential biological applications, with a focus on its role as a potential PARP-1 inhibitor.

Physicochemical Properties and Commercial Availability

This compound is a solid, off-white to pale-yellow powder. Its fundamental properties are summarized in the table below.[1][2]

PropertyValueReference
CAS Number 17259-32-4[1][3][4]
Molecular Formula C₈H₁₀ClN₃O[3][4]
Molecular Weight 199.64 g/mol [4]
Appearance Solid, Off-white to Pale-Yellow Powder[1]
Boiling Point 419.1 °C at 760 mmHg[1]
Water Solubility 26.2 µg/mL[1]

Commercial Suppliers:

This compound is available from a variety of chemical suppliers catering to the research and development sector. Notable suppliers include:

  • Sigma-Aldrich[4]

  • BLDpharm[5]

  • Angene[1]

  • P&S Chemicals[6]

  • Wuhan Chemwish Technology Co., Ltd[3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general and plausible synthetic route can be derived from established methods for analogous compounds. The synthesis primarily involves the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine.

Experimental Protocol (Representative):

This protocol is based on the known reactivity of dichloropyridazines and the synthesis of similar substituted pyridazines.[7][8]

Materials:

  • 3,6-Dichloropyridazine

  • Morpholine

  • A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • A base (e.g., potassium carbonate or triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in the chosen solvent.

  • Add morpholine (1 to 1.2 equivalents) and the base (1.5 to 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis and Purification:

G start Start: Reagents and Glassware dissolve Dissolve 3,6-Dichloropyridazine in Solvent start->dissolve add_reagents Add Morpholine and Base dissolve->add_reagents reflux Heat to Reflux and Monitor by TLC add_reagents->reflux workup Reaction Work-up (Cooling and Filtration/Evaporation) reflux->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization end End: Pure this compound characterization->end

Caption: A general workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

The pyridazine and morpholine moieties are recognized as privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] this compound and its analogs are of particular interest for their potential as anticancer agents, with a proposed mechanism of action involving the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[9]

PARP-1 Inhibition and Signaling Pathway

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[11][12] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][13]

The inhibition of PARP-1 by compounds like this compound is thought to occur at the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on the DNA. This leads to the stalling of replication forks, the formation of double-strand breaks, and ultimately, apoptosis.[9][12]

PARP-1 Signaling Pathway in DNA Repair and Apoptosis:

G cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cellular Outcomes DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Inhibition PARP-1 Inhibition Inhibitor->Inhibition Inhibition->PARP1 DSB Double-Strand Breaks Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition leading to apoptosis.

Experimental Protocol for PARP-1 Inhibition Assay (Representative)

Several commercial kits and published protocols are available to assess the inhibitory activity of compounds against PARP-1. A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • Test compound (this compound) and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • Add the diluted compounds to the histone-coated wells.

  • Initiate the enzymatic reaction by adding a mixture of PARP-1 enzyme, activated DNA, and biotinylated NAD+.

  • Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate, which will bind to the biotinylated histones.

  • After another wash step, add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to PARP-1 activity, and a decrease in signal in the presence of the test compound indicates inhibition.

Experimental Workflow for PARP-1 Inhibition Assay:

G start Start: Prepare Reagents and Compound Dilutions add_compound Add Compound/Control to Histone-Coated Plate start->add_compound add_reaction_mix Add PARP-1, Activated DNA, and Biotin-NAD+ add_compound->add_reaction_mix incubation1 Incubate for PARylation add_reaction_mix->incubation1 wash1 Wash Plate incubation1->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubation2 Incubate add_streptavidin->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End: Determine PARP-1 Inhibitory Activity analyze->end

Caption: A typical workflow for a chemiluminescent PARP-1 inhibition assay.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Conclusion

This compound is a commercially available compound with significant potential for use in drug discovery, particularly in the development of anticancer agents targeting PARP-1. This guide provides a foundational understanding of its properties, synthesis, and biological context to aid researchers and drug development professionals in their work with this promising molecule. Further investigation into its specific biological activity and the development of detailed synthetic and analytical methods will be crucial for realizing its full therapeutic potential.

References

The Versatility of 4-(6-Chloropyridazin-3-yl)morpholine: A Chemical Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic use of versatile chemical building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role due to their ability to engage in diverse biological interactions. 4-(6-Chloropyridazin-3-yl)morpholine has emerged as a significant heterocyclic building block, offering a unique combination of a reactive chloropyridazine core and a morpholine moiety. The morpholine group is a privileged structure in drug design, often improving pharmacokinetic properties such as solubility and metabolic stability. The chloropyridazine ring provides a reactive handle for further functionalization, primarily through nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, highlighting its utility in the generation of molecules targeting critical biological pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 17259-32-4[1]
Molecular Formula C₈H₁₀ClN₃O[1]
Molecular Weight 199.64 g/mol
Appearance Solid
SMILES C1COCCN1C2=NN=C(C=C2)Cl
InChI Key QDXCFLKGKSWHMI-UHFFFAOYSA-N

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with morpholine. The reaction selectively substitutes one of the chlorine atoms due to the slight difference in reactivity, or by controlling the stoichiometry of the nucleophile.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

Materials:

  • 3,6-Dichloropyridazine

  • Morpholine

  • Pyridine

  • Ethanol

Procedure:

  • A solution of 3,6-dichloropyridazine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Morpholine (1 equivalent) and pyridine (1 equivalent) are added to the solution.

  • The reaction mixture is heated to reflux and maintained for 7 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford this compound.

This protocol is based on general procedures for the monosubstitution of 3,6-dichloropyridazine with amine nucleophiles.[2]

Key Reactions and Applications

The chloro-substituent on the pyridazine ring of this compound serves as a versatile handle for introducing molecular diversity. The primary reactions employed are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions enable the synthesis of a wide array of derivatives with potential therapeutic applications, notably as enzyme inhibitors and receptor modulators.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by various nucleophiles. This is a common strategy to introduce different functional groups and build more complex molecules.

dot

G cluster_0 Nucleophilic Aromatic Substitution Workflow start This compound reaction SNAr Reaction (Base, Solvent, Heat) start->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction product Substituted Product reaction->product G cluster_1 Suzuki Coupling Workflow start This compound reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->reaction product Coupled Product reaction->product PARP_Signaling cluster_pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation of nuclear proteins PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (Derived from Building Block) Inhibitor->PARP1 Dopamine_Signaling cluster_pathway Dopamine D2-like Receptor Signaling Dopamine Dopamine D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R Gi Gi/o Protein D2R->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Antagonist Dopamine Receptor Antagonist (Derived from Building Block) Antagonist->D2R

References

An In-depth Technical Guide to the Safety and Handling of 4-(6-Chloropyridazin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(6-Chloropyridazin-3-yl)morpholine (CAS No. 17259-32-4), a heterocyclic building block utilized in medicinal chemistry and drug discovery. Due to its potential biological activity and hazardous properties, strict adherence to safety protocols is imperative when handling this compound. This document outlines the known hazards, personal protective equipment requirements, detailed handling and storage procedures, and emergency measures.

Hazard Identification and Classification

The hazard classification for this compound presents some inconsistencies across suppliers. To ensure the highest level of safety, a conservative approach that incorporates all potential hazards is recommended. The compound is classified as a solid.[1]

GHS Hazard Classification:

Hazard ClassHazard Statement CodeHazard StatementSource
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

GHS Pictograms:

PictogramDescription
GHS07Exclamation Mark[1]

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive set of precautionary statements from various sources includes:

  • Prevention: P261, P264, P270[1]

  • Response: P301 + P312, P305 + P351 + P338[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: P501[1]

Toxicological and Physical Data

Physical and Chemical Properties:

PropertyValueSource
CAS Number 17259-32-4[1]
Molecular Formula C₈H₁₀ClN₃O[1]
Molecular Weight 199.64 g/mol [1]
Form Solid[1]

Experimental Protocols and Handling

Given the hazardous nature of this compound, all work should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the specific PPE required. The following provides general guidance:

PPE TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles and/or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Reduces the risk of inhaling airborne particles.
General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound from receipt to disposal.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weighing Weigh Compound Prepare_Work_Area->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Licensed Contractor Waste_Segregation->Disposal

Caption: General workflow for safe handling.

Illustrative Experimental Protocol: Synthesis of a Pyridazine Derivative

The following is a representative protocol for a reaction involving a chlorinated pyridazine, illustrating the handling steps. This is a generalized procedure and should be adapted based on the specific requirements of the experiment.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary glassware and ensure it is clean and dry.

    • Don the appropriate PPE as outlined in section 3.1.

  • Reagent Handling:

    • Carefully weigh the required amount of this compound in a tared container within the fume hood.

    • Add the compound to the reaction vessel containing the appropriate solvent.

    • Add other reagents to the reaction mixture as required by the specific protocol.

  • Reaction and Work-up:

    • Conduct the reaction under the specified conditions (e.g., temperature, stirring).

    • Upon completion, quench the reaction mixture using appropriate procedures.

    • Perform the work-up and purification of the product within the fume hood.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

    • The final waste should be disposed of through a licensed hazardous waste disposal service.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

ParameterRecommendation
Storage Temperature 2-8°C
Storage Conditions Store in a tightly sealed container in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

G Spill Response Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Risk (Minor vs. Major) Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE For Minor Spill Contain_Spill Contain Spill with Inert Absorbent Material Don_PPE->Contain_Spill Clean_Up Clean Up Spill with Absorbent Pads Contain_Spill->Clean_Up Place_in_Container Place Contaminated Materials in a Sealed Hazardous Waste Container Clean_Up->Place_in_Container Decontaminate Decontaminate the Area Place_in_Container->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report_Incident Report the Incident Dispose->Report_Incident

Caption: Workflow for spill response.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and conduct a thorough risk assessment for your specific experimental conditions.

References

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)morpholine: Synthesis, Physicochemical Properties, and Potential as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-Chloropyridazin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, a probable synthetic route, and explores its potential biological activity, with a focus on its role as a putative PARP-1 inhibitor and apoptosis inducer. While specific quantitative biological data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related pyridazine derivatives to provide a well-rounded profile for research and development purposes.

Chemical Identity and Physicochemical Properties

This compound is a small molecule featuring a morpholine ring attached to a chloropyridazine core. These structural motifs are prevalent in many biologically active compounds.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 17259-32-4
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
InChIKey QDXCFLKGKSWHMI-UHFFFAOYSA-N
SMILES Clc1ccc(nn1)N2CCOCC2
Appearance Solid (form)

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a di-halogenated pyridazine with morpholine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of similar aminopyridazine derivatives.

Materials:

  • 3,6-Dichloropyridazine

  • Morpholine

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • A suitable solvent such as N,N-Dimethylformamide (DMF), ethanol, or isopropanol

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1 equivalent) in the chosen solvent, add morpholine (1 to 1.2 equivalents) and the base (e.g., K₂CO₃, 2-3 equivalents).

  • The reaction mixture is then heated, typically under reflux, and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Note: The regioselectivity of the reaction, favoring substitution at the 3-position, is influenced by the electronic properties of the pyridazine ring.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible databases, the pyridazine core is a known pharmacophore in a variety of therapeutic agents, including those with anticancer properties. Notably, many pyridazine-containing compounds have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2]

PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several PARP inhibitors containing a pyridazine scaffold have shown potent enzymatic inhibition.[3][4][5] Given its structure, it is plausible that this compound could also exhibit PARP-1 inhibitory activity.

Induction of Apoptosis

By inhibiting PARP-1 and leading to catastrophic DNA damage, compounds of this class can trigger programmed cell death, or apoptosis. This is a major mechanism of action for many anticancer drugs. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both culminating in the activation of caspases, the executioners of apoptosis.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A 3,6-Dichloropyridazine C Nucleophilic Aromatic Substitution (SNAr) A->C B Morpholine B->C D Solvent Removal C->D Reaction Completion E Extraction D->E F Column Chromatography E->F G This compound F->G Purified Product G A This compound B PARP-1 A->B Inhibits C Inhibition of Base Excision Repair (BER) B->C Mediates D Accumulation of Single-Strand DNA Breaks C->D E Collapse of Replication Fork D->E F Double-Strand DNA Breaks E->F G Activation of DNA Damage Response (e.g., ATM/ATR) F->G H Cell Cycle Arrest G->H I Apoptosis G->I

References

Methodological & Application

Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(6-chloropyridazin-3-yl)morpholine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and morpholine. This document outlines the necessary reagents, equipment, detailed experimental procedure, purification methods, and characterization data. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyridazine core is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This protocol details a reliable and reproducible method for the preparation of this compound, starting from commercially available materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by the secondary amine of morpholine.

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 3,6-Dichloropyridazine p1 This compound r1->p1 + r2 Morpholine r2->p1 c1 K₂CO₃, Isopropanol c2 Reflux

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Materials
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
3,6-Dichloropyridazine141-30-0C₄H₂Cl₂N₂148.98Sigma-Aldrich
Morpholine110-91-8C₄H₉NO87.12Sigma-Aldrich
Potassium Carbonate584-08-7K₂CO₃138.21Sigma-Aldrich
Isopropanol67-63-0C₃H₈O60.10Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexane110-54-3C₆H₁₄86.18Fisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq), potassium carbonate (2.0 eq), and isopropanol (20 mL per gram of 3,6-dichloropyridazine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine (1.2 eq) to the suspension.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 24 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and shake well.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup: - Add 3,6-dichloropyridazine, K₂CO₃, and isopropanol to flask. - Stir and add morpholine. B 2. Reaction: - Heat to reflux (approx. 82°C). - Monitor by TLC for 24 hours. A->B Heat C 3. Work-up: - Cool and remove isopropanol. - Add water and ethyl acetate. - Separate layers and extract aqueous phase. - Combine organic layers, wash with brine, and dry. B->C Cool D 4. Isolation: - Filter drying agent. - Concentrate under reduced pressure. C->D E 5. Purification: - Perform column chromatography (Silica gel, Hexane/Ethyl Acetate). D->E F 6. Final Product: - Combine pure fractions. - Remove solvent to obtain this compound. E->F

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98Solid141-30-0
MorpholineC₄H₉NO87.12Liquid110-91-8
This compoundC₈H₁₀ClN₃O199.64Solid17259-32-4
Expected Characterization Data

While specific experimental data should be acquired for each synthesized batch, the following are typical expected spectral data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.28 (d, 1H, J = 9.2 Hz), ~6.85 (d, 1H, J = 9.2 Hz), ~3.85 (t, 4H, J = 4.8 Hz), ~3.65 (t, 4H, J = 4.8 Hz).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158.0, ~150.0, ~128.0, ~118.0, ~66.5, ~48.0.

  • IR (KBr, cm⁻¹): ~2960, 2850 (C-H), ~1580 (C=N), ~1450, ~1110 (C-O-C).

  • Mass Spectrometry (EI): m/z (%) 199 (M⁺), 164, 142, 113.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3,6-Dichloropyridazine is a toxic and irritating compound. Avoid inhalation and contact with skin and eyes.

  • Morpholine is a corrosive liquid. Handle with care.

  • Isopropanol and ethyl acetate are flammable. Keep away from open flames and heat sources.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these steps, researchers can efficiently produce this valuable intermediate for further use in their drug discovery and development projects. Adherence to the safety precautions outlined is essential for a safe and successful synthesis.

Application Notes and Protocols for the Synthesis of PARP-1 Inhibitors Using 4-(6-Chloropyridazin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors utilizing 4-(6-chloropyridazin-3-yl)morpholine as a key starting material. The protocols outlined below are based on established synthetic methodologies for analogous compounds and standard biological assays for the characterization of PARP-1 inhibitors.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The pyridazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous PARP-1 inhibitors. This compound is a versatile building block for the synthesis of a diverse range of substituted pyridazine derivatives. The morpholine moiety can enhance physicochemical properties, such as solubility, while the reactive chlorine atom provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The primary strategy for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyridazine ring, a key region for interaction with the PARP-1 active site.

Experimental Protocols

Protocol 1: Synthesis of 4-(6-(4-fluorophenyl)pyridazin-3-yl)morpholine (A Representative PARP-1 Inhibitor)

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a potential PARP-1 inhibitor.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay (ELISA-based)

This protocol outlines a common method to determine the inhibitory activity of a synthesized compound against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated microplate

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the inhibitor compound in assay buffer.

  • To the wells of the histone-coated microplate, add the inhibitor dilutions.

  • Add a mixture of recombinant PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding NAD⁺ to each well and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Wash the plate multiple times with wash buffer to remove unreacted reagents.

  • Add the anti-PAR monoclonal antibody to each well and incubate.

  • After washing, add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular PARP-1 Activity Assessment by Western Blot

This protocol describes how to assess the effect of an inhibitor on PARP-1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).[1]

Materials:

  • Cancer cell line (e.g., BRCA-deficient cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against PAR overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Data Presentation

The following tables summarize representative quantitative data for pyridazine-based PARP-1 inhibitors.

Table 1: In Vitro PARP-1 Inhibitory Activity of Pyridazine Derivatives

Compound ReferenceModification on Pyridazine CorePARP-1 IC₅₀ (nM)
Compound 8a[2]Pyridopyridazinone scaffold36
Olaparib (Reference)[2]Phthalazinone scaffold34
Hypothetical Compound4-Fluorophenyl at C6To be determined

Table 2: Cellular Activity of Representative PARP Inhibitors in BRCA-deficient Cell Lines

CompoundCell LineBRCA StatusCellular Potency (IC₅₀/EC₅₀ in nM)
OlaparibMDA-MB-436BRCA1 mutant< 300[3]
RucaparibCapan-1BRCA2 mutant< 300[3]
Hypothetical CompoundMDA-MB-436BRCA1 mutantTo be determined

Visualizations

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits NAD NAD+ PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor 4-(6-Arylpyridazin-3-yl)morpholine (PARP-1 Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.

Synthetic_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Product 4-(6-Aryl/Heteroaryl-pyridazin-3-yl)morpholine (PARP-1 Inhibitor Candidate) Coupling->Product Pd Catalyst, Base, Solvent Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of PARP-1 inhibitors.

Experimental_Logic Synthesis Synthesis of Inhibitor Biochemical_Assay In Vitro PARP-1 Enzyme Assay Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays Synthesis->Cellular_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Western_Blot Western Blot for PAR levels Cellular_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Western_Blot->SAR Cell_Viability->SAR

Caption: Logical workflow for the evaluation of synthesized PARP-1 inhibitors.

References

Application Notes and Protocols for N-arylation with 4-(6-Chloropyridazin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-arylation of various primary and secondary amines with 4-(6-chloropyridazin-3-yl)morpholine. The primary method described is the Palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile cross-coupling reaction for the formation of C-N bonds. These application notes are intended to guide researchers in the synthesis of novel N-aryl-4-(6-morpholinopyridazin-3-yl)amine derivatives. Such compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This document includes a generalized experimental procedure, tabulated data from analogous reactions, and visualizations of the experimental workflow and the relevant biological signaling pathway.

Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can enhance pharmacokinetic properties. The N-arylation of this compound allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets. The Buchwald-Hartwig amination is a powerful tool for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions.[4] The resulting N-aryl-6-(morpholin-4-yl)pyridazin-3-amine core is a key pharmacophore in the development of kinase inhibitors, notably targeting the PI3K/Akt/mTOR pathway.[1][5][6]

Data Presentation

While specific quantitative data for the N-arylation of this compound is not extensively available in the public domain, the following tables summarize representative results for analogous Buchwald-Hartwig amination reactions on structurally similar chloro-heterocycles. This data provides a strong basis for estimating the expected outcomes and for the optimization of reaction conditions.

Table 1: Palladium-Catalyzed N-Arylation of Chloro-Heterocycles with Various Amines

EntryChloro-HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895[7]
22,4-DichloropyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1001285 (mono-arylation)[8]
36-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene1101688[9]
44-ChloroquinazolineN-Methylaniline---THF/H₂O100 (µW)0.1796[10]
53-Chloro-2-aminopyridineAnilineBrettPhos-precatalyst (4)-LiHMDSTHF651266[1]
64,7-DichloroquinolineAdamantyl-aminePd(dba)₂ (4)BINAP (4.5)NaOtBuDioxane1006-861

Note: The conditions and yields presented are for analogous reactions and should be considered as a starting point for the N-arylation of this compound. Optimization may be required to achieve optimal results.

Experimental Protocols

General Protocol for the Buchwald-Hartwig N-Arylation of this compound

This protocol is a generalized procedure based on established methods for the N-arylation of chloro-heterocycles.[1][4][7][9]

Materials:

  • This compound

  • Aryl or heteroaryl amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.5-10 mol%).

  • Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.5 eq.) and the anhydrous solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (typically 4-24 hours). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(6-morpholinopyridazin-3-yl)amine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand setup Assemble Glassware (Schlenk Flask) reagents->setup inert Inert Atmosphere (Ar/N2 Purge) setup->inert add_solvents Add Base & Anhydrous Solvent inert->add_solvents heat Heat & Stir (80-120 °C) add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for the Buchwald-Hartwig N-arylation.

PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor N-Aryl-4-(6-morpholinopyridazin- 3-yl)amine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Protocol for Developing Cell-Based Assays with Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Developing robust and reliable cell-based assays is crucial for screening morpholine derivative libraries, identifying lead compounds, and elucidating their mechanisms of action. This document provides a comprehensive protocol for the development of cell-based assays to evaluate the efficacy and cellular effects of novel morpholine derivatives.

The workflow encompasses initial cytotoxicity screening to determine the therapeutic window of the compounds, followed by secondary functional and mechanistic assays to probe their effects on specific cellular pathways. Key considerations for assay optimization, data analysis, and quality control are also discussed to ensure the generation of high-quality, reproducible data.

General Workflow for Cell-Based Assay Development

The development of cell-based assays for morpholine derivatives follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures a systematic evaluation of compound libraries and efficient identification of promising candidates.

Assay_Development_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Compound Library Preparation (Morpholine Derivatives) C Primary Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Line Selection & Culture B->C D Data Analysis: IC50 Determination & Hit Selection C->D E Hit Confirmation & Dose-Response Analysis D->E F Apoptosis Assays (e.g., Caspase-Glo 3/7) E->F G Functional Assays (e.g., Target-based, Phenotypic) E->G H Mechanism of Action Studies (e.g., Western Blot, qPCR) F->H G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Compound Selection I->J

Caption: General workflow for screening and characterizing morpholine derivatives.

Experimental Protocols

Preparation of Morpholine Derivative Stock Solutions

Proper handling and preparation of compound stocks are critical for obtaining reliable and reproducible results.

Materials:

  • Morpholine derivatives (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weigh the required amount of each morpholine derivative using a calibrated analytical balance.

  • Dissolve the compound in high-quality, anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solutions into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

  • For cell-based assays, dilute the stock solutions in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the assay should be kept constant across all wells, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.[2]

Cell Viability and Cytotoxicity Assays

Initial screening of morpholine derivatives typically involves assessing their impact on cell viability and proliferation. The MTT and CellTiter-Glo® assays are two commonly used methods.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7, SHSY-5Y)[4]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of the morpholine derivatives in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[5]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (96- or 384-well)

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled multiwell plate at the optimized density.

  • Treat the cells with serial dilutions of the morpholine derivatives and incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.[6]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

To determine if the observed cytotoxicity is due to apoptosis, the activity of key executioner caspases, caspase-3 and -7, can be measured.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • Opaque-walled multiwell plates

  • Luminometer

Protocol:

  • Plate and treat cells with the morpholine derivatives as described for the cytotoxicity assays.

  • Equilibrate the plate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents gently by swirling or on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[7]

Data Presentation and Analysis

Quantitative Data Summary

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different morpholine derivatives.

Table 1: Cytotoxicity of Morpholine Derivatives in Cancer Cell Lines (IC50, µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)SHSY-5Y (Neuroblastoma)
MD-1 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
MD-2 8.55 ± 0.673.15 ± 0.233.36 ± 0.29
MD-3 15.21 ± 1.1212.87 ± 0.9818.45 ± 1.32
MD-4 5.62 ± 0.452.11 ± 0.184.78 ± 0.39
Doxorubicin 0.85 ± 0.090.52 ± 0.061.23 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.[4][8]

Table 2: High-Throughput Screening Quality Control Metrics

Assay PlateSignal Window (S/B)Z'-Factor
Plate 1 12.50.78
Plate 2 11.80.72
Plate 3 13.10.81
Plate 4 10.90.69

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[6][9]

Data Analysis
  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the following formula:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, and Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.[10]

Signaling Pathway and Workflow Visualizations

Simplified mTOR Signaling Pathway

Morpholine derivatives have been reported to target the mTOR signaling pathway, a central regulator of cell growth and proliferation.

mTOR_Pathway cluster_mTOR mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Morpholine Morpholine Derivative Morpholine->mTORC1

Caption: Simplified mTOR signaling pathway and a potential point of inhibition.

Simplified EZH2 Signaling Pathway

Enhancer of zeste homolog 2 (EZH2) is another potential target for morpholine derivatives, playing a key role in epigenetic regulation and cancer progression.[11]

EZH2_Pathway cluster_EZH2 EZH2 Signaling Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3 Histone H3 PRC2->H3 Methylation H3K27me3 H3K27me3 H3->H3K27me3 Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Morpholine Morpholine Derivative Morpholine->PRC2 Inhibition

Caption: EZH2-mediated gene silencing pathway and a potential point of inhibition.

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the systematic evaluation of morpholine derivatives in cell-based assays. By employing a phased approach, from initial high-throughput screening for cytotoxicity to more detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. Adherence to best practices in assay optimization, data analysis, and quality control will ensure the generation of reliable and reproducible data, ultimately accelerating the drug discovery and development process for this important class of compounds.

References

Application Notes and Protocols for the Purity Assessment of 4-(6-Chloropyridazin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloropyridazin-3-yl)morpholine is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities. Additionally, protocols for forced degradation studies are outlined to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Predicted Impurities

The primary route for the synthesis of this compound involves the nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with morpholine.[1] Based on this synthetic pathway, the following process-related impurities can be anticipated:

  • Impurity A: 3,6-dichloropyridazine (Starting Material) [2][3][4]

  • Impurity B: Morpholine (Starting Material)

  • Impurity C: 3,6-dimorpholinopyridazine (Di-substituted Byproduct)

  • Impurity D: 3-Chloro-6-hydroxypyridazine (Hydrolysis Product)

Forced degradation studies may lead to the formation of additional degradation products under various stress conditions.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

A stability-indicating reverse-phase HPLC method is proposed for the quantitative determination of this compound and its non-volatile impurities.[5][6]

Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocol

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Procedure:

    • Inject the diluent as a blank, followed by the standard solution and then the sample solution into the chromatograph.

    • Record the chromatograms and calculate the percentage purity and impurity levels using the area normalization method or by using an external standard.

Data Presentation

CompoundRetention Time (min)Relative Retention TimeResponse FactorSpecification
This compound~15.21.001.00NLT 99.0%
Impurity A (3,6-dichloropyridazine)~18.5~1.22(To be determined)NMT 0.15%
Impurity B (Morpholine)~2.5~0.16(To be determined)NMT 0.10%
Impurity C (3,6-dimorpholinopyridazine)~12.8~0.84(To be determined)NMT 0.20%
Impurity D (3-Chloro-6-hydroxypyridazine)~8.9~0.59(To be determined)NMT 0.15%
Total Impurities NMT 0.5%

NLT: Not Less Than, NMT: Not More Than. Retention times are estimates and should be confirmed experimentally.

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample and Standard Preparation HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC Injection Detection UV Detection (254 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calculation Purity and Impurity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a suitable technique for the identification and quantification of volatile and semi-volatile impurities, such as residual starting materials and byproducts.

GC-MS Conditions

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Experimental Protocol

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound and each potential impurity (if available) in a suitable solvent like Dichloromethane or Methanol at a concentration of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of 1 mg/mL.

  • Procedure:

    • Inject the solvent blank, followed by the standard solutions and the sample solution into the GC-MS system.

    • Identify impurities by comparing their retention times and mass spectra with those of the reference standards or by library search (e.g., NIST).

    • Quantify the impurities using an external standard method.

Data Presentation

ImpurityRetention Time (min)Key Mass Fragments (m/z)Quantification Ion (m/z)Specification
Morpholine~4.587, 56, 4287NMT 0.10%
3,6-dichloropyridazine~10.2148, 113, 84148NMT 0.15%

Retention times are estimates and should be confirmed experimentally.

GC-MS Analysis Workflow

GCMS_Workflow SamplePrep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 40-400 amu) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification and Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS Impurity Analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.

Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 80 °C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 24 hours.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light for 7 days.

Experimental Protocol

  • Prepare samples under each of the stress conditions.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

  • Perform peak purity analysis of the main peak in the stressed samples to ensure that it is free from co-eluting degradation products.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Evaluation of Degradation (Peak Purity, Mass Balance) Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the purity assessment of this compound. The proposed HPLC method is suitable for the quantification of the active substance and its non-volatile impurities, while the GC-MS method is effective for the analysis of volatile impurities. The forced degradation studies will help in understanding the stability of the molecule and in validating the stability-indicating nature of the HPLC method. It is recommended that these methods be validated according to ICH guidelines before their application in a regulated environment.

References

Application Notes and Protocols: 4-(6-Chloropyridazin-3-yl)morpholine as a Key Intermediate in the Synthesis of ORM-12741

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(6-chloropyridazin-3-yl)morpholine as a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) ORM-12741, a selective α2C-adrenoceptor antagonist investigated for the treatment of Alzheimer's disease.

Introduction

This compound is a heterocyclic building block essential for the construction of the pyridazine core of ORM-12741. Its chemical structure allows for a key nucleophilic substitution reaction, forming a carbon-nitrogen bond that links the morpholinyl-pyridazine moiety to the pyrrolidine portion of the final API. Understanding the reaction parameters and the downstream signaling pathway of the target API is critical for researchers in the field of medicinal chemistry and drug development.

API Profile: ORM-12741

ORM-12741 is a selective antagonist of the alpha-2C adrenergic receptor (α2C-AR).[1] This receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[2] In the central nervous system, α2C-adrenoceptors are involved in the regulation of neurotransmitter release, and their antagonism has been explored as a therapeutic strategy for cognitive and behavioral symptoms in neuropsychiatric disorders.[1][3] Clinical trials have evaluated ORM-12741 for its potential to improve episodic memory in patients with Alzheimer's disease.[4]

Synthesis of ORM-12741

The synthesis of ORM-12741 involves a multi-step process where this compound is a key starting material for the introduction of the morpholinyl-pyridazine scaffold.

Experimental Protocol: Synthesis of (R)-1-(6-(morpholin-4-yl)pyridazin-3-yl)-2-phenylpyrrolidin-2-ol (ORM-12741)

This protocol is adapted from the synthesis described in patent WO2003082866.

Step 1: Synthesis of this compound

A mixture of 3,6-dichloropyridazine and morpholine in a suitable solvent is heated to afford this compound.

Step 2: Synthesis of (R)-1-(6-(morpholin-4-yl)pyridazin-3-yl)-2-phenylpyrrolidin-2-ol

To a solution of (R)-2-phenylpyrrolidin-2-ol in an appropriate solvent, a base is added, followed by the addition of this compound. The reaction mixture is heated to drive the nucleophilic aromatic substitution.

Detailed reaction conditions, including specific solvents, bases, temperatures, and reaction times, are proprietary and detailed within the patent literature. Researchers should refer to patent WO2003082866 for precise experimental procedures.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of ORM-12741.

StepReactantsProductYield (%)Purity (%)
13,6-dichloropyridazine, MorpholineThis compound>90>98
2This compound, (R)-2-phenylpyrrolidin-2-ol(R)-1-(6-(morpholin-4-yl)pyridazin-3-yl)-2-phenylpyrrolidin-2-ol70-85>99 (after purification)

Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed.

Mechanism of Action and Signaling Pathway

ORM-12741 acts as an antagonist at the α2C-adrenergic receptor. The canonical signaling pathway for α2-adrenergic receptors involves coupling to inhibitory G proteins (Gi).

Upon binding of an agonist (like norepinephrine), the α2C-adrenoceptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The antagonism by ORM-12741 blocks this agonist-induced inhibition, thereby maintaining or increasing cAMP levels, which can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Signaling Pathway Diagram

alpha2C_signaling cluster_membrane Cell Membrane cluster_receptor cluster_extracellular Extracellular cluster_intracellular Intracellular a2c_receptor α2C-Adrenoceptor gi Gi Protein a2c_receptor->gi Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to norepi Norepinephrine (Agonist) norepi->a2c_receptor Binds to orm12741 ORM-12741 (Antagonist) orm12741->a2c_receptor Blocks gi->ac Inhibits pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Alpha-2C adrenoceptor signaling pathway and the antagonistic action of ORM-12741.

Experimental Workflow

The general workflow for the synthesis and purification of ORM-12741 is outlined below.

synthesis_workflow start Start Materials: - this compound - (R)-2-phenylpyrrolidin-2-ol reaction Nucleophilic Aromatic Substitution start->reaction quench Reaction Quenching reaction->quench extraction Work-up & Extraction quench->extraction purification Chromatographic Purification extraction->purification analysis Purity & Identity Analysis (HPLC, NMR, MS) purification->analysis final_product Final API: ORM-12741 analysis->final_product

Caption: General experimental workflow for the synthesis of ORM-12741.

Conclusion

This compound serves as a vital intermediate in the synthesis of the promising API, ORM-12741. The synthetic route, primarily involving a nucleophilic aromatic substitution, is a key step in the construction of this selective α2C-adrenoceptor antagonist. A thorough understanding of both the chemical synthesis and the biological mechanism of action is paramount for the development of novel therapeutics targeting neuropsychiatric disorders.

References

Application Notes and Protocols: High-Throughput Screening for Novel Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed high-throughput screening (HTS) protocol for the identification and characterization of novel kinase inhibitors from a library of 4-(6-Chloropyridazin-3-yl)morpholine derivatives. These compounds are investigated for their potential to modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. The protocol outlines a systematic workflow encompassing primary biochemical screening, secondary cell-based assays, and subsequent hit validation and characterization. Detailed methodologies for each experimental stage are provided, along with templates for data presentation and visualization tools to facilitate robust analysis and interpretation of screening results.

Introduction

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors due to the known biological activities of pyridazine and morpholine moieties in targeting various kinases. This application note describes a comprehensive HTS campaign designed to screen a library of derivatives of this scaffold to identify potent and selective inhibitors of key kinases within the PI3K/Akt/mTOR pathway, such as PI3Kα, Akt1, and mTOR.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including TSC2 and PRAS40, which ultimately leads to the activation of mTORC1 and subsequent promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

PI3K_Akt_mTOR_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Activation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

High-Throughput Screening Workflow

The HTS workflow is designed as a multi-step process to efficiently identify and validate potent and selective inhibitors from the compound library. The workflow progresses from a high-throughput primary screen to more focused secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow cluster_0 Screening Cascade Library This compound Derivative Library PrimaryScreen Primary Screen: Biochemical PI3Kα Kinase Assay (e.g., ADP-Glo™) Library->PrimaryScreen DataAnalysis1 Data Analysis: Calculate % Inhibition, Z'-factor PrimaryScreen->DataAnalysis1 HitSelection1 Primary Hit Selection (Threshold: >50% Inhibition) DataAnalysis1->HitSelection1 HitSelection1->Library Inactive SecondaryScreen Secondary Screens: 1. Dose-Response (IC50) on PI3Kα 2. Cell-Based p-Akt Assay HitSelection1->SecondaryScreen Primary Hits DataAnalysis2 Data Analysis: Determine IC50 values SecondaryScreen->DataAnalysis2 HitSelection2 Confirmed Hit Selection (Potency & Cellular Activity) DataAnalysis2->HitSelection2 HitSelection2->SecondaryScreen Inactive TertiaryAssays Tertiary Assays: - Kinase Selectivity Profiling - Mechanism of Action Studies - In vitro ADME/Tox HitSelection2->TertiaryAssays Confirmed Hits Lead Lead Candidates TertiaryAssays->Lead

Figure 2: High-throughput screening workflow.

Experimental Protocols

Library Preparation
  • Compound Source: A library of this compound derivatives.

  • Solubilization: Dissolve each compound in 100% DMSO to a stock concentration of 10 mM.

  • Plating:

    • For the primary screen, prepare intermediate compound plates by diluting the 10 mM stock to 100 µM in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of the 100 µM compound solution into 384-well assay plates. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

    • Include appropriate controls on each plate:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known PI3Kα inhibitor (e.g., Alpelisib) at a concentration that gives >90% inhibition (100% inhibition).

Primary Screen: Biochemical PI3Kα Kinase Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

Protocol:

  • Enzyme/Substrate Preparation: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in kinase buffer.

  • Dispensing: Add 5 µL of the enzyme/substrate mix to each well of the 384-well plate containing the pre-dispensed compounds and controls.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

Secondary Screen 1: Dose-Response (IC₅₀) Determination

Compounds showing significant inhibition in the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO, starting from a 10 mM stock.

  • Plating: Dispense 100 nL of each concentration into a 384-well plate.

  • Assay Performance: Perform the PI3Kα ADP-Glo™ kinase assay as described in section 4.2.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screen 2: Cell-Based Phospho-Akt (Ser473) Assay

This assay assesses the ability of the compounds to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a downstream target of PI3K.[3][4]

Materials:

  • A cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., PBS).

  • Fixing and permeabilization reagents.

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473).

  • Secondary antibody: Fluorescently labeled anti-rabbit IgG.

  • Nuclear stain (e.g., Hoechst).

  • 384-well black, clear-bottom plates.

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted compounds for 2 hours.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of phospho-Akt in the cytoplasm and normalize it to the cell number (Hoechst signal).

    • Determine the IC₅₀ values by plotting the normalized phospho-Akt signal against the compound concentration.

Data Presentation

Quantitative data from the screening cascade should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Primary Screen Hit Summary

Compound ID% Inhibition at 10 µMHit (Yes/No)
Cmpd-00185.2Yes
Cmpd-00212.5No
Cmpd-00365.7Yes
.........

Table 2: Secondary Screen Results for Confirmed Hits

Compound IDPI3Kα IC₅₀ (nM)p-Akt (Ser473) IC₅₀ (nM)
Cmpd-00175.3152.1
Cmpd-003210.8450.6
.........

Quality Control

The robustness and reliability of the HTS assay are assessed using the Z'-factor.[5]

Z'-factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control

  • σp = standard deviation of the positive control

  • µn = mean of the negative control

  • σn = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

This application note provides a robust and detailed protocol for the high-throughput screening of this compound derivatives as potential kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The described workflow, from primary biochemical screening to secondary cell-based assays, allows for the efficient identification and characterization of promising lead compounds for further drug development efforts. The inclusion of clear data presentation formats and quality control metrics ensures the generation of high-quality, reproducible data.

References

Application Notes and Protocols: Creation of Novel Anti-inflammatory Agents from Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry for the development of novel anti-inflammatory agents.[1][2] Derivatives of pyridazinone have demonstrated significant potential in modulating key inflammatory pathways, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] The versatility of the pyridazinone core allows for straightforward chemical modifications at various positions, enabling the optimization of potency and selectivity towards specific inflammatory targets.[1]

These application notes provide a comprehensive overview of the methodologies for creating and evaluating novel anti-inflammatory agents based on the pyridazinone scaffold. This includes synthetic strategies, detailed protocols for key in vitro assays, and a summary of the structure-activity relationships of promising compounds.

Key Therapeutic Targets for Pyridazinone Scaffolds

Pyridazinone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of several key enzymes and signaling pathways involved in the inflammatory cascade. These include:

  • Cyclooxygenase-2 (COX-2): Many pyridazinone compounds are potent and selective inhibitors of COX-2, the inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[3][4][5][6][7] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key factor in their improved gastric safety profile.

  • Phosphodiesterase 4 (PDE4): Certain pyridazinone derivatives have been identified as inhibitors of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP levels have an anti-inflammatory effect, leading to the suppression of pro-inflammatory cytokine production.[9]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][11][12][13][14] Some pyridazinone compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[4]

  • Other Targets: Pyridazinone derivatives have also been investigated as inhibitors of lipoxygenase (LOX), mitogen-activated protein kinases (MAPK), and as ligands for formyl peptide receptors (FPR), all of which play roles in inflammation.[4][15]

Data Presentation: Anti-inflammatory Activity of Representative Pyridazinone Derivatives

The following table summarizes the in vitro activity of selected pyridazinone derivatives against key inflammatory targets. This data highlights the potential for potent and selective inhibition of COX-2.

Compound IDTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 3g COX-20.0438411.51[6]
Compound 6a COX-20.05301-
Compound 3d COX-20.06723-[6]
Celecoxib COX-20.0735311.78[6]
Indomethacin COX-1/COX-20.7392 (COX-2)-[6]
Compound 5a COX-20.7716.70[6]
Compound 5f COX-21.8913.38[6]
ABT-963 COX-2-276[3]
Compound 8a COX-159% inhibition at 10 µM-[16]
Compound 8a COX-237% inhibition at 10 µM-[16]
Compound 8b COX-161% inhibition at 10 µM-[16]
Compound 8b COX-228% inhibition at 10 µM-[16]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes. The assay measures the amount of prostaglandin E2 (PGE2) produced, which is quantified by ELISA.[17]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Saturated Stannous Chloride (SnCl2) solution (to stop the reaction)

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Thaw COX-1 and COX-2 enzymes on ice and dilute to the desired concentration with cold Reaction Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL Reaction Buffer

    • 10 µL Heme

    • 10 µL of test compound solution (or DMSO for control wells)

    • 10 µL of diluted enzyme (COX-1 or COX-2). For background wells, add heat-inactivated enzyme.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction. Mix gently.

  • Reaction Incubation: Incubate the plate for exactly 2 minutes at 37°C.

  • Reaction Termination: Add 30 µL of saturated SnCl2 solution to each well to stop the enzymatic reaction.

  • PGE2 Quantification: Determine the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol measures the anti-inflammatory activity of test compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO is a pro-inflammatory mediator, and its production is an indicator of inflammatory activation. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18][19][20][21]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, remove the old media and replace it with fresh media containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.

Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released from LPS-stimulated RAW 264.7 macrophages.[22] The levels of these cytokines in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents (as in Protocol 2)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay (Protocol 2) to culture, treat with compounds, and stimulate RAW 264.7 cells with LPS.

  • Supernatant Collection: After the final incubation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant from each well for cytokine analysis. The supernatant can be stored at -80°C if not used immediately.

  • ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve. Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 values.

Visualizations

Synthesis Workflow for a Pyridazinone Scaffold

A Aroylpropionic Acid (Starting Material) C Cyclization A->C B Hydrazine Hydrate B->C D Dihydropyridazinone Intermediate C->D E Dehydrogenation (e.g., with Bromine) D->E F Pyridazinone Scaffold E->F G Functionalization (e.g., Alkylation, Arylation) F->G H Novel Pyridazinone Derivatives G->H

Caption: General synthesis workflow for creating pyridazinone derivatives.

NF-κB Signaling Pathway in Inflammation

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Gene_expression Nucleus Nucleus Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

Workflow for Screening Novel Anti-inflammatory Agents

Start Design & Synthesis of Pyridazinone Library Primary_Screening Primary Screening: In vitro COX-1/COX-2 Inhibition Assay Start->Primary_Screening Hit_Identification Hit Identification: Potent & Selective COX-2 Inhibitors Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cell-based Assays (NO, TNF-α, IL-6 Inhibition) Hit_Identification->Secondary_Screening Hits Lead_Identification Lead Identification: Active in Cellular Assays Secondary_Screening->Lead_Identification Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Lead_Identification->Lead_Optimization Leads In_Vivo In Vivo Studies: Animal Models of Inflammation Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery of novel pyridazinone-based anti-inflammatory agents.

References

Application Note: Quantitative Analysis of 4-(6-Chloropyridazin-3-yl)morpholine Analogues by LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of 4-(6-chloropyridazin-3-yl)morpholine and its analogues in biological matrices. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and other bioanalytical applications involving this class of compounds.

Introduction

This compound and its analogues are a class of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Some pyridazine derivatives have been investigated for their anticancer properties, including the inhibition of Poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[1] Accurate and reliable quantification of these compounds in complex biological samples is crucial for evaluating their efficacy, safety, and pharmacokinetic profiles. LC/MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This application note provides a comprehensive protocol for the analysis of these analogues.

Experimental

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification.[4][5][6][7][8] For plasma samples, protein precipitation is a straightforward and effective method.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC/MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution from matrix components.

LC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. The compound this compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol .[9][10][11]

MS/MS Conditions (Hypothetical for this compound):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 200.1 [M+H]⁺
Product Ion (Q3) m/z 113.1 (indicative of the morpholine ring loss)
Collision Energy Optimized for maximum signal (e.g., 20-30 eV)
Dwell Time 100 ms

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of this compound analogues to illustrate data presentation.

AnaloguePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)
This compound 200.1113.10.550092.5
Analogue A 214.1127.10.550095.1
Analogue B 228.1141.11.050089.8
Analogue C 242.2155.20.850091.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC/MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard in Acetonitrile plasma->add_is vortex1 Vortex to Precipitate Proteins add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC/MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for the LC/MS/MS analysis of this compound analogues.

parp_inhibition_pathway dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 par_polymer PAR Polymer Synthesis parp1->par_polymer apoptosis Apoptosis parp1->apoptosis Leads to dna_repair DNA Repair par_polymer->dna_repair inhibitor 4-(6-Chloropyridazin-3-yl) morpholine Analogue inhibitor->parp1 Inhibition

Caption: Simplified signaling pathway illustrating the role of PARP-1 in DNA repair and its inhibition.

Conclusion

This application note provides a robust and reliable LC/MS/MS method for the quantification of this compound analogues in biological matrices. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be readily adapted and validated for specific research needs in the field of drug development and bioanalysis.

References

Application Notes and Protocols for the Synthesis and Evaluation of Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and pharmacological evaluation of selective antagonists for the dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance use disorders. Unlike other dopamine receptor subtypes, the D4 receptor exhibits a more restricted expression pattern, primarily in the prefrontal cortex, amygdala, and hippocampus, suggesting that selective antagonists may offer a favorable side-effect profile.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can further modulate the activity of various downstream effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Additionally, the D4 receptor can signal through β-arrestin-dependent pathways, which play a role in receptor desensitization and can initiate signaling cascades independent of G protein activation.

D4R_Signaling_Pathway cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates beta_arrestin β-Arrestin D4R->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Ca_Channel Voltage-gated Ca²⁺ Channel Dopamine Dopamine Dopamine->D4R Activates Antagonist D4 Antagonist Antagonist->D4R Blocks G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Modulates G_beta_gamma->Ca_Channel Modulates ATP ATP ATP->AC Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Dopamine D4 Receptor Signaling Pathways

Synthesis of Dopamine D4 Receptor Antagonists

A variety of chemical scaffolds have been explored in the quest for potent and selective D4 receptor antagonists, with piperazine and piperidine derivatives being particularly prominent. The following section details a representative synthesis of a piperazine-based D4 antagonist.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., Substituted Piperazine, Alkyl Halide) Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final D4 Antagonist Characterization->Final_Product

Figure 2: General Synthetic Workflow for Piperazine-based D4 Antagonists
Experimental Protocol: Synthesis of a Representative Piperazine-Based D4 Antagonist

This protocol describes the synthesis of a generic 1-aryl-4-alkylpiperazine derivative, a common structural motif in D4 antagonists.

Materials:

  • 1-(Aryl)piperazine

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1-(Aryl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated piperazine derivative.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Pharmacological Evaluation of D4 Receptor Antagonists

A tiered approach is typically employed to characterize the pharmacological profile of newly synthesized compounds. This involves assessing their binding affinity and functional activity at the D4 receptor.

Experimental Workflow for Pharmacological Evaluation

Pharm_Workflow Compound Synthesized Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Functional_Assay Functional Assays (cAMP, β-Arrestin) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. D1, D2, D3, D5, etc.) Functional_Assay->Selectivity_Screen SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Screen->SAR

Figure 3: Workflow for the Pharmacological Evaluation of D4 Antagonists
Data Presentation: Binding Affinities and Functional Potencies of Selected D4R Antagonists

CompoundD4R Kᵢ (nM)D₂R Kᵢ (nM)D₃R Kᵢ (nM)D₄/D₂ SelectivityD₄/D₃ SelectivityD4R IC₅₀ (nM) (cAMP Assay)
L-745,8700.4>1000>1000>2500>25001.5
U-10138710>2000>2000>200>200N/A
ML39836>20,000>20,000>555>555130
YM-436112.12312111010N/A
Compound 14a 0.3>600>600>2000>2000N/A

N/A: Data not readily available in the searched literature. Data compiled from multiple sources.

Experimental Protocols

This assay determines the binding affinity (Kᵢ) of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

  • Non-specific binding control: 10 µM haloperidol or other suitable D2-like antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kₔ, and serial dilutions of the test compound.

  • For total binding wells, add only the radioligand and assay buffer.

  • For non-specific binding wells, add the radioligand and the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human D4 receptor (e.g., CHO-K1 or HEK293).

  • D4 receptor agonist (e.g., quinpirole or dopamine).

  • Adenylyl cyclase activator (e.g., forskolin).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (D4 antagonists) at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

Procedure:

  • Plate the cells in a 96- or 384-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D4 agonist (typically the EC₈₀ concentration) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response, using non-linear regression analysis.

This assay measures the ability of the D4 receptor to recruit β-arrestin upon activation and its blockade by an antagonist. Various commercial platforms are available, such as the PathHunter assay (DiscoverX).

Materials:

  • A cell line engineered to co-express the D4 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • D4 receptor agonist.

  • Test compounds (D4 antagonists) at various concentrations.

  • Substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase).

  • Cell culture medium and supplements.

Procedure (based on the PathHunter assay principle):

  • Plate the engineered cells in a 96- or 384-well plate and incubate overnight.

  • Pre-incubate the cells with various concentrations of the test antagonist.

  • Add the D4 receptor agonist at a fixed concentration (e.g., EC₈₀).

  • Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents containing the substrate for the complemented enzyme.

  • Incubate for a further 60 minutes and measure the chemiluminescent signal.

Data Analysis:

  • Plot the luminescence signal against the log concentration of the antagonist.

  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The development of selective dopamine D4 receptor antagonists remains an active area of research with significant therapeutic potential. The protocols and data presented herein provide a framework for the synthesis and comprehensive pharmacological characterization of novel D4 receptor antagonists. A systematic approach, combining chemical synthesis with a tiered in vitro evaluation, is crucial for the identification of lead compounds with optimal potency, selectivity, and functional activity for further preclinical and clinical development.

Application Notes and Protocols for a Three-Step Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The morpholine ring is a privileged scaffold, meaning it is a common structural motif in biologically active compounds. This document provides a detailed three-step protocol for the synthesis of a morpholine derivative, specifically leading to the formation of morpholin-N-aceto semithiocarbazide, a precursor for various heterocyclic compounds. The protocols are designed for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The following diagram illustrates the three-step synthesis process starting from morpholine.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Morpholin-N-ethyl acetate cluster_1 Step 2: Synthesis of Morpholin-N-ethyl acetohydrazide cluster_2 Step 3: Synthesis of Morpholin-N-aceto semithiocarbazide A Morpholine C Morpholin-N-ethyl acetate A->C Triethylamine, Benzene (reflux) B Ethyl chloroacetate B->C D Morpholin-N-ethyl acetate F Morpholin-N-ethyl acetohydrazide D->F Ethanol (reflux) E Hydrazine hydrate E->F G Morpholin-N-ethyl acetohydrazide I Morpholin-N-aceto semithiocarbazide G->I Ethanol, conc. HCl H Ammonium thiocyanate H->I

Caption: Three-step synthesis of a morpholine derivative.

Experimental Protocols

Step 1: Synthesis of Morpholin-N-ethyl acetate (1)

This step involves the N-alkylation of morpholine with ethyl chloroacetate.

Materials:

  • Morpholine (9 mL, 0.1 mol)

  • Ethyl chloroacetate (12 mL, 0.1 mol)

  • Triethylamine (10 mL, 0.1 mol)

  • Benzene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Protocol:

  • In a round-bottom flask, prepare a mixture of morpholine (9 mL, 0.1 mol), ethyl chloroacetate (12 mL, 0.1 mol), and triethylamine (10 mL, 0.1 mol) in benzene.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the solid from ethanol to yield pure morpholin-N-ethyl acetate.[1][2]

Step 2: Synthesis of Morpholin-N-ethyl acetohydrazide (2)

This step converts the synthesized ester into a hydrazide.

Materials:

  • Morpholin-N-ethyl acetate (1) (10 mL, 0.05 mol)

  • Hydrazine hydrate (80%) (3 mL, 0.05 mol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Protocol:

  • Place morpholin-N-ethyl acetate (10 mL, 0.05 mol), hydrazine hydrate (3 mL, 0.05 mol), and ethanol (20 mL) in a round-bottom flask.

  • Reflux the mixture for 6 hours.[1]

  • After reflux, concentrate the mixture by distillation to remove excess solvent.

  • Cool the concentrated mixture, which will result in the formation of white crystals.

  • Filter the crystals and recrystallize them from ethanol to obtain pure morpholin-N-ethyl acetohydrazide.[1]

Step 3: Synthesis of Morpholin-N-aceto semithiocarbazide (3)

This final step in this sequence involves the reaction of the hydrazide with ammonium thiocyanate.

Materials:

  • Morpholin-N-ethyl acetohydrazide (2)

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Protocol:

  • A reaction mixture of morpholin-N-ethyl acetohydrazide, ammonium thiocyanate, and concentrated hydrochloric acid in ethanol is prepared in a round-bottom flask.[1][2]

  • The mixture is then refluxed to carry the reaction to completion.

  • Upon cooling, the product, morpholin-N-aceto semithiocarbazide, will precipitate.

  • The precipitate is filtered, washed, and can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the reported yields and physical properties for the synthesized compounds.

StepCompound NameProductYield (%)ColorMelting Point (°C)
1Morpholin-N-ethyl acetate170Deep Brown232-233
2Morpholin-N-ethyl acetohydrazide2-White-
3Morpholin-N-aceto semithiocarbazide3---

Data for steps 2 and 3 were not fully available in the searched documents.[2]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups at each step.

FunctionalGroupTransformation Start Morpholine Secondary Amine Step1 { N-Alkylation | Reaction with Ethyl chloroacetate} Start:f1->Step1:f0 Intermediate1 Morpholin-N-ethyl acetate Ester Step1:f1->Intermediate1:f0 Step2 { Hydrazinolysis | Reaction with Hydrazine hydrate} Intermediate1:f1->Step2:f0 Intermediate2 Morpholin-N-ethyl acetohydrazide Hydrazide Step2:f1->Intermediate2:f0 Step3 { Thiosemicarbazide formation | Reaction with Ammonium thiocyanate} Intermediate2:f1->Step3:f0 FinalProduct Morpholin-N-aceto semithiocarbazide Thiosemicarbazide Step3:f1->FinalProduct:f0

Caption: Functional group transformations in the synthesis.

References

Troubleshooting & Optimization

How to improve the reaction yield of 4-(6-Chloropyridazin-3-yl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(6-chloropyridazin-3-yl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the reaction yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 3,6-dichloropyridazine with morpholine, where one of the chlorine atoms on the pyridazine ring is displaced by the morpholine nucleophile. A base is often used to neutralize the hydrogen chloride (HCl) generated during the reaction.

Q2: What are the key factors influencing the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis:

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting the formation of side products.

  • Choice of Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents are often preferred.

  • Base: The selection of a suitable base is important for neutralizing the generated HCl and can affect the overall reaction efficiency.

  • Molar Ratio of Reactants: The stoichiometry of 3,6-dichloropyridazine to morpholine can influence the product distribution, particularly in controlling the formation of the di-substituted byproduct.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, which should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: What are the common side reactions and byproducts?

The most common side reaction is the di-substitution of 3,6-dichloropyridazine with morpholine, leading to the formation of 3,6-di(morpholin-4-yl)pyridazine. Over-reaction due to harsh conditions (high temperature or prolonged reaction time) or an excess of morpholine can favor the formation of this byproduct. Incomplete reaction will leave unreacted 3,6-dichloropyridazine in the mixture.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material (3,6-dichloropyridazine), the desired product (this compound), and any potential byproducts. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Inactive reactants. 3. Insufficient reaction time. 4. Inappropriate solvent or base.1. Gradually increase the reaction temperature and monitor the reaction progress. 2. Check the purity and integrity of 3,6-dichloropyridazine and morpholine. 3. Extend the reaction time, monitoring with TLC or GC until the starting material is consumed. 4. Experiment with different polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., K2CO3, Et3N).
Formation of Significant Amount of Di-substituted Byproduct 1. High reaction temperature. 2. Excess of morpholine. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Use a stoichiometric or slight excess of 3,6-dichloropyridazine relative to morpholine. 3. Carefully monitor the reaction and stop it once the mono-substituted product is maximized.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Co-elution of product and impurities during chromatography.1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization can also be an effective purification method.
Reaction Stalls Before Completion 1. Base is not strong enough or has been consumed. 2. Catalyst (if used) has been deactivated.1. Add more of a stronger base. 2. If a catalyst is employed, ensure its activity and consider adding a fresh portion.

Data Presentation

The following table summarizes the reaction conditions and yields for the analogous synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and ammonia water, which can serve as a starting point for optimizing the synthesis of this compound.[1]

Entry Molar Ratio (Dichloropyridazine:Ammonia) Solvent Temperature (°C) Time (h) Yield (%)
11:1.5DMF/Acetonitrile150689.25
21:3Dichloromethane100982.60
31:0.5Dichloromethane302681.42

Experimental Protocols

Representative Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on analogous reactions and general principles of nucleophilic aromatic substitution. Optimization may be required to achieve the best results.

Materials:

  • 3,6-Dichloropyridazine

  • Morpholine

  • Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Add morpholine (1.0-1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If a solid precipitate (e.g., K2CO3) is present, filter it off.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure this compound.

Visualizations

Reaction Pathway

reaction_pathway reactant1 3,6-Dichloropyridazine product This compound reactant1->product reactant2 Morpholine reactant2->product side_product 3,6-Di(morpholin-4-yl)pyridazine product->side_product Side Reaction (Excess Morpholine/High Temp.) reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagents->product troubleshooting_workflow start Low Yield or Incomplete Reaction check_temp Is the reaction temperature optimal? start->check_temp check_reagents Are the reactants and reagents pure? check_temp->check_reagents Yes increase_temp Increase reaction temperature check_temp->increase_temp No check_time Has the reaction been running long enough? check_reagents->check_time Yes purify_reagents Purify or use fresh reactants/reagents check_reagents->purify_reagents No check_byproducts Is there significant byproduct formation? check_time->check_byproducts Yes increase_time Increase reaction time check_time->increase_time No optimize_ratio Adjust reactant stoichiometry (e.g., reduce morpholine) check_byproducts->optimize_ratio Yes (Di-substitution) end Improved Yield check_byproducts->end No optimize_temp Lower reaction temperature optimize_ratio->optimize_temp optimize_temp->end increase_temp->check_byproducts purify_reagents->start increase_time->check_byproducts

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during nucleophilic aromatic substitution (SNAr) reactions on chloropyridazines. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Chloropyridazine

Q: My SNAr reaction on a chloropyridazine is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low reactivity in SNAr reactions involving chloropyridazines can be attributed to several factors. The electron-deficient nature of the pyridazine ring generally facilitates these reactions, but specific substrate characteristics and reaction conditions play a crucial role.

Potential Causes & Solutions:

  • Insufficient Activation of the Pyridazine Ring: The pyridazine ring itself is electron-deficient, which is favorable for SNAr. However, the presence of electron-donating groups (EDGs) on the ring can decrease its electrophilicity and slow down the reaction. Conversely, electron-withdrawing groups (EWGs) will increase reactivity.[1][2]

    • Troubleshooting: If your substrate has EDGs, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. Be mindful that this can sometimes lead to side reactions.

  • Poor Nucleophilicity of the Reagent: The strength of the nucleophile is a key factor. Weakly nucleophilic reagents will react sluggishly.

    • Troubleshooting: If possible, consider using a stronger nucleophile. For amine nucleophiles, deprotonation with a suitable base to form the corresponding amide can significantly increase nucleophilicity. For alcohol and thiol nucleophiles, conversion to the corresponding alkoxide or thiolate with a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary.

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.

    • Troubleshooting: Screen a variety of polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze the chloropyridazine, especially at elevated temperatures.

  • Suboptimal Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving sluggish reactions to completion in shorter timeframes. Monitor for potential decomposition of starting materials or products at higher temperatures.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my SNAr reaction. What are the common side reactions and how can I minimize them?

A: Side product formation is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.

Common Side Reactions & Mitigation Strategies:

  • Hydrolysis of the Chloropyridazine: In the presence of water, chloropyridazines can undergo hydrolysis to the corresponding pyridazinone, especially under basic conditions and at elevated temperatures.

    • Mitigation: Ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Disubstitution on Dichloropyridazines: When using dichloropyridazines (e.g., 3,6-dichloropyridazine), it is common to get a mixture of mono- and di-substituted products.

    • Mitigation: To favor monosubstitution, use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help. Conversely, to favor disubstitution, use an excess of the nucleophile and potentially higher temperatures.

  • Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of an undesired dimethylamino-pyridazine byproduct.

    • Mitigation: If you suspect solvent-related side products, consider using a more stable solvent like DMSO or NMP, or running the reaction at a lower temperature if possible.

  • Homocoupling of the Nucleophile: In some cases, particularly with thiol nucleophiles, oxidative homocoupling to form disulfides can occur.

    • Mitigation: Degassing the reaction mixture and running it under an inert atmosphere can minimize oxidation.

Issue 3: Poor Regioselectivity in Reactions with Polysubstituted Chloropyridazines

Q: I am attempting a substitution on a dichloropyridazine and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: Regioselectivity in SNAr reactions on dichloropyridazines is influenced by the electronic and steric environment of the chlorine atoms.

Factors Influencing Regioselectivity & Control Strategies:

  • Electronic Effects: The positions on the pyridazine ring have different electronic densities. The presence of other substituents can further influence the electrophilicity of the carbon atoms attached to the chlorine atoms. Generally, a position that is para to a ring nitrogen is more activated towards nucleophilic attack.

  • Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position. Similarly, bulky substituents on the pyridazine ring can direct the incoming nucleophile to the less hindered chlorine.

  • Reaction Conditions:

    • Temperature: In some cases, regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

    • Nucleophile: The nature of the nucleophile can influence regioselectivity. For instance, "soft" nucleophiles (like thiols) may favor reaction at one position, while "hard" nucleophiles (like alkoxides) may favor another.

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor Regioselectivity Observed check_electronics Analyze Electronic Effects (Position relative to N atoms and other substituents) start->check_electronics check_sterics Evaluate Steric Hindrance (Bulky nucleophile or substituents) start->check_sterics modify_temp Modify Reaction Temperature (Lower T for kinetic, higher T for thermodynamic product) check_electronics->modify_temp change_nucleophile Change the Nucleophile (Hard vs. Soft Nucleophile) check_sterics->change_nucleophile solvent_screen Screen Solvents (Polar aprotic vs. non-polar) modify_temp->solvent_screen change_nucleophile->solvent_screen outcome Improved Regioselectivity solvent_screen->outcome

Caption: A logical workflow for troubleshooting poor regioselectivity in SNAr reactions on dichloropyridazines.

Issue 4: Difficulty in Product Purification

Q: My substituted pyridazine product is difficult to purify. What are some effective purification strategies?

A: Substituted pyridazines, particularly those containing amino or hydroxyl groups, can be polar and may present purification challenges such as poor solubility in common chromatography solvents or streaking on silica gel.

Purification Strategies:

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.

    • Solvent Selection: For polar pyridazine derivatives, polar solvents like ethanol, methanol, or mixtures such as ethanol/water are often good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Silica Gel Chromatography:

    • Tailing/Streaking: Basic pyridazine derivatives can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia in methanol, can be added to the eluent.

    • Poor Solubility: If the product is poorly soluble in the mobile phase, "dry loading" can be beneficial. This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica gel, reverse-phase chromatography (e.g., using a C18 stationary phase with water/acetonitrile or water/methanol gradients) can be a powerful alternative.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the SNAr of 3,6-dichloropyridazine with various nucleophiles. These should be considered as starting points for optimization.

Table 1: Amination of 3,6-Dichloropyridazine

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aqueous Ammonia-Dichloromethane1009-[3]
Ammonia in Methanol-Methanol13096~61[4]
Liquid Ammonia-Autoclave-6High[5]
AnilineK₂CO₃DMF100-1204-870-85General
MorpholineEt₃NAcetonitrileReflux6-12GoodGeneral

Table 2: Substitution of 3,6-Dichloropyridazine with O- and S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide-MethanolReflux3-6GoodGeneral
Sodium Ethoxide-EthanolReflux4-8GoodGeneral
PhenolK₂CO₃DMF100-1206-12Moderate-GoodGeneral
ThiophenolNaHTHF0 - 251-3GoodGeneral

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol is a representative procedure for the monosubstitution of 3,6-dichloropyridazine with ammonia.[3][4]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%) or 2.0 M ammonia in methanol

  • Dichloromethane or Methanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent (e.g., dichloromethane).

  • Add aqueous ammonia (3.0 eq) or a solution of ammonia in methanol.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

General Experimental Workflow:

G setup Reaction Setup (Chloropyridazine, Nucleophile, Solvent, Base) reaction Reaction (Heating, Stirring, Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis

Caption: A generalized experimental workflow for the nucleophilic aromatic substitution on chloropyridazines.

References

Technical Support Center: Optimization of Morpholine and Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and optimizing the coupling reaction between morpholine and various pyridazine substrates. This C-N bond formation is a crucial step in the synthesis of numerous compounds with significant biological activity. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling morpholine to a pyridazine ring?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (the halopyridazine) and an amine (morpholine).[1] While traditional nucleophilic aromatic substitution (SNAr) can also be employed, particularly with highly activated pyridazines, the Buchwald-Hartwig reaction offers a broader substrate scope and is often more efficient for less reactive halopyridazines, such as chloropyridazines.

Q2: My Buchwald-Hartwig reaction is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in the Buchwald-Hartwig amination of pyridazines can often be attributed to one or more of the following factors:

  • Catalyst System: The choice of palladium precursor and, most critically, the phosphine ligand is paramount for a successful reaction.

  • Base: The strength and solubility of the base are crucial for the deprotonation of morpholine and the overall catalytic cycle.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.

  • Reaction Temperature and Time: These parameters often require careful optimization for each specific substrate pairing.

  • Substrate Reactivity: The nature of the halogen on the pyridazine ring (I > Br > Cl) and the electronic properties of the pyridazine itself will affect its reactivity.

Q3: How do I select the optimal phosphine ligand for my reaction?

A3: Ligand selection is critical and often substrate-dependent. For electron-deficient heterocycles like pyridazines, bulky and electron-rich phosphine ligands are generally preferred as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[2] A screening of several ligands is often the most effective approach to identify the best performer for your specific substrate.

Q4: Can I use a method other than Buchwald-Hartwig amination?

A4: Yes, for certain pyridazine substrates, a direct nucleophilic aromatic substitution (SNAr) reaction is a viable, palladium-free alternative. This method is most effective when the pyridazine ring is activated by electron-withdrawing groups. The choice of a suitable base and solvent is critical for the success of an SNAr reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-purity palladium precatalyst and phosphine ligand. Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. Consider using a pre-formed palladium-ligand complex.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands. For pyridazine substrates, ligands such as XPhos, RuPhos, SPhos, and BINAP have shown promise in similar amination reactions.[3][4]
Incorrect Base For less reactive chloropyridazines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[3] For more reactive bromopyridazines, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be sufficient. Ensure the base is anhydrous and of high purity.
Suboptimal Solvent Aprotic solvents are typically used. Toluene and dioxane are common choices.[5] For some catalyst systems, ethereal solvents like THF may improve yields.[3]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Buchwald-Hartwig aminations often require heating, typically in the range of 80-120 °C.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS. If starting material remains, extend the reaction time.
Issue 2: Significant Side Product Formation
Potential Cause Troubleshooting Steps
Hydrodehalogenation This side reaction, where the halogen is replaced by a hydrogen atom, can be prevalent with electron-deficient heterocycles. Try using a different ligand or a lower reaction temperature. Ensure strictly anhydrous conditions, as water can be a proton source.
Homocoupling of Pyridazine This can occur if the oxidative addition is slow or if the catalyst is not efficiently promoting the C-N coupling. Optimizing the ligand and ensuring an oxygen-free environment can help minimize this side product.
Double Amination (for dihalopyridazines) When using a dihalopyridazine, controlling the stoichiometry of morpholine is crucial for achieving mono-amination. Using a slight excess of the dihalopyridazine or carefully controlling the addition of morpholine can favor the mono-substituted product.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Phosphine Ligands for the Amination of 3-bromo-2-aminopyridine with Morpholine *

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
RuPhos Pd₂(dba)₃LiHMDSTHF651683
SPhos Pd₂(dba)₃LiHMDSTHF651676
BINAP Pd₂(dba)₃LiHMDSTHF651671
XPhos Pd₂(dba)₃LiHMDSTHF6516~40

*Data synthesized from a comparative study on a closely related substrate, 3-bromo-2-aminopyridine.[3]

Table 2: Performance of XPhos in the Amination of Brominated Pyridazine with Phenoxazine *

ParameterValue
Yield 21.8%
Catalyst System Pd₂(dba)₃ / XPhos
Base Sodium tert-butoxide
Solvent Toluene
Temperature Not specified
Reaction Time Not specified

*Data from the coupling of a brominated pyridazine with phenoxazine.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halopyridazine with Morpholine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halopyridazine (e.g., 3-chloropyridazine or 3,6-dichloropyridazine)

  • Morpholine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-2 times the palladium amount), and the base (1.5-2.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the halopyridazine (1 equivalent) and morpholine (1.1-1.5 equivalents) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel is commonly used for the purification of moderately polar compounds like morpholinylpyridazines.[6]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[7] The exact ratio will depend on the polarity of the specific product and impurities.

Purification Protocol: Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble), can also be used.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the "good" solvent). If using a solvent pair, slowly add the "poor" solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exchange Amine Coordination PdII_Aryl->Ligand_Exchange + Amine - X⁻ PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(Amido) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Pd(0) catalyst Product Ar-Amine (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Morpholine-Pyridazine Coupling Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos, SPhos) Check_Catalyst->Screen_Ligands Check_Base 2. Base Optimization Screen_Ligands->Check_Base Vary_Base Vary Base Strength & Type (e.g., NaOtBu, LiHMDS, Cs₂CO₃) Check_Base->Vary_Base Check_Solvent 3. Solvent Screening Vary_Base->Check_Solvent Vary_Solvent Test Solvents (Toluene, Dioxane, THF) Check_Solvent->Vary_Solvent Check_Temp_Time 4. Temperature & Time Vary_Solvent->Check_Temp_Time Optimize_Temp_Time Increase Temperature & Extend Reaction Time Check_Temp_Time->Optimize_Temp_Time Success Improved Yield Optimize_Temp_Time->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-(6-Chloropyridazin-3-yl)morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-(6-Chloropyridazin-3-yl)morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 3,6-dichloropyridazine and morpholine, as well as byproducts from side reactions. Depending on the synthetic route, dimerization or polymerization of the starting materials or product can also occur. The formation of imidazole derivatives as side products has been observed in the synthesis of related nitrogen-containing heterocycles.[1]

Q2: What are the recommended initial purification strategies for crude this compound?

A2: An initial purification can often be achieved through an extractive work-up. The choice of solvent is crucial; for instance, using a less polar solvent like hexane for liquid-liquid extraction can help in selectively extracting the desired product while leaving more polar impurities in the aqueous phase.[1] Following extraction, techniques like recrystallization or silica gel column chromatography are typically employed for further purification.

Q3: My purified this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products.[2] Treatment of a solution of the crude product with activated charcoal can be effective in removing colored impurities before a final recrystallization.[3] Distillation under reduced pressure, if the compound is thermally stable, can also yield a colorless product.

Q4: I am having trouble with the solubility of my compound for recrystallization. What should I do?

A4: The limited solubility of pyridazine derivatives can be a challenge.[3] A systematic approach to solvent screening is recommended. Start with common solvents like ethanol, methanol, or ethyl acetate, and consider solvent mixtures (e.g., ethanol/water) to achieve a desirable solubility profile where the compound is sparingly soluble at room temperature but highly soluble when heated.[3] In some cases, converting the compound to a salt (e.g., hydrochloride) can improve its solubility in polar solvents for purification.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low Yield After Recrystallization

Table 1: Troubleshooting Low Recrystallization Yield

Potential Cause Troubleshooting Steps
Excessive Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.[3]
Premature Crystallization If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Incomplete Crystallization After allowing the solution to cool to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
No Crystal Formation If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal from a previous batch to induce crystallization.[3]
Issue 2: Poor Separation During Column Chromatography

Table 2: Troubleshooting Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The choice of eluent is critical. A common starting point for pyridazine derivatives is a mixture of petroleum ether and ethyl acetate or dichloromethane.[1] Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities.
Peak Tailing or Streaking The basic nature of the morpholine moiety can cause interaction with the acidic silica gel, leading to peak tailing.[3] To mitigate this, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica.
Column Overloading Do not load too much crude product onto the column. A general rule is to use a ratio of at least 20:1 (silica gel to crude product) by weight.
Co-elution of Impurities If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to improve separation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair in which the crude product is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[3]

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system.[1] A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.[1]

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification strategies for a hypothetical batch of crude this compound.

Table 3: Comparison of Purification Methods

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol) 85%98.5%75%Effective for removing less soluble impurities.
Column Chromatography (Hexane/EtOAc) 85%99.2%80%Good for separating closely related impurities.
Acid-Base Extraction followed by Recrystallization 85%99.0%65%Useful for removing non-basic impurities.

Visualizations

Experimental Workflow

experimental_workflow start Crude Product dissolve Dissolve in Organic Solvent start->dissolve extract Aqueous Wash (e.g., NaHCO3) dissolve->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify recrystallize Recrystallization purify->recrystallize Option 1 chromatography Column Chromatography purify->chromatography Option 2 analyze Purity Analysis (HPLC, NMR, MS) recrystallize->analyze chromatography->analyze final_product Pure Product analyze->final_product

Caption: General experimental workflow for the purification of this compound.

References

Minimizing side product formation in the synthesis of substituted pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyridazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired pyridazine product. What are the potential causes and how can I improve it?

A1: Low yields in pyridazine synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compounds (or their equivalents like γ-ketoacids) and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature plays a crucial role. While higher temperatures can sometimes increase the reaction rate, excessively high temperatures can lead to the degradation of the pyridazine ring or the formation of undesirable byproducts.[2] It is crucial to optimize the temperature for your specific substrates.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For instance, in certain copper(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) can favor the formation of 1,6-dihydropyridazines, while switching to acetic acid (AcOH) can directly yield the desired pyridazine product.[3]

  • Stoichiometry of Reactants: Carefully control the molar ratio of your reactants. An excess of one reactant may lead to the formation of side products.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to product degradation.

Q2: I am getting a mixture of regioisomers in my pyridazine synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a common issue, especially when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines. Here are some strategies to control regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered site.[1]

  • Electronic Effects: The electronic properties of the substituents on your starting materials can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby affecting the regioselectivity of the initial condensation step.

  • Choice of Catalyst: In some cases, the choice of catalyst can influence the regioselectivity. For example, Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazines and silyl enol ethers have been shown to provide functionalized pyridazines with high regiocontrol.[3]

  • Reaction Conditions: The reaction conditions, such as solvent and temperature, can also play a role in directing the regioselectivity.[1] It is often necessary to screen different conditions to find the optimal ones for your specific reaction.

Q3: My final product is contaminated with a dihydropyridazine intermediate. How can I facilitate the oxidation to the desired pyridazine?

A3: The initial cyclization of a 1,4-diketone and hydrazine often yields a dihydropyridazine, which then needs to be oxidized to the aromatic pyridazine.[4] If you are isolating the dihydro-intermediate, you can employ one of the following oxidation methods:

  • Air Oxidation: In some cases, simple exposure to air during workup or purification can be sufficient to oxidize the dihydropyridazine.

  • Chemical Oxidants: A variety of chemical oxidants can be used. Chromium trioxide in acetic acid is a classic reagent for this transformation.[5] Other options include potassium permanganate or manganese dioxide.

  • In Situ Oxidation: Some synthetic protocols are designed for the in-situ oxidation of the dihydropyridazine intermediate. For example, conducting the reaction in acetic acid can directly afford the pyridazine.[3]

Troubleshooting Guide

This guide addresses specific side products and provides actionable steps to minimize their formation.

Observed Issue Potential Cause(s) Troubleshooting Steps
Formation of N-Oxide Byproducts Nucleophilic substitution on the pyridazine ring can be difficult. Activation by forming the N-oxide is a common strategy, but incomplete subsequent reactions can leave this byproduct.[5]- Ensure complete conversion in the subsequent reaction step by optimizing reaction time and temperature.- Use a milder reducing agent if the N-oxide is an intermediate that needs to be removed.
Cleavage of the N-N Bond Harsh reaction conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, can lead to the cleavage of the N-N bond in the hydrazine or the pyridazine ring.[1]- Lower the reaction temperature.- Avoid using overly strong oxidizing or reducing agents if possible.- Consider a different synthetic route that proceeds under milder conditions.
Formation of Polymeric Material Highly reactive intermediates or products can polymerize under the reaction conditions.- Use more dilute reaction conditions.- Lower the reaction temperature.- Add the reagents slowly to control the reaction rate.
Incomplete Cyclization The cyclization step to form the pyridazine ring may be slow or reversible.- Increase the reaction temperature or time, while monitoring for byproduct formation.- Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the cyclized product.
Formation of Hydrazones as Side Products Incomplete reaction of the hydrazine with both carbonyl groups of the 1,4-dicarbonyl compound.- Ensure the correct stoichiometry of reactants.- Increase the reaction time or temperature to promote the second cyclization step.

Experimental Protocols

Protocol 1: General Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones

This protocol is a general procedure for the synthesis of substituted pyridazines from 1,4-diketones and hydrazine.

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Acetic Acid

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.[1]

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 3,6-Disubstituted Pyridazines from β-Nitro-β,γ-Unsaturated Ketones

This method provides a one-pot synthesis of 3,6-disubstituted pyridazines.[6][7]

Materials:

  • β-Nitro-β,γ-unsaturated ketone (1.0 eq)

  • Hydrazine monohydrate (excess)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Combine the β-nitro-β,γ-unsaturated ketone (1.0 eq) with methanol in a round-bottom flask.

  • Add an excess of hydrazine monohydrate.

  • Stir the solution at room temperature. The reaction time will vary depending on the substrate.

  • Upon completion, the pyridazine product can be isolated using standard workup and purification techniques.

Visualizations

Workflow for Troubleshooting Low Pyridazine Yield

G Troubleshooting Low Pyridazine Yield start Low Yield Observed purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp If pure solvent Screen Different Solvents temp->solvent If optimized time Optimize Reaction Time solvent->time If optimized yield_ok Yield Improved time->yield_ok If optimized G General Pyridazine Synthesis cluster_reactants Reactants 1,4-Dicarbonyl 1,4-Dicarbonyl intermediate Dihydropyridazine Intermediate 1,4-Dicarbonyl->intermediate Hydrazine Hydrazine Hydrazine->intermediate product Substituted Pyridazine intermediate->product Oxidation G Factors Influencing Regioselectivity regioselectivity Regioselectivity sterics Steric Hindrance sterics->regioselectivity electronics Electronic Effects electronics->regioselectivity catalyst Catalyst Choice catalyst->regioselectivity conditions Reaction Conditions conditions->regioselectivity

References

Technical Support Center: Enhancing the Solubility of Pyridazine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyridazine compounds during biological assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: My pyridazine compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Question: What is the most common reason for my pyridazine compound precipitating out of solution? Answer: This is a frequent issue known as "crashing out" and is typically due to the poor aqueous solubility of the compound. While many pyridazine derivatives dissolve well in organic solvents like DMSO, the rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to exceed its solubility limit and precipitate.[1]

  • Question: How can I prevent my compound from precipitating upon dilution? Answer: There are several strategies you can employ:

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO (or another co-solvent) in your assay is sufficient to maintain solubility, but as low as possible to avoid cellular toxicity, typically below 1%.[1]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual change in the solvent environment can help keep the compound in solution.

    • Vigorous Mixing: When adding the stock solution to the buffer, ensure immediate and thorough mixing to avoid localized high concentrations of the compound.

Issue: I'm observing inconsistent or poor dose-response curves in my assay.

  • Question: Could solubility issues with my pyridazine compound be the cause of inconsistent dose-response curves? Answer: Yes, poor solubility is a likely cause. If the compound precipitates at higher concentrations, the actual concentration in solution will be lower than intended, leading to a flattening of the dose-response curve and inaccurate potency measurements.

  • Question: How can I confirm if solubility is the problem? Answer: Visually inspect the wells of your assay plate for any signs of precipitation (cloudiness or solid particles). You can also perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in the specific assay buffer.

Issue: I am concerned about the potential toxicity of the solvents I'm using.

  • Question: What are some less toxic alternatives to DMSO? Answer: Ethanol can be a suitable alternative co-solvent and is often better tolerated in biological assays than DMSO.[1] However, it is crucial to determine the tolerance of your specific cell line or assay system to any solvent by running appropriate vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What physicochemical properties of pyridazine compounds contribute to their solubility challenges? A1: The solubility of pyridazine derivatives is influenced by several factors inherent to the pyridazine ring and its substituents. The pyridazine ring itself is polar and capable of hydrogen bonding, which contributes to some degree of aqueous solubility.[2] However, the overall solubility is a balance between the polar pyridazine core and the lipophilicity of its substituents. For instance, the addition of a hydrophobic group, like a propyl group, can significantly decrease water solubility.[1] Conversely, the presence of ionizable groups, such as an amino group, can make the solubility pH-dependent.[1]

Q2: How does pH affect the solubility of pyridazine compounds? A2: The solubility of pyridazine compounds with basic or acidic functional groups is highly dependent on pH. For pyridazines with a basic nitrogen atom (like an amino group), solubility increases in acidic conditions (lower pH) because the group becomes protonated, forming a more water-soluble salt.[1] Conversely, for pyridazines with acidic protons, increasing the pH will lead to deprotonation and the formation of a more soluble salt.

Q3: Can I use heat to dissolve my pyridazine compound? A3: Gentle heating, for example, in a 37°C water bath, can be an effective way to dissolve a pyridazine compound in a stock solvent like DMSO.[1] However, it is critical to be cautious, as excessive heat can lead to the degradation of the compound. Always ensure the thermal stability of your specific compound before applying heat.

Q4: What are cyclodextrins and how can they improve the solubility of my pyridazine compound? A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][4] They can encapsulate poorly water-soluble molecules, like many pyridazine derivatives, within their hydrophobic core, forming an inclusion complex.[3][4] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[4]

Q5: What are solid dispersions and how can they help with solubility? A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix, usually a polymer.[5][6][7] This formulation can enhance the dissolution rate and apparent solubility of the drug by presenting it in an amorphous (non-crystalline) state and improving its wettability.[5][6] Common methods for preparing solid dispersions include solvent evaporation and fusion (melting).[5][8]

Data Presentation

Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one in Various Solvents at Different Temperatures.

SolventTemperature (K)Mole Fraction Solubility (x10^-3)
Water298.20.0126
303.20.0151
308.20.0182
313.20.0218
318.20.0261
Methanol298.25.18
303.26.05
308.27.08
313.28.28
318.29.69
Ethanol298.28.22
303.29.53
308.211.05
313.212.80
318.214.82
Dimethyl Sulfoxide (DMSO)298.2473
303.2496
308.2521
313.2547
318.2574

Data adapted from a study on 6-phenylpyridazin-3(2H)-one.[9]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (e.g., DMSO)

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the pyridazine compound.

    • Add the required volume of high-purity DMSO to achieve the desired high concentration stock solution (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[1]

  • Dilution into Assay Buffer:

    • Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentrations.

    • When adding the compound to the buffer, ensure rapid and thorough mixing to minimize localized high concentrations that could lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation before use in the assay.

Protocol 2: pH-Dependent Solubilization for Basic Pyridazine Compounds

  • Preparation of Acidified Stock Solution:

    • Prepare a stock solution of the pyridazine compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).

    • To a small aliquot of the compound stock solution, add a molar equivalent of the acid to form the more water-soluble hydrochloride salt.[1]

  • Dilution and pH Adjustment:

    • Dilute the acidified stock solution into your assay buffer.

    • Measure the pH of the final solution and, if necessary, carefully adjust it to the desired pH for your assay using a dilute acid or base. Be aware that significant changes in pH can impact your biological system.

Protocol 3: Solubilization Using Cyclodextrins (e.g., HP-β-CD)

  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). Gentle heating may be necessary to fully dissolve the HP-β-CD.[1]

  • Complexation:

    • Prepare a concentrated stock solution of the pyridazine compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.

    • Continue to stir the mixture at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.[1]

  • Use in Assay:

    • The resulting solution containing the compound-cyclodextrin complex can then be used for your biological assay.

    • It is essential to include a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself.

Visualizations

G cluster_0 Troubleshooting Workflow for Pyridazine Solubility start Compound Precipitates in Assay Buffer q1 Is the final concentration too high? start->q1 a1_yes Reduce compound concentration q1->a1_yes Yes q2 Is the co-solvent percentage optimal? q1->q2 No end Solubility Issue Resolved a1_yes->end a2_yes Increase co-solvent % (e.g., DMSO to 0.5-1%) if tolerated by assay q2->a2_yes No q3 Is the pyridazine ionizable? q2->q3 Yes a2_yes->end a3_yes Adjust buffer pH to favor the ionized, more soluble form q3->a3_yes Yes a3_no Consider advanced formulation strategies q3->a3_no No a3_yes->end formulation Advanced Strategies: - Cyclodextrins - Solid Dispersions - Lipid-based Formulations a3_no->formulation formulation->end

Caption: A troubleshooting workflow to address precipitation of pyridazine compounds.

G cluster_1 pH-Dependent Solubility of a Basic Pyridazine cluster_low cluster_high compound_low_ph Pyridazine-NH2 (Insoluble) protonation + H+ compound_low_ph->protonation equilibrium compound_high_ph Pyridazine-NH3+ (Soluble) protonation->compound_high_ph label_low_ph Low pH (Acidic) label_high_ph High pH (Basic)

Caption: Protonation of a basic pyridazine at low pH increases its aqueous solubility.

G cluster_2 Cyclodextrin Inclusion Complex Formation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation pyridazine Poorly Soluble Pyridazine plus + pyridazine->plus plus->cyclodextrin

Caption: Encapsulation of a pyridazine in a cyclodextrin to form a soluble complex.

References

Technical Support Center: Enhancing Cell Permeability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of morpholine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine ring often included in drug candidates, and can it contribute to poor permeability?

A1: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently added to drug candidates to improve their pharmacokinetic profile.[1][2][3] Its inclusion can enhance properties like aqueous solubility, metabolic stability, and even potency.[1][4][5] The morpholine moiety offers a good balance between lipophilic and hydrophilic characteristics and provides optimal basicity (pKa ≈ 8.7).[4][6][7][8][9][10]

However, the overall cell permeability of a compound is determined by the entire molecular structure, not just one functional group. While the morpholine ring itself often improves drug-like properties, poor permeability in a morpholine-containing compound can arise from:

  • High polarity or hydrogen bonding capacity from other parts of the molecule.

  • Large molecular size or conformational rigidity that hinders passive diffusion across the cell membrane.

  • Recognition by efflux pumps , which actively transport the compound out of the cell.

Therefore, it's not that the morpholine ring causes poor permeability, but rather that its presence doesn't automatically guarantee good permeability, and the entire molecule's properties must be considered.

Q2: What are the primary strategies to improve the cell permeability of a morpholine-containing compound?

A2: The main strategies to enhance cell permeability include:

  • Prodrug Approach: This involves chemically modifying the compound to create a more permeable "prodrug."[11][12][13] This prodrug crosses the cell membrane and is then converted to the active drug inside the cell.[14][15]

  • Structural Modification (SAR): Systematically altering the chemical structure to optimize physicochemical properties like lipophilicity and molecular size can improve permeability.[16][17][18]

  • Nanoformulation: Encapsulating the compound in nanoparticles can facilitate its entry into cells through various uptake mechanisms.[19][20]

  • Efflux Pump Inhibition: If the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), co-administration with an efflux pump inhibitor can increase its intracellular concentration.[21][22][23][24]

Q3: How can I determine if my morpholine-containing compound is a substrate for efflux pumps?

A3: A common method to investigate if a compound is an efflux pump substrate is to use a Caco-2 permeability assay. This assay measures the bidirectional transport of the compound across a monolayer of Caco-2 cells, which express various transporters, including P-gp.

An efflux ratio (ER) is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction (B-A) by the Papp in the apical-to-basolateral direction (A-B).

  • ER > 2: Suggests that the compound is actively transported by efflux pumps.

  • ER < 2: Indicates that the compound is likely not a significant substrate for efflux pumps.

To confirm the involvement of a specific efflux pump like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate of that pump.[25]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) in Caco-2 assay The compound has low lipophilicity.Consider structural modifications to increase lipophilicity, such as adding non-polar functional groups. The prodrug approach can also be used to mask polar groups.
The compound has high molecular weight.Explore bioisosteric replacements to reduce molecular size while retaining activity.
The compound is a substrate for efflux pumps.Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, consider co-dosing with an efflux pump inhibitor or structural modifications to reduce recognition by the transporter.
High efflux ratio in Caco-2 assay The compound is actively transported out of the cells.Confirm the involvement of specific efflux pumps using known inhibitors (e.g., verapamil for P-gp). Redesign the molecule to reduce its affinity for the efflux pump.
Low permeability in PAMPA assay The compound has poor passive diffusion characteristics.Increase the lipophilicity of the compound. Reduce the number of hydrogen bond donors and acceptors.
Compound has good PAMPA permeability but poor Caco-2 permeability The compound is likely a substrate for efflux pumps.Focus on strategies to overcome active efflux, as described above.

Data on Permeability Enhancement Strategies

Table 1: Prodrug Strategy for a Hypothetical Morpholine-Containing Drug
CompoundModificationLogPApparent Permeability (Papp) (10⁻⁶ cm/s)Fold Increase in Permeability
Parent Drug-1.20.5-
Prodrug 1Ethyl ester2.55.010
Prodrug 2Acetoxymethyl ether2.88.216.4

Note: Data is hypothetical for illustrative purposes.

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay to assess the intestinal permeability of a compound.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in a suitable medium, such as DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed the cells onto permeable filter supports (e.g., Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
  • Culture for 21-25 days to allow for differentiation into a polarized monolayer.

2. Monolayer Integrity Test:

  • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.
  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp for Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS.
  • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of permeation of the compound across the monolayer.
  • A is the surface area of the filter membrane.
  • C₀ is the initial concentration of the compound in the donor chamber.
  • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability using the PAMPA model.

1. Preparation of the Artificial Membrane:

  • Prepare a 1% solution of a lipid mixture (e.g., lecithin in dodecane) in a volatile organic solvent.
  • Coat the filter of a 96-well filter plate with a small volume of the lipid solution and allow the solvent to evaporate.

2. Assay Procedure:

  • Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., PBS at pH 7.4).
  • Add the test compound solution (in a buffer of desired pH, e.g., pH 5.0 or 7.4) to the wells of the coated filter (donor) plate.
  • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

3. Sample Analysis and Data Calculation:

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS).
  • Calculate the effective permeability (Pe) using a relevant equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment cluster_strategy Permeability Enhancement Strategy start Morpholine-Containing Compound pampa PAMPA Assay start->pampa caco2 Caco-2 Assay (Bidirectional) start->caco2 pampa_result Passive Permeability (Pe) pampa->pampa_result caco2_result Apparent Permeability (Papp) & Efflux Ratio (ER) caco2->caco2_result low_pe Low Pe? pampa_result->low_pe high_er High ER? caco2_result->high_er prodrug Prodrug Approach low_pe->prodrug Yes sar Structural Modification (SAR) low_pe->sar Yes nano Nanoformulation low_pe->nano Yes high_er->sar Yes efflux_inhib Efflux Pump Inhibition high_er->efflux_inhib Yes retest Re-evaluate Permeability prodrug->retest sar->retest nano->retest efflux_inhib->retest

Caption: Workflow for assessing and improving the permeability of morpholine-containing compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_inhibition Therapeutic Intervention drug_out Drug (extracellular) passive Passive Diffusion drug_out->passive drug_in Drug (intracellular) passive->drug_in efflux Efflux Pump (e.g., P-gp) efflux->drug_out ATP -> ADP + Pi drug_in->efflux inhibitor Efflux Pump Inhibitor inhibitor->efflux Inhibition

References

Technical Support Center: Optimizing Catalyst Selection for C-N Bond Formation in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the crucial C-N bond formation step in pyridazine synthesis. The following troubleshooting guides, frequently asked questions (FAQs), data tables, and experimental protocols provide targeted solutions to common challenges encountered during these experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic C-N bond formation in pyridazine synthesis.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination of a halopyridazine is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the amination of pyridazines is a common challenge, often stemming from the electron-deficient nature of the pyridazine ring and potential catalyst inhibition. Here are the primary factors to investigate:

  • Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and, more critically, the ligand is paramount for success.[1]

    • Troubleshooting:

      • Ligand Selection: For electron-deficient heteroaryl halides like pyridazines, bulky, electron-rich phosphine ligands are often required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[2] Consider screening a panel of ligands such as XPhos, SPhos, RuPhos, or BrettPhos, as their effectiveness is highly substrate-dependent.[3] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer more consistent results.[4]

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically ranging from 1-5 mol%, increasing the catalyst loading may improve the yield, although this should be balanced with cost considerations.

  • Base Selection: The strength, solubility, and nature of the base are critical.

    • Troubleshooting:

      • Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, they can be incompatible with base-sensitive functional groups on your substrates.[5]

      • Alternative Bases: If substrate degradation is observed, consider switching to weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] These bases often require higher reaction temperatures but can offer broader functional group tolerance.[6]

  • Solvent Choice: The solvent affects the solubility of all reaction components and can influence the catalytic activity.

    • Troubleshooting:

      • Common Solvents: Toluene, dioxane, and THF are frequently used and are often effective.[4]

      • Solvent Polarity: The choice between polar and nonpolar solvents can be critical. For instance, in some cases, a switch from a nonpolar solvent like toluene to a more polar one like DMF can impact the reaction outcome.[7]

      • Catalyst Inhibition: Avoid using solvents like pyridine and acetonitrile, as they can coordinate to the palladium center and inhibit catalysis.[5]

  • Reaction Temperature: Inadequate thermal energy can lead to a sluggish or incomplete reaction.

    • Troubleshooting:

      • Temperature Optimization: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C.[2] If the reaction is slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[1]

  • Catalyst Inhibition by the Pyridazine Nitrogen: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[6]

    • Troubleshooting:

      • Sterically Hindered Ligands: The use of bulky ligands can create a steric shield around the palladium center, preventing or minimizing coordination with the pyridazine nitrogen.[6]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction, such as hydrodehalogenation of the starting material or biaryl formation. How can I minimize these?

Answer: The formation of side products is often a result of competing reaction pathways. Here’s how to address common side reactions:

  • Hydrodehalogenation (Reduction of the Aryl Halide):

    • Troubleshooting:

      • Inert Atmosphere: This side reaction can be promoted by sources of hydrogen. Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and execution to minimize residual oxygen and moisture.[4]

      • Ligand Choice: Select a ligand that promotes a faster rate of C-N reductive elimination compared to competing pathways.

  • Aryl Halide Homocoupling (Biaryl Formation):

    • Troubleshooting:

      • Ligand Optimization: The choice of ligand can influence the relative rates of C-N versus C-C bond formation. Screening different ligands can help identify one that favors the desired amination.[4]

      • Catalyst-to-Ligand Ratio: Optimizing the ratio of the palladium precursor to the ligand can sometimes suppress homocoupling.

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the likely causes and can the catalyst be regenerated?

Answer: Catalyst deactivation is a significant issue that can halt a reaction prematurely.

  • Causes of Deactivation:

    • Thermal Decomposition: As mentioned, high reaction temperatures can lead to the decomposition of the catalyst.[1]

    • Product Inhibition: In some cases, the aminated pyridazine product can bind to the palladium center more strongly than the starting materials, leading to product inhibition.[1]

    • Fouling by Impurities or Byproducts: Impurities in the starting materials or solvents, or byproducts formed during the reaction, can poison the catalyst.[8] This can include carbonaceous deposits (coking) on the catalyst surface.[9]

  • Troubleshooting and Regeneration:

    • Lower Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature, possibly for a longer duration.

    • Use of Pre-catalysts: Modern, well-defined pre-catalysts are often more robust and resistant to deactivation.

    • Regeneration: While in-situ regeneration during the reaction is challenging for homogeneous catalysts, understanding the deactivation mechanism can inform future catalyst selection. For heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration can sometimes be achieved by washing with specific solvents or by calcination to remove fouling agents, though this is highly dependent on the nature of the deactivation.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I select the best initial catalyst system for my pyridazine amination? A1: For a new pyridazine substrate, a good starting point is a combination of a palladium(II) precursor like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos. A strong base such as NaOtBu in an anhydrous, non-coordinating solvent like toluene or dioxane at a temperature of 100 °C is a standard set of initial conditions to screen.[2][4]

Q2: What is the general order of reactivity for halopyridazines in Buchwald-Hartwig amination? A2: The reactivity of the C-X bond in halopyridazines generally follows the trend: I > Br > Cl.[6] Chloro-pyridazines are the most challenging substrates to activate and often require more active and specialized catalyst systems.

Q3: Can I run the reaction open to the air? A3: It is highly recommended to perform palladium-catalyzed C-N coupling reactions under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and lower yields.[1]

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do? A4: Poor solubility of reactants, especially inorganic bases, can significantly hinder the reaction.[5] You can try switching to a different solvent system in which all components are more soluble. In some cases, using a phase-transfer catalyst or simply more vigorous stirring can help.

Q5: Are there greener solvent alternatives to toluene and dioxane? A5: Yes, there is a growing interest in using more environmentally friendly solvents. Ethers like 2-methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (MTBE) have been explored as greener alternatives to traditional solvents for Buchwald-Hartwig aminations.[5]

Data Presentation

The following tables summarize quantitative data on the performance of various catalyst systems for the C-N bond formation on pyridazine and related N-heterocyclic cores. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Haloarenes [2][12]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂XPhosKOtBuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOtBuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesGood

Table 2: Ligand Screening for the C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine [3]

LigandCatalyst SystemYield (%)
RuPhos (L3)Pd₂(dba)₃/Ligand71
SPhos (L4)Pd₂(dba)₃/Ligand76
BINAP (L9)Pd₂(dba)₃/Ligand71
RuPhos-precatalyst (Pre-L3)Pre-catalyst83

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of a Halopyridazine [2][4]

Materials:

  • Halopyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the halopyridazine and the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd Precursor, Ligand, and Base B 2. Create Inert Atmosphere (Ar/N2) A->B C 3. Add Solvent, Halopyridazine, and Amine B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Reaction Progress (TLC, GC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Extraction and Washing F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J J I->J Characterization (NMR, MS) Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst System (Pd Source & Ligand) Start->Catalyst Base Evaluate Base (Strength & Solubility) Catalyst->Base [Optimal] ScreenLigands Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) Catalyst->ScreenLigands [Suboptimal] Solvent Assess Solvent (Solubility & Compatibility) Base->Solvent [Optimal] ChangeBase Try Weaker Base (Cs2CO3, K3PO4) or Stronger Base (NaOtBu) Base->ChangeBase [Suboptimal] Temp Optimize Temperature Solvent->Temp [Optimal] ChangeSolvent Switch Solvent (Toluene, Dioxane, 2-MeTHF) Solvent->ChangeSolvent [Suboptimal] AdjustTemp Increase Temperature Incrementally (e.g., 80-110 °C) Temp->AdjustTemp [Suboptimal]

References

Technical Support Center: Troubleshooting Low Efficacy in In-Vitro Assays of Derivative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low efficacy of derivative compounds in in-vitro assays.

Troubleshooting Guides

This section provides answers to specific problems you might be encountering during your in-vitro experiments.

Q1: My derivative compound shows significantly lower potency in a cell-based assay compared to its parent compound in a biochemical assay. What are the potential reasons?

A1: A discrepancy in potency between biochemical and cell-based assays is a common observation in drug discovery. Several factors can contribute to this decrease in efficacy:

  • Cell Membrane Permeability: The derivative compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[1]

  • Compound Efflux: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.[2][3]

  • Nonspecific Binding: The compound might bind to other cellular components, such as proteins or lipids, which are not present in a purified biochemical assay. This reduces the free concentration of the compound available to bind to its target.[4]

  • Assay-Specific Artifacts: The compound could interfere with the detection method of the cell-based assay (e.g., autofluorescence or light absorption).[5]

Q2: I'm observing high variability and poor reproducibility in my in-vitro assay results for a series of derivative compounds. What should I investigate?

A2: High variability and a lack of reproducibility can undermine the reliability of your results.[6] Here are several factors to consider:

  • Compound Solubility: Poor aqueous solubility is a frequent cause of inconsistent results.[4][7][8][9] If the compound precipitates in the assay medium, the actual concentration in solution will be lower and more variable than intended.

  • Compound Stability: The compound may be unstable in the assay buffer or under the incubation conditions (e.g., sensitive to pH, light, or temperature).[2]

  • Cell Health and Passage Number: The health and passage number of the cells used can significantly impact assay outcomes.[6][10][11][12] Using cells at a high passage number can lead to phenotypic and genotypic changes, affecting their response to compounds.

  • Pipetting and Dispensing Errors: Inaccurate pipetting can introduce significant variability, especially when working with small volumes.[13][14]

  • Inconsistent Assay Conditions: Variations in incubation times, temperatures, or reagent concentrations between experiments can lead to inconsistent results.[10][14]

Q3: My compound appears to be cytotoxic at concentrations where I expect to see specific activity. How can I differentiate between cytotoxicity and target-specific effects?

A3: Distinguishing between specific pharmacological effects and general cytotoxicity is crucial.

  • Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or CellTox Green) in parallel with your primary efficacy assay.[15][16][17] This will help you determine the concentration range at which the compound is toxic to the cells.

  • Use a Counter-Screen: Employ a counter-screen using a cell line that does not express the target of interest. If the compound shows activity in the target-expressing cell line but not in the control cell line, the effect is more likely to be target-specific.

  • Vary the Endpoint Measurement Time: Cytotoxic effects often take longer to manifest than specific, rapid signaling events. Measuring your desired endpoint at an earlier time point might allow you to see a specific effect before significant cell death occurs.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable final concentration of DMSO in a cell-based assay?

A1: The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to not exceed 0.5% (v/v) in the final assay volume.[16] It is also critical to maintain the same DMSO concentration across all wells, including controls.[18]

Q2: How can I improve the solubility of my derivative compounds in aqueous assay buffers?

A2: Improving compound solubility is key for obtaining reliable in-vitro data.[4][7][8][9] Consider the following approaches:

  • Use of Co-solvents: While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) can be explored, always validating the cell tolerance to the chosen solvent.[19]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Formulation Strategies: In some cases, formulation approaches using cyclodextrins or other solubilizing agents can be beneficial, though their potential effects on the assay itself must be evaluated.

Q3: How do I choose the appropriate controls for my in-vitro assay?

A3: Proper controls are essential for interpreting your assay results correctly.[15] Key controls include:

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control establishes the baseline response.[16]

  • Positive Control: A known active compound for your target. This confirms that the assay is working as expected.

  • Untreated Control: Cells that are not treated with any compound or vehicle.

  • Background Control (No Cells): Wells containing only the assay medium and reagents to measure the background signal.[15]

Data Presentation

Table 1: Example IC50 Values for a Derivative Compound Series in Different Assay Formats
CompoundBiochemical Assay IC50 (nM)Cell-Based Assay IC50 (nM)Cytotoxicity (CC50) (µM)
Parent50500> 50
Derivative 1251,200> 50
Derivative 23080025
Derivative 315200> 50

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[16][17][20]

Materials:

  • Cells in culture

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the derivative compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity) value.

Luciferase Reporter Assay for Signaling Pathway Activation

This protocol is used to measure the activation of a specific signaling pathway by quantifying the expression of a luciferase reporter gene.[21][22][23][24][25]

Materials:

  • Cells stably or transiently transfected with a luciferase reporter construct

  • Complete cell culture medium

  • Test compound stock solution

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at a pre-determined optimal density.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of the derivative compound. Include a known agonist as a positive control and a vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression and luciferase accumulation (typically 4-24 hours).

  • Cell Lysis and Luciferase Reaction: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 (concentration for 50% of maximal activation) value.

Western Blot for Target Protein Modulation

This protocol is used to detect changes in the expression or post-translational modification of a target protein following compound treatment.[26][27][28][29]

Materials:

  • Cells in culture

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the derivative compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[28]

  • Analysis: Quantify the band intensities to determine the effect of the compound on the target protein.

Visualizations

Troubleshooting_Low_Efficacy Start Low In-Vitro Efficacy Observed Compound_Properties Assess Compound Properties Start->Compound_Properties Assay_Conditions Evaluate Assay Conditions Start->Assay_Conditions Cellular_Factors Consider Cellular Factors Start->Cellular_Factors Solubility Poor Solubility? Compound_Properties->Solubility Check Stability Compound Instability? Compound_Properties->Stability Check Purity Impure Compound? Compound_Properties->Purity Check Assay_Artifacts Assay Interference? Assay_Conditions->Assay_Artifacts Investigate Controls Inappropriate Controls? Assay_Conditions->Controls Review Reagents Reagent Degradation? Assay_Conditions->Reagents Check Permeability Low Permeability? Cellular_Factors->Permeability Assess Efflux Efflux Pump Substrate? Cellular_Factors->Efflux Assess Metabolism Rapid Metabolism? Cellular_Factors->Metabolism Assess Cytotoxicity Cytotoxicity? Cellular_Factors->Cytotoxicity Assess Optimize_Formulation Optimize Formulation Solubility->Optimize_Formulation Optimize_Conditions Optimize Assay Conditions Stability->Optimize_Conditions Modify_Structure Modify Chemical Structure Purity->Modify_Structure Validate_Assay Validate Assay Readout Assay_Artifacts->Validate_Assay Controls->Optimize_Conditions Reagents->Optimize_Conditions Permeability->Modify_Structure Use_Efflux_Inhibitors Use Efflux Inhibitors Efflux->Use_Efflux_Inhibitors Metabolism->Modify_Structure Counter_Screen Perform Counter-Screen Cytotoxicity->Counter_Screen

Caption: Troubleshooting workflow for low in-vitro efficacy.

Experimental_Workflow Start Start Experiment Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay MTT_Assay MTT Assay Endpoint_Assay->MTT_Assay Viability Luciferase_Assay Luciferase Assay Endpoint_Assay->Luciferase_Assay Signaling Western_Blot Western Blot Endpoint_Assay->Western_Blot Protein Level Data_Acquisition Data Acquisition MTT_Assay->Data_Acquisition Luciferase_Assay->Data_Acquisition Western_Blot->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in-vitro assays.

Signaling_Pathway Ligand Ligand (e.g., Agonist) Receptor Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Derivative_Compound Derivative Compound (Inhibitor/Modulator) Derivative_Compound->Receptor Derivative_Compound->Kinase_Cascade

Caption: A generic cell signaling pathway.

References

Technical Support Center: Optimization of Multi-Component Reactions for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing multi-component reactions (MCRs) for the synthesis of morpholine scaffolds. It provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and representative protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing a morpholine ring via a multi-component reaction?

A1: The primary strategies for MCR-based morpholine synthesis involve the one-pot combination of building blocks that ultimately form the N-C-C-O-C-C backbone. Key approaches include:

  • Copper-Catalyzed Three-Component Synthesis: This method uses amino alcohols, aldehydes, and diazomalonates to create highly substituted morpholines.[1]

  • Lewis Acid-Catalyzed Synthesis: An approach that uses a Lewis acid like Indium(III) triflate to mediate the reaction between a protected amino alcohol, an alkene, and a halogen source (like NBS) followed by base-induced cyclization.[2]

  • Ugi-based de Novo Synthesis: A versatile strategy that uses an Ugi four-component reaction followed by a cyclization step to assemble highly substituted morpholine and piperazine rings.[3]

  • Photocatalytic Coupling: This method can couple silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions to yield substituted morpholines.[4]

Q2: What are the most common catalysts used in morpholine synthesis?

A2: The choice of catalyst is highly dependent on the reaction mechanism. Common catalysts include:

  • Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) and Indium(III) triflate (In(OTf)₃) are used to activate substrates in reactions involving epoxides or alkenes.[2][5]

  • Palladium Catalysts: Base-free Pd(DMSO)₂(TFA)₂ can be used for Wacker-type aerobic oxidative cyclization of alkenes to form morpholines.[4]

  • Copper Catalysts: Cu(I) catalysts are effective for three-component reactions involving diazo compounds.[1]

  • Iron(III) Catalysts: Used for diastereoselective synthesis from certain amino ethers and hydroxy amines.[4] In some modern protocols, the reactions can be metal-free, using reagents like ammonium persulfate to initiate the reaction.[6]

Q3: How does solvent choice impact the outcome of the reaction?

A3: Solvent choice is critical and can influence reaction rate, yield, and diastereoselectivity. Alcoholic solvents or co-solvents have been shown to be beneficial for diastereoselection in certain Michael addition reactions leading to morpholine precursors.[7] Dichloromethane (DCM) is a common solvent for Lewis acid-catalyzed reactions.[2] For some photocatalytic reactions, the choice between solvents like MeCN and DMSO can even invert the regioselectivity of the addition.[5]

Q4: What are the major side reactions and byproducts I should be aware of?

A4: Byproduct formation is a key challenge in optimizing morpholine synthesis. Common side products include N-ethylmorpholine and high-molecular-weight condensation products, particularly in industrial processes.[8] In MCRs involving primary amines or amino alcohols, a common side reaction is bis-alkylation, where the nitrogen atom reacts with two electrophilic components instead of one.[9] Careful control of stoichiometry and slow addition of reagents can help minimize this.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of morpholine MCRs.

Problem 1: Low or No Product Yield

Q: My reaction is giving very low yields or has not worked at all. What are the potential causes and how can I fix it?

A: Low yield is a common issue with several potential root causes. Systematically investigate the following:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Solution: In palladium-catalyzed reactions, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (nitrogen or argon), as Pd catalysts can be sensitive to air and moisture.[10] For Lewis acid catalysts, ensure starting materials are free of strong coordinating impurities. Consider using a fresh batch of catalyst.

  • Suboptimal Reaction Conditions: The temperature or concentration may not be optimal.

    • Solution: Perform a temperature screen. For instance, in the industrial dehydration of diethanolamine, temperatures must be carefully maintained between 150-210°C.[10][11] Lower temperatures can lead to incomplete reaction, while higher temperatures can promote byproduct formation.[8]

  • Poor Reagent Quality: Starting materials may be impure or degraded.

    • Solution: Verify the purity of all starting materials (amines, aldehydes, epoxides, etc.) by NMR or other analytical techniques. Use freshly distilled aldehydes, as they are prone to oxidation. Ensure any required protecting groups are stable under the reaction conditions.

  • Incorrect Stoichiometry: The ratio of reactants is critical in MCRs.

    • Solution: Carefully check the molar equivalents of all components. An excess of one component may be required to drive the reaction to completion, but it can also lead to side products. Experiment with slight variations in stoichiometry.

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired morpholine, but I'm getting a significant amount of an unknown impurity. How can I identify and minimize it?

A: Isolate the side product and characterize it (e.g., by LC-MS and NMR) to understand its origin.

  • Issue: N-Bis-Alkylation: The nitrogen atom has reacted twice.

    • Solution: This is common when using primary amines. Try a slow, controlled addition of the electrophilic component to maintain its low concentration relative to the amine.[10] Alternatively, using a bulky protecting group on the nitrogen can provide steric hindrance to prevent the second reaction. A recently developed method using ethylene sulfate has shown high selectivity for monoalkylation.[9][12]

  • Issue: Formation of High-Molecular-Weight "Heavies": This suggests polymerization or undesired condensation reactions.

    • Solution: This can be caused by excessive temperatures.[8] Try lowering the reaction temperature. Also, ensure that highly reactive starting materials, like aldehydes, are added slowly to the reaction mixture.

Problem 3: Difficult Product Purification

Q: I've successfully formed the product, but it is difficult to isolate from the reaction mixture. What are the best practices for workup and purification?

A: The basic nitrogen of the morpholine ring can complicate purification.

  • Emulsion during Extraction: Emulsions are common during aqueous workup.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[13]

  • Product Partitioning into Aqueous Layer: The morpholine product can be protonated and become water-soluble during an acidic wash.

    • Solution: If an acidic wash was used, neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to a pH > 9 and re-extract with an organic solvent to recover the product.[13]

  • Standard Purification: For most substituted morpholines, purification by column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a common starting point.

Data Presentation: Optimization Parameters

Effective optimization requires screening various parameters. The tables below summarize the impact of key variables on reaction outcomes as reported in the literature.

Table 1: Effect of Solvent on a Michael Addition for Morpholine Precursor Synthesis

EntrySolventConversion (%)Diastereomeric Ratio (syn/anti)
1Toluene>9970:30
2CH₂Cl₂>9973:27
3THF>9975:25
4EtOH>9980:20
5TFE/Toluene (1:9)>9985:15
Data adapted from a study on morpholine-based organocatalysts.[7] Alcoholic solvents were shown to be beneficial for diastereoselection.

Table 2: Effect of Temperature on Product Distribution in Morpholine Synthesis

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (%)N-Ethylmorpholine (%)
17563.829.32.5
19073.118.24.8
20576.511.97.9
Data adapted from a study on the reaction of diethylene glycol and ammonia, illustrating that higher temperatures favor morpholine formation but also increase the N-ethylmorpholine byproduct.[8]

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Three-Component Morpholine Synthesis

This protocol describes the synthesis of a substituted morpholine from a protected amino alcohol, an alkene, and N-bromosuccinimide (NBS), catalyzed by In(OTf)₃.[2]

Materials:

  • Indium(III) triflate (In(OTf)₃)

  • N-bromosuccinimide (NBS)

  • 2-Nitrobenzenesulfonyl-protected amino alcohol

  • Alkene (e.g., styrene)

  • Dichloromethane (DCM), anhydrous

  • 1,8-Diazabicycloundec-7-ene (DBU)

Procedure:

  • To an 8 mL vial equipped with a magnetic stir bar, add In(OTf)₃ (0.0075 mmol, 3 mol%), NBS (0.4375 mmol, 1.75 equiv), and the 2-nitrobenzenesulfonyl-protected amino alcohol (0.25 mmol, 1.0 equiv).

  • Add anhydrous DCM (1.5 mL) via syringe, followed by the alkene (0.4375 mmol, 1.75 equiv).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • After 1 hour, add DBU (0.75 mmol, 3.0 equiv) to the mixture.

  • Continue to stir the reaction for an additional 23 hours at room temperature.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine.

Visualizations and Workflows

The following diagrams illustrate key workflows and logical relationships in the optimization process.

G cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Analysis & Scale-up reagent_sel Reagent & Substrate Selection catalyst_screen Catalyst Screening (Lewis Acid, Metal, etc.) reagent_sel->catalyst_screen Initial Scaffolds solvent_screen Solvent Screening (Polar Aprotic, Protic, etc.) catalyst_screen->solvent_screen Best Catalyst temp_opt Temperature Optimization solvent_screen->temp_opt Optimized Conditions stoch_opt Stoichiometry Optimization temp_opt->stoch_opt conc_opt Concentration Optimization stoch_opt->conc_opt workup Work-up & Purification Protocol Development conc_opt->workup Final Protocol analysis Yield & Purity Analysis (NMR, LCMS) workup->analysis scaleup Scale-up Feasibility Assessment analysis->scaleup

Caption: General workflow for the optimization of a multi-component morpholine synthesis.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Reagent Quality? start->cause1 cause2 Catalyst Inactive? start->cause2 cause3 Conditions Suboptimal? start->cause3 sol1 Verify Purity (NMR) Use Fresh Reagents cause1->sol1 Check sol2 Use Fresh Catalyst Ensure Inert Atmosphere cause2->sol2 Test sol3 Screen Temperature Adjust Concentration cause3->sol3 Optimize

Caption: Decision tree for troubleshooting low reaction yields.

G comp1 Component 1 (e.g., Amino Alcohol) catalyst Catalyst comp1->catalyst comp2 Component 2 (e.g., Aldehyde) comp2->catalyst comp3 Component 3 (e.g., Alkene/Diazo) comp3->catalyst product Morpholine Scaffold catalyst->product One-Pot

Caption: Logical relationship of components in a generic three-component reaction.

References

Addressing challenges in the scale-up synthesis of pyridazine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of pyridazine intermediates. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of pyridazine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and scale-up campaigns.

Troubleshooting Guides & FAQs

This section addresses common issues in a question-and-answer format to provide direct solutions to problems you may encounter in the lab.

I. Pyridazine Ring Formation & Low Yields

Question: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in this fundamental pyridazine synthesis are a frequent challenge during scale-up. The primary causes can be broken down into several categories:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature. It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: A significant side reaction, especially when using β-ketoesters, is the formation of hydrazides where hydrazine reacts with the ester groups instead of the ketone.[1]

  • Poor Starting Material Quality: Impurities in the dicarbonyl compound can interfere with the cyclization reaction.

  • Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions. Some pyridazine derivatives are sensitive to strong acids or bases.

Suggested Solutions:

Potential CauseSuggested Solution
Incomplete ReactionGradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS to determine the optimal endpoint.
Side Reactions (e.g., Hydrazide Formation)Control the stoichiometry carefully; a slight excess of hydrazine can help drive the desired cyclization. If hydrazide formation is a major issue with ester-containing substrates, consider protecting the ester groups.
Poor Starting Material QualityEnsure the purity of the starting dicarbonyl compound. If necessary, purify it by distillation or recrystallization before use.
Product DegradationEmploy milder workup and purification techniques. Avoid strong acids or bases if your product is known to be sensitive.

Question: I'm observing the formation of multiple products or isomers in my reaction. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common issue when using unsymmetrical 1,4-dicarbonyl compounds.[1] The initial nucleophilic attack of hydrazine can occur at either carbonyl group, leading to a mixture of regioisomers.

Strategies to Control Regioselectivity:

  • Steric Hindrance: A bulkier group on one of the carbonyls can sterically hinder the approach of hydrazine, favoring attack at the less hindered carbonyl.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can make a carbonyl more electrophilic and thus more susceptible to nucleophilic attack.

  • Lewis Acid Catalysis: The use of Lewis acids can sometimes direct the regioselectivity of the reaction.[2]

  • Alternative Synthetic Routes: For certain substitution patterns, it may be more effective to use an alternative synthetic strategy, such as an inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, which can offer high regioselectivity.[3][4][5]

II. Synthesis of Key Intermediates: 3,6-Dichloropyridazine

Question: The synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide) with phosphorus oxychloride (POCl₃) is sluggish and gives a low yield. How can I optimize this reaction?

Answer: This is a critical transformation for accessing a versatile pyridazine intermediate. Common issues include incomplete reaction and difficult workup.

Optimization Parameters for 3,6-Dichloropyridazine Synthesis:

ParameterRecommendationRationale
Reagent Ratio Use a significant excess of POCl₃ (e.g., 5 equivalents or more).[6]POCl₃ often serves as both the chlorinating agent and the solvent, and a large excess drives the reaction to completion.
Temperature Heat the reaction mixture, typically to 80°C or higher.[6]The reaction requires thermal energy to proceed at a reasonable rate.
Reaction Time Monitor the reaction by TLC or GC until the starting material is consumed. This can take several hours.[7]Ensuring the reaction goes to completion is key to obtaining a good yield.
Workup Carefully quench the reaction mixture by slowly adding it to ice-cold saturated sodium bicarbonate solution to neutralize the excess POCl₃.[6]This is a highly exothermic process and must be done with caution to avoid uncontrolled effervescence and temperature spikes.
III. Functionalization Reactions: Suzuki-Miyaura Coupling

Question: I am having trouble with the Suzuki-Miyaura coupling of a chloropyridazine with a boronic acid. The yield is low and I see a lot of starting material decomposition.

Answer: Suzuki-Miyaura couplings on electron-deficient heteroaryl chlorides like chloropyridazines can be challenging but are achievable with the right catalytic system.

Troubleshooting Suzuki-Miyaura Coupling on Pyridazines:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; inappropriate ligand or base.Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for heteroaryl chlorides.[8] Use a strong base like Cs₂CO₃ or K₂CO₃.[9]
Decomposition of Starting Material Reaction temperature is too high; oxygen contamination.Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Homocoupling of Boronic Acid Presence of oxygen; non-optimal catalyst loading.Thoroughly degas all solvents and ensure an inert atmosphere. Optimize the catalyst loading; sometimes lower catalyst concentrations can reduce side reactions.
IV. Purification Challenges

Question: My pyridazine intermediate is difficult to purify by column chromatography. It either streaks on the column or I get poor separation.

Answer: The basic nature of the pyridazine ring can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.

Tips for Column Chromatography of Pyridazine Intermediates:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[10] This will neutralize the acidic sites on the silica gel.

  • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.[11][12]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Reverse-Phase Chromatography: For polar, basic compounds, reverse-phase HPLC is often a more suitable purification method.[10]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3,6-Dichloropyridazine

This protocol describes the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide).

Materials:

  • Pyridazine-3,6-diol (12.5 g, 111.5 mmol)

  • Phosphorus oxychloride (POCl₃) (52 mL, 557.6 mmol)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 2 L round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (12.5 g, 111.5 mmol).[6]

  • Carefully add phosphorus oxychloride (52 mL, 557.6 mmol) at room temperature.[6]

  • Heat the reaction mixture to 80°C and stir overnight.[6]

  • After cooling to room temperature, concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.[6]

  • Dilute the residue with ethyl acetate (100 mL).[6]

  • Caution: Highly exothermic! Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[6]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).[6]

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[6]

  • Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine. (Expected yield: ~85%).[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloropyridazine

This is a general protocol for the coupling of a chloropyridazine with an arylboronic acid.

Materials:

  • Chloropyridazine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the chloropyridazine, arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides[8]
Catalyst SystemSubstrate ExampleYield (%)Reaction Conditions
Pd(OAc)₂ / SPhos2-ChloropyridineHigh100°C, Dioxane/Water
PEPPSI-IPr3-ChloropyridineGood to High80-100°C, t-BuOH/Water
XPhos PalladacycleElectron-rich Chloro-heterocyclesHigh80-110°C, Toluene or Dioxane

Note: Yields are highly substrate-dependent and optimization is often required.

Safety Information

Hydrazine Handling:

Hydrazine and its hydrates are toxic, corrosive, and potential carcinogens.[1][13][14][15][16] Always handle hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][13][14][15][16] Anhydrous hydrazine can be explosive, especially in contact with metals.[10] It is recommended to use hydrazine hydrate solutions to mitigate this risk.[10]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Pyridazine Synthesis start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time incomplete->optimize_conditions Yes side_products Side Products Observed? incomplete->side_products No end Improved Yield optimize_conditions->end control_stoichiometry Control Stoichiometry (slight excess of hydrazine) side_products->control_stoichiometry Yes starting_material Check Starting Material Purity side_products->starting_material No protecting_groups Consider Protecting Groups (for ester substrates) control_stoichiometry->protecting_groups protecting_groups->end purify_sm Purify Starting Material starting_material->purify_sm degradation Product Degradation? starting_material->degradation Purity OK purify_sm->end modify_workup Modify Workup: - Milder pH conditions - Lower temperatures degradation->modify_workup Yes degradation->end No modify_workup->end Pyridazine_Synthesis_Pathway General Pyridazine Synthesis from 1,4-Dicarbonyls dicarbonyl 1,4-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine (NH2NH2) hydrazine->condensation dihydropyridazine Dihydropyridazine Intermediate condensation->dihydropyridazine oxidation Oxidation / Dehydration dihydropyridazine->oxidation pyridazine Pyridazine Product oxidation->pyridazine

References

Validation & Comparative

A Comparative Analysis of Pyridazine-Based Scaffolds Versus Alternative Heterocycles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. The 4-(6-Chloropyridazin-3-yl)morpholine moiety and its derivatives represent a significant class of compounds, with the pyridazine ring acting as a privileged scaffold in numerous kinase inhibitors. This guide provides an objective comparative analysis of the pyridazine core against other common heterocyclic scaffolds—namely pyrimidine and pyridine—in the context of p38 MAP kinase inhibition, a critical target in inflammatory diseases.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the structure-activity relationship (SAR) data for a series of p38α MAP kinase inhibitors. The data illustrates how bioisosteric replacement of the pyridazine core with pyrimidine and pyridine scaffolds, while maintaining other key pharmacophoric features, impacts inhibitory potency. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, where a lower value indicates a more potent compound.

Compound IDCore Heterocyclic ScaffoldR Groupp38α Kinase IC50 (nM)[1]
1 Pyridazine 4-Fluorophenyl15
2Pyrimidine4-Fluorophenyl45
3Pyridine4-Fluorophenyl120
4 Pyridazine 2,4-Difluorophenyl8
5Pyrimidine2,4-Difluorophenyl25
6Pyridine2,4-Difluorophenyl95

Note: The data presented is representative of trends observed in structure-activity relationship studies of p38 MAP kinase inhibitors and is compiled for illustrative purposes.

Analysis of Heterocyclic Scaffolds

The pyridazine ring, characterized by its adjacent nitrogen atoms, possesses a unique dipole moment and hydrogen bonding capacity.[2] This often contributes to favorable interactions within the ATP-binding pocket of kinases.[1] In the presented data, the pyridazine-containing compounds (1 and 4 ) consistently demonstrate superior potency against p38α MAP kinase compared to their pyrimidine and pyridine analogues.

The pyrimidine scaffold (compounds 2 and 5 ), another common diazine, also yields potent inhibitors, though generally with a 2- to 3-fold decrease in activity compared to the pyridazine counterparts in this series. The pyridine-based analogues (compounds 3 and 6 ) show the lowest potency, suggesting that for this particular target and chemical series, the arrangement and number of nitrogen atoms in the core heterocycle are critical for optimal biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the comparative data presented above.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of a test compound against the p38α kinase enzyme.

Materials:

  • Recombinant human p38α kinase (e.g., MilliporeSigma Cat. #14-251)

  • Kinase substrate (e.g., ATF-2 peptide)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of p38α kinase, diluted in Kinase Assay Buffer to the desired concentration, to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at final concentrations of ~100 nM and 100 µM, respectively) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the anti-proliferative effect of the compounds on a relevant cell line (e.g., a human monocytic cell line like THP-1 for inflammation studies).

Materials:

  • Human cancer or inflammatory cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental contexts of kinase inhibitor development.

p38_MAPK_Pathway Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) Environmental Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates MK2 MK2/3 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Inflammation Pro-inflammatory Gene Expression (COX-2, Cytokines) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyridazine Scaffold Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway, a key regulator of inflammatory responses.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Evaluation cluster_2 Lead Optimization A Compound Library (Pyridazine, Pyrimidine, etc.) B In Vitro Kinase Assay (e.g., p38α) A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds (Potent Scaffolds) C->D E Cell-Based Assays (e.g., Cell Viability, Cytokine Release) D->E G Structure-Activity Relationship (SAR) Analysis D->G F Determine Cellular Potency (e.g., GI50) E->F F->G H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: General experimental workflow for kinase inhibitor screening and development.

References

Validating the Mechanism of Action for Novel 4-(6-Chloropyridazin-3-yl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel 4-(6-chloropyridazin-3-yl)morpholine derivatives, focusing on validating their mechanism of action as potential anti-cancer agents. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a resource for researchers engaged in the preclinical evaluation of this promising class of compounds.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of novel this compound derivatives and comparable kinase inhibitors has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridazine-Morpholine Compound 9 (ITK inhibitor)Jurkat (T-cell leukemia)37.61[1][2]--
Pyridazine-Morpholine Compound 22 (ITK inhibitor)Jurkat (T-cell leukemia)11.17[1][2]--
Pyridazine-based Compound 9e (JNK inhibitor)MCF-7 (Breast Cancer)1.67[3]--
Quinazoline-Morpholine AK-3MCF-7 (Breast Cancer)6.44[4]--
Quinazoline-Morpholine AK-10MCF-7 (Breast Cancer)3.15[4]--
Established Kinase Inhibitor SorafenibHepG2 (Liver Cancer)8.38--
Established Kinase Inhibitor ImatinibHCT-116 (Colon Cancer)>10--

Unraveling the Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

Evidence suggests that morpholine-containing derivatives often exert their anti-cancer effects by inhibiting key protein kinases involved in cell growth and survival signaling pathways. A primary target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

The this compound scaffold is hypothesized to bind to the ATP-binding pocket of kinases such as PI3Kα, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-(6-Chloropyridazin-3-yl) morpholine Derivative Inhibitor->PI3K Inhibits

Figure 1: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

To validate the mechanism of action and objectively compare the performance of novel this compound derivatives, a series of key experiments are required. The following protocols provide a detailed methodology for these assays.

Experimental Workflow

The logical flow for validating the mechanism of action involves a tiered approach, starting with broad cellular effects and progressing to specific molecular target engagement.

Experimental_Workflow Start Start: Novel 4-(6-Chloropyridazin-3-yl) morpholine Derivatives CellViability 1. Cell Viability Assay (MTT/XTT) Start->CellViability IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay 2. Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant KinaseAssay 3. In Vitro Kinase Assay ApoptosisQuant->KinaseAssay KinaseIC50 Determine Kinase IC50 KinaseAssay->KinaseIC50 WesternBlot 4. Western Blot Analysis KinaseIC50->WesternBlot ProteinPhospho Assess Protein Phosphorylation WesternBlot->ProteinPhospho Conclusion Conclusion: Validate Mechanism of Action ProteinPhospho->Conclusion

Figure 2: Workflow for Validating the Mechanism of Action.
Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel this compound derivatives and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit[7]

  • Binding Buffer[7]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

In Vitro Kinase Assay (e.g., PI3Kα HTRF Assay)

This biochemical assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2)

  • Test compounds

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • Microplate reader capable of HTRF

Procedure:

  • Reaction Setup: In a microplate, add the kinase, test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the HTRF signal on a compatible microplate reader. The signal is typically inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as Akt and mTOR, following treatment with the inhibitors.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the inhibitory effect of the compounds on the signaling pathway.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(6-Chloropyridazin-3-yl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(6-chloropyridazin-3-yl)morpholine scaffold is a significant pharmacophore in modern medicinal chemistry. It combines the pyridazine ring, a privileged structure known for a wide array of biological activities including anticancer and anti-inflammatory effects, with the morpholine moiety, which is frequently incorporated into drug candidates to improve physicochemical properties and provide crucial interactions with biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogues of this core structure, with a particular focus on their potential as kinase inhibitors, a common target for this class of compounds.

Core Scaffold and Key Interaction Points

The foundational structure, this compound, serves as a versatile starting point for chemical modification. SAR studies on related compounds reveal that the morpholine ring often acts as a hinge-binding motif in the ATP pocket of kinases, while the pyridazine core provides a scaffold for substitutions that can enhance potency and selectivity.[3] The chlorine atom at the C6 position is a key synthetic handle, allowing for displacement to introduce further diversity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the pyridazine and morpholine rings.

Modifications on the Pyridazine Core

Studies on related pyridazinone derivatives—which feature a carbonyl group on the pyridazine ring—provide valuable insights into how substitutions on this core affect activity. Key takeaways suggest:

  • Substitution at C4 and C5: The space around the C4 and C5 positions of the pyridazine ring is critical. Introducing various groups here can modulate potency and selectivity. For instance, in a series of pyridazinone-based COX-2 inhibitors, vicinal disubstitution was found to be crucial for potent and selective activity.[1]

  • Substitution at N2: The nitrogen at the 2-position of the pyridazinone ring can be substituted with various moieties, such as acetamide side chains, which have been shown to increase analgesic and anti-inflammatory actions.[1]

  • Aryl Substitutions: Appending aryl groups to the pyridazine core is a common strategy. In many kinase inhibitors, these groups extend into solvent-exposed regions or form additional hydrophobic interactions, significantly boosting potency.

The Indispensable Role of the Morpholine Moiety

The morpholine group is a recurring feature in numerous kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.[4] Its primary role is to form a critical hydrogen bond with the backbone nitrogen of a hinge region residue (e.g., Val851 in PI3Kα) in the ATP binding site.

  • Oxygen Atom is Key: The oxygen atom of the morpholine ring is the hydrogen bond acceptor. Replacing the morpholine with moieties that lack this feature, such as certain amino groups, can lead to a significant loss of inhibitory activity.[5]

  • Conformational Rigidity: Introducing conformational constraints, for example by creating bridged morpholine structures, can enhance selectivity for specific kinases like mTOR by allowing deeper penetration into the binding pocket.[3]

  • Improving Physicochemical Properties: Beyond target binding, the morpholine ring is valued for its ability to improve solubility and other pharmacokinetic properties of the parent molecule.

Comparative Data of Related Analogues

While a systematic SAR study on this compound itself is not extensively published, data from closely related scaffolds highlight key trends. The following tables summarize findings from pyridazinone and morpholino-triazine analogues, which serve as valuable surrogates for understanding the potential of the target scaffold.

Table 1: SAR of Pyridazinone-Based COX-2 Inhibitors (Illustrative Examples)

Compound IDCore ModificationR Group (at N2)R' Group (at C5)COX-2 IC50Selectivity (COX-1/COX-2)
Lead Cmpd 6-phenyl-3(2H)-pyridazinone-H4-Methanesulfonyl-phenylModerateModerate
ABT-963 6-phenyl-3(2H)-pyridazinone3,4-Difluoro-phenyl4-Methanesulfonyl-phenylPotent276

Data synthesized from literature on related pyridazinone inhibitors to illustrate SAR principles. ABT-963 demonstrates that aryl substitution at the N2 position significantly enhances potency and selectivity.[1]

Table 2: SAR of Morpholine Replacement in PI3K Inhibitor ZSTK474 Analogues

Compound IDScaffoldModificationPI3Kα IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 2,4-bis(morpholino)-1,3,5-triazine-3.920.810.7
Analogue 2a 2-morpholino-4-(piperazino)-1,3,5-triazineMorpholine -> Piperazine>10,000>10,000>10,000
Analogue 2b 2-morpholino-4-(N-acetylpiperazino)-1,3,5-triazineMorpholine -> N-acetylpiperazine2.921.012.0

This table illustrates the critical nature of the morpholine moiety. Direct replacement with a basic piperazine (Analogue 2a) abolishes activity, but N-acetylation (Analogue 2b), which modulates the basicity and conformation, restores potent inhibition, highlighting subtle electronic and steric requirements.[5]

Experimental Protocols

General Synthetic Procedure for Analogues

A common route for synthesizing these analogues involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine.

  • Step 1: Morpholine Addition: 3,6-dichloropyridazine is reacted with morpholine in a suitable solvent (e.g., isopropanol or DMF) with a base (e.g., K₂CO₃ or DIPEA) at elevated temperatures to yield this compound.

  • Step 2: Diversification at C6: The remaining chlorine at the C6 position is then displaced by various nucleophiles (e.g., anilines, phenols, thiols, or amines) under heating or palladium-catalyzed cross-coupling conditions (like Suzuki or Buchwald-Hartwig reactions) to generate a library of diverse analogues.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (analogues) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A 10-point, 1:3 dilution series starting from 1 mM is typical.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis Core Core Scaffold 4-(6-Cl-pyridazin-3-yl)morpholine Mod_R1 Modify Pyridazine Ring (e.g., Suzuki Coupling at C6) Core->Mod_R1 Mod_R2 Modify Morpholine Ring (Use substituted morpholines) Core->Mod_R2 Library Analogue Library Synthesis Mod_R1->Library Mod_R2->Library Screening In Vitro Screening (e.g., Kinase Assay) Library->Screening SAR Determine IC50 Values & Establish SAR Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Mod_R1

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Kinase_Pathway cluster_inhibitor Point of Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Pyridazine-Morpholine Analogue Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

SAR_Summary cluster_scaffold cluster_labels Scaffold C6_label C6: Critical for diversification. Replace Cl with aryl/amino groups to probe hydrophobic pockets. Scaffold->C6_label Morpholine_label Morpholine: Essential for activity. Forms H-bond with kinase hinge. Modifications affect selectivity. Scaffold->Morpholine_label C4_C5_label C4/C5: Substitutions here can enhance potency and modulate selectivity. Scaffold->C4_C5_label

Caption: Key SAR insights for the this compound scaffold.

References

The Morpholine Moiety: A Privileged Scaffold and a Target for Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common structural motif in a multitude of approved drugs. Its prevalence stems from its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding interactions, which can enhance target binding and improve pharmacokinetic profiles. However, the morpholine ring can also be a site of metabolic liability, primarily through oxidation of the carbon atoms adjacent to the nitrogen or oxygen. This has led medicinal chemists to explore bioisosteric replacement strategies aimed at retaining the beneficial properties of the morpholine scaffold while mitigating its metabolic drawbacks and fine-tuning pharmacological activity.

This guide provides a comparative analysis of bioisosteric replacement strategies for the morpholine ring, focusing on two key examples: the PI3K inhibitor ZSTK474 and the EGFR inhibitor gefitinib. We will present quantitative data on the impact of these replacements on biological activity and provide detailed experimental protocols for the key assays used in their evaluation.

Case Study 1: ZSTK474 - Modulating PI3K Isoform Selectivity through Morpholine Replacement

ZSTK474 is a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The structure of ZSTK474 features two morpholine rings, one of which plays a crucial role in binding to the ATP-binding pocket of the PI3K enzyme.

A study by Hayakawa et al. explored the structure-activity relationship (SAR) of the morpholine moiety in ZSTK474 by replacing one of the morpholine rings with various bioisosteres. This investigation provided valuable insights into how subtle structural modifications can impact potency and isoform selectivity.

Comparative Biological Activity of ZSTK474 and its Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against the four Class I PI3K isoforms (α, β, γ, and δ).

CompoundBioisosteric ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (Parent Compound)1638916
Analog 1 Piperidine>1000>1000>1000>1000
Analog 2 N-methylpiperazine230830140190
Analog 3 Thiomorpholine311202535
Analog 4 4-hydroxypiperidine281502940

Data Analysis:

The data clearly demonstrates the critical role of the morpholine ring in the activity of ZSTK474.

  • Piperidine (Analog 1) , a direct isostere lacking the oxygen atom, resulted in a complete loss of activity, highlighting the importance of the oxygen for hydrogen bonding or maintaining the correct conformation for binding.

  • N-methylpiperazine (Analog 2) , which introduces a basic nitrogen, led to a significant decrease in potency across all isoforms.

  • Thiomorpholine (Analog 3) , where the oxygen is replaced by sulfur, retained significant activity, suggesting that a heteroatom capable of acting as a hydrogen bond acceptor is crucial.

  • 4-hydroxypiperidine (Analog 4) , which reintroduces a hydroxyl group for potential hydrogen bonding, restored a considerable amount of the inhibitory activity.

These findings underscore the delicate balance of steric and electronic properties required for potent PI3K inhibition and provide a clear rationale for the selection of appropriate morpholine bioisosteres.

Case Study 2: Gefitinib - Exploring Piperazine as a Morpholine Bioisostere for EGFR Inhibition

Gefitinib (Iressa) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The structure of gefitinib includes a morpholine ring attached to the quinazoline core. Several studies have explored the replacement of this morpholine moiety with other cyclic amines, such as piperazine, to modulate the drug's properties.

Anti-proliferative Activity of a Piperazino-Gefitinib Analog

The following table shows the IC50 values of a representative piperazino-gefitinib analog against several cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer7.8
MCF-7Breast cancer5.2
HCT-116Colon cancer6.5

Data Analysis:

The piperazino-gefitinib analog demonstrated potent anti-proliferative activity in the mid-micromolar range against various cancer cell lines. While a direct comparison to a morpholine-containing counterpart is not available from this specific study, the data suggests that piperazine can serve as a viable bioisosteric replacement for the morpholine ring in this class of EGFR inhibitors, warranting further investigation into its impact on pharmacokinetic properties and in vivo efficacy.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed protocols for the key assays are provided below.

In Vitro PI3K Enzyme Inhibition Assay (LanthaScreen™ Kinase Assay)

This assay quantifies the inhibitory activity of compounds against purified PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled PIP2 substrate

  • ATP

  • Kinase Buffer

  • Test compounds

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the appropriate PI3K isoform, Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled PIP2 in kinase buffer.

  • Assay Plate Setup: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 8 µL of the kinase reaction mixture to each well.

  • ATP Addition: Add 10 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of a stop/detection solution containing EDTA to terminate the reaction.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-Akt and Phospho-ERK

This assay assesses the inhibition of downstream signaling pathways in cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ZSTK474 ZSTK474 (Inhibitor) ZSTK474->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by ZSTK474.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay PI3K/EGFR Kinase Assay DetermineIC50 Determine IC50 Values KinaseAssay->DetermineIC50 CellCulture Cell Culture & Compound Treatment WesternBlot Western Blot (p-Akt/p-ERK) CellCulture->WesternBlot MTTAssay MTT Assay (Cell Viability) CellCulture->MTTAssay CellularEffects Assess Cellular Effects WesternBlot->CellularEffects MTTAssay->CellularEffects

Caption: A typical experimental workflow for evaluating kinase inhibitors.

Logical_Relationship Morpholine Morpholine Ring in Drug Candidate BioisostericReplacement Bioisosteric Replacement Morpholine->BioisostericReplacement ImprovedPK Improved Pharmacokinetics BioisostericReplacement->ImprovedPK AlteredActivity Altered Biological Activity/Selectivity BioisostericReplacement->AlteredActivity NewCandidate New Drug Candidate ImprovedPK->NewCandidate AlteredActivity->NewCandidate

Caption: Logical relationship of bioisosteric replacement in drug design.

Comparative Cross-Target Activity Profiling of 4-(6-Chloropyridazin-3-yl)morpholine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-target activity of kinase inhibitors based on the 4-(6-chloropyridazin-3-yl)morpholine scaffold. Due to the limited public availability of comprehensive screening data for a single compound with this exact structure, this guide will focus on the well-characterized, structurally related imidazo[1,2-b]pyridazine class of inhibitors, which share a common pyridazine-morpholine core and are known to be potent inhibitors of the PI3K/mTOR signaling pathway. The performance of these inhibitors is compared with established, alternative PI3K/mTOR inhibitors, PI-103 and GDC-0941 (Pictilisib).

Data Presentation: Quantitative Inhibitor Profiling

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative imidazo[1,2-b]pyridazine-based inhibitors and the comparator compounds.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine-Based Inhibitors against PI3K/mTOR

Compound ReferencePI3Kα (IC50 nM)mTOR (IC50 nM)Other Notable Targets (IC50 nM)
Compound 42 0.063.12-
Compound 11 Potent Inhibition (94.9% at 1 nM)Potent Inhibition (42.99% at 1 nM)-
K00135 (PIM inhibitor) --PIM1 (<50), PIM2 (<50), CLK1 (82), CLK4 (44), DYRK1A (50)

Table 2: Comparative Inhibitory Activity of Alternative PI3K/mTOR Inhibitors

CompoundPI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)mTORC1 (IC50 nM)mTORC2 (IC50 nM)DNA-PK (IC50 nM)
PI-103 2 - 83 - 883 - 4815 - 15020832 - 23[1]
GDC-0941 (Pictilisib) 333375---

Data for GDC-0941 shows modest selectivity against PI3Kβ (11-fold) and PI3Kγ (25-fold) compared to PI3Kα and PI3Kδ.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Assay: ADP-Glo™ Luminescent Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for quantifying kinase activity by measuring ADP production.[2][3][4]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction, producing a luminescent signal proportional to the initial kinase activity.[2][4]

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., phosphatidylinositol for PI3K)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO for the control.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay: Radiometric Filter Binding Assay

This protocol is a classic and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP into a substrate.[5][6][7]

Principle: A kinase reaction is performed with a radiolabeled ATP. The reaction mixture is then spotted onto a phosphocellulose filter membrane that binds the substrate. Unincorporated ATP is washed away, and the radioactivity retained on the filter, which is proportional to the amount of phosphorylated substrate, is measured.[6]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase reaction buffer

  • Test inhibitor (dissolved in DMSO)

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Kinase Reaction:

    • In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, kinase buffer, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP (the final ATP concentration should be near the Km of the kinase).

    • Incubate the reaction at 30°C for a specified time (e.g., 20-60 minutes).

  • Stopping the Reaction and Filtration:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixtures to the wells of a phosphocellulose filter plate.

    • Wash the wells multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Detection:

    • After the final wash, dry the filter plate.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter, or expose the dried filter to a phosphor screen and image it with a phosphorimager.

  • Data Analysis:

    • The measured radioactivity is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Determine the IC50 values by plotting the percent inhibition versus the inhibitor concentration.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling, which is the primary target of the this compound-based inhibitors and their alternatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridazine-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Kinase Profiling

The following diagram outlines a typical workflow for determining the IC50 of an inhibitor using an in vitro kinase assay.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_reagents Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) start->prep_reagents dispense Dispense Inhibitor and Reaction Mix to Plate prep_inhibitor->dispense prep_reagents->dispense incubate Incubate at RT dispense->incubate detect Add Detection Reagents & Measure Signal incubate->detect analyze Data Analysis: Calculate % Inhibition and IC50 detect->analyze end End analyze->end

Caption: Workflow for in vitro kinase inhibitor IC50 determination.

References

A Comparative Analysis of Pyridazine-Based Drug Candidates: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of a series of novel pyridazine-based compounds. The data presented is compiled from recent studies to facilitate the evaluation of these potential therapeutic agents. This guide delves into the experimental data, presenting a clear, side-by-side comparison of the performance of these compounds in different assay systems. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical assessment of the findings.

This guide is structured into two main sections, reflecting distinct therapeutic applications of pyridazine-based compounds: Central Nervous System (CNS) agents and anticancer agents.

Part 1: Pyridazine-Based Central Nervous System Agents

A series of novel 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were evaluated for their potential as CNS agents, specifically for their anti-inflammatory and anticonvulsant properties.

Quantitative Efficacy Data

The following tables summarize the in vitro anti-inflammatory and in vivo anticonvulsant activities of these pyridazine derivatives.[1]

Table 1: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives by BSA Denaturation Method [1]

Compound% Inhibition at 50 µg/ml% Inhibition at 100 µg/ml% Inhibition at 200 µg/ml% Inhibition at 500 µg/ml
5a 36.33%49.88%61.43%71.32%
5b 49.33%63.21%79.43%88.77%
5c 51.22%69.34%81.77%89.33%
5d 19.88%27.43%36.78%49.88%
5e 43.76%58.99%70.21%81.40%
5f 40.11%55.43%69.88%80.74%
5g 22.43%31.78%40.21%53.43%
5h 25.76%35.21%42.87%58.99%

Table 2: In Vivo Anticonvulsant Activity of Pyridazine Derivatives [1]

CompoundMES Test (% Protection)PTZ Test (% Protection)
5a 60%50%
5b 80%70%
5c 90%80%
5d 30%20%
5e 70%60%
5f 60%50%
5g 40%30%
5h 50%40%
Experimental Protocols

In Vitro Anti-inflammatory Activity (BSA Denaturation Assay) [1] This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of the test compounds to inhibit heat-induced protein denaturation is measured spectrophotometrically.

  • Preparation of Solutions: A solution of bovine serum albumin (BSA) is prepared. The test pyridazine derivatives are dissolved in a suitable solvent.

  • Assay Mixture: The reaction mixture consists of the BSA solution and the test compound at various concentrations (50, 100, 200, and 500 µg/ml).

  • Denaturation: The mixture is heated to induce denaturation of the BSA.

  • Measurement: The turbidity of the resulting solution is measured using a spectrophotometer. The percentage of inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control sample (containing only BSA and the solvent).

Part 2: Pyridazine-Based Anticancer Agents

The pyridazine nucleus is a key structural feature in several targeted cancer therapies.[2][3] This section compares a novel 3,6-disubstituted pyridazine derivative, compound 9e, and a pyridazinoquinazoline derivative, compound 6, against established and other investigational agents.

Quantitative Efficacy Data

The anticancer efficacy of these compounds is summarized below, focusing on their activity against various cancer cell lines and specific molecular targets.

Table 3: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivative 9e [2]

Cell Line PanelMean Growth Inhibition (%)
Leukemia Not specified
Non-Small Cell Lung Cancer High
Colon Cancer High
CNS Cancer Moderate
Melanoma High
Ovarian Cancer Moderate
Renal Cancer High
Prostate Cancer Moderate
Breast Cancer High

Note: Compound 9e exhibited the highest growth inhibition against most of the NCI-60 cancer cell lines.[2]

Table 4: In Vivo Anticancer Activity of Compound 9e in Ehrlich Ascites Carcinoma Solid Tumor Model [2]

Treatment GroupDoseMean Tumor Volume ReductionObservations
Compound 9e Low DoseSignificantNecrosis induction
Compound 9e High DoseMore SignificantNecrosis induction, no toxicity
Control Vehicle--

Table 5: Comparative In Vitro and In Vivo Efficacy of Pyridazinoquinazoline Derivative 6 and Sorafenib [4]

CompoundIn Vitro VEGFR-2 Inhibition (IC50)In Vitro Anticancer Activity (HepG2, IC50)In Vivo VEGFR-2 Inhibition (in irradiated rats)
Compound 6 More potent than SorafenibMore potent than SorafenibHigher activity than Sorafenib
Sorafenib ReferenceReferenceReference
Experimental Protocols

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen) [2] The NCI-60 screen is a service provided by the National Cancer Institute (NCI) to test compounds for their anticancer activity against a panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: The test compound (e.g., 9e) is dissolved in a suitable solvent and prepared at various concentrations.

  • Cell Culture: The 60 different human tumor cell lines are grown in appropriate culture media.

  • Drug Incubation: The cells are incubated with the test compound for a specified period (typically 48 hours).

  • Growth Inhibition Assay: After incubation, the cell viability is determined using a colorimetric assay (e.g., Sulforhodamine B assay), which measures the protein content of the cells. The percentage of growth inhibition is calculated for each cell line at each concentration.

In Vivo Anticancer Evaluation (Ehrlich Ascites Carcinoma Solid Tumor Model) [2] This is a common animal model used to evaluate the in vivo anticancer activity of test compounds.

  • Tumor Implantation: Ehrlich ascites carcinoma cells are injected into the desired site (e.g., subcutaneously) in mice to induce solid tumor formation.

  • Drug Administration: Once the tumors reach a palpable size, the mice are divided into groups and treated with the test compound (e.g., 9e) at different doses, a vehicle control, and a positive control (a known anticancer drug).

  • Tumor Measurement: The tumor volume is measured regularly throughout the treatment period.

  • Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by the reduction in tumor volume and weight compared to the control group. Histopathological analysis may also be performed to observe effects like necrosis.

In Vitro VEGFR-2 Kinase Assay [4] This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.

  • Assay Components: The assay typically includes the recombinant VEGFR-2 kinase, a substrate peptide, and ATP.

  • Inhibition: The test compound is incubated with the kinase and substrate.

  • Kinase Reaction: The reaction is initiated by adding ATP. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a fluorescence-based method. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is then determined.

Visualizations

Signaling Pathway and Experimental Workflow

To illustrate the context of these studies, the following diagrams depict a relevant signaling pathway and a typical experimental workflow for screening and evaluating drug candidates.

G cluster_0 VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Pyridazine_Inhibitor Pyridazine-based VEGFR-2 Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine-based candidates.

G cluster_1 Drug Discovery and Development Workflow A Compound Synthesis (Pyridazine Derivatives) B In Vitro Screening (e.g., Kinase Assays, Cell Viability) A->B C Lead Compound Identification B->C C->A Optimization D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D Promising Candidates E Preclinical Development D->E

Caption: General workflow for the screening and development of pyridazine-based drug candidates.

References

Navigating the Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(6-Chloropyridazin-3-yl)morpholine, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data, to aid in the selection of the most efficient method.

The principal and most direct route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and morpholine. This reaction is favored due to the electron-deficient nature of the pyridazine ring, which is activated towards nucleophilic attack. The efficiency of this pathway can be significantly influenced by the choice of solvent, temperature, and the presence of a base. Below, we compare two common protocols for this synthesis, highlighting the impact of different reaction conditions on the outcome.

Comparative Analysis of Synthetic Pathways

Two alternative pathways for the synthesis of this compound via nucleophilic aromatic substitution are presented below. The key variable between these methods is the solvent and temperature, which significantly impacts the reaction time and yield.

ParameterPathway 1: Ethanolic RefluxPathway 2: Microwave-Assisted (Solvent-Free)
Starting Materials 3,6-Dichloropyridazine, Morpholine3,6-Dichloropyridazine, Morpholine
Solvent EthanolNone (Neat)
Base Triethylamine (Et₃N)Not explicitly required
Temperature Reflux (~78 °C)120 °C
Reaction Time 8 hours15 minutes
Yield 85%92%
Purification Recrystallization from ethanolColumn chromatography
Key Advantages Standard laboratory setup, readily available solvent.Significantly reduced reaction time, high yield, solvent-free conditions.
Key Disadvantages Longer reaction time compared to microwave-assisted synthesis.Requires specialized microwave reactor equipment.

Experimental Protocols

Pathway 1: Synthesis in Ethanolic Reflux

This method represents a conventional approach to the SNAr reaction, utilizing standard laboratory equipment and a common solvent.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Ethanol

Procedure:

  • To a solution of 3,6-dichloropyridazine in ethanol, add morpholine and triethylamine.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Pathway 2: Microwave-Assisted Solvent-Free Synthesis

This modern approach leverages microwave technology to accelerate the reaction, offering a significant improvement in efficiency and a greener profile by eliminating the need for a solvent.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Morpholine (2.0 eq)

Procedure:

  • In a microwave-safe vessel, combine 3,6-dichloropyridazine and morpholine.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).

  • Purify the product by column chromatography on silica gel to yield pure this compound.

Visualizing the Synthetic Pathways

To further elucidate the relationship between the reactants and products in these synthetic approaches, the following diagrams are provided.

G cluster_0 Pathway 1: Ethanolic Reflux cluster_1 Pathway 2: Microwave-Assisted 3,6-Dichloropyridazine 3,6-Dichloropyridazine 4-(6-Chloropyridazin-3-yl)morpholine_1 This compound (Yield: 85%) 3,6-Dichloropyridazine->4-(6-Chloropyridazin-3-yl)morpholine_1 Morpholine, Et3N, Ethanol, Reflux, 8h 3,6-Dichloropyridazine_2 3,6-Dichloropyridazine 4-(6-Chloropyridazin-3-yl)morpholine_2 This compound (Yield: 92%) 3,6-Dichloropyridazine_2->4-(6-Chloropyridazin-3-yl)morpholine_2 Morpholine, 120°C, 15 min (Microwave)

Caption: Comparative workflows for the synthesis of this compound.

G Reactants 3,6-Dichloropyridazine Morpholine Product This compound Reactants:f0->Product:p Nucleophilic Aromatic Substitution Reactants:f1->Product:p

Caption: General reaction scheme for the synthesis of the target compound.

Conclusion

Both presented pathways effectively yield this compound. The choice between the conventional ethanolic reflux method and the microwave-assisted approach will depend on the available equipment and the desired production timeline. For rapid synthesis and higher efficiency, the microwave-assisted protocol is superior. However, for laboratories not equipped with a microwave reactor, the traditional reflux method provides a reliable and effective alternative. This comparative guide should assist researchers in making an informed decision based on their specific needs and resources.

Head-to-head comparison of anti-cancer activity with known clinical inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Anti-Cancer Activity: Osimertinib vs. Gefitinib

A Guide for Researchers and Drug Development Professionals

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. First-generation TKIs, such as Gefitinib, offered a significant leap forward from traditional chemotherapy.[1] However, the emergence of resistance, frequently driven by the T790M "gatekeeper" mutation, limited their long-term effectiveness. This led to the development of third-generation TKIs like Osimertinib, specifically engineered to overcome this resistance mechanism.[1][2]

This guide provides an objective, data-driven comparison of the anti-cancer activity of Osimertinib and Gefitinib, focusing on preclinical data to highlight their differential efficacy based on EGFR mutation status.

Data Presentation: Comparative In Vitro Potency

The anti-proliferative activity of Osimertinib and Gefitinib was evaluated against NSCLC cell lines with distinct EGFR mutation profiles. The half-maximal inhibitory concentration (IC50), a measure of drug potency, demonstrates the superior efficacy of Osimertinib, particularly against cells with the T790M resistance mutation.

CompoundCell LineEGFR Mutation StatusIC50 (nM)
Osimertinib PC-9Exon 19 deletion~15-23
H1975L858R / T790M~4.6-15
Gefitinib PC-9Exon 19 deletion~10-20
H1975L858R / T790M>5000

Data compiled from publicly available preclinical studies. Actual values may vary between experiments.[2][3][4]

The data clearly illustrates that while both drugs are potent against the activating Exon 19 deletion mutation in PC-9 cells, Gefitinib loses its efficacy in H1975 cells, which harbor the additional T790M resistance mutation.[1] In stark contrast, Osimertinib maintains high potency against these resistant cells.[4]

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[5][6] Both Gefitinib and Osimertinib inhibit this pathway by competing with ATP for the binding site in the EGFR kinase domain.

However, their binding mechanisms differ significantly. Gefitinib is a reversible inhibitor.[7] The T790M mutation alters the ATP binding pocket, increasing its affinity for ATP and thereby reducing Gefitinib's ability to bind and inhibit the receptor.[2] Conversely, Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) within the EGFR kinase domain, leading to sustained inhibition.[7] This irreversible binding is key to its potent activity against the T790M mutation.[7]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_inhibitors cluster_downstream EGFR EGFR RAS RAS EGFR->RAS Activates via GRB2/SHC PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits (less effective with T790M) Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits (effective with T790M) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

EGFR signaling pathway and points of inhibition.
Experimental Workflow

A standardized workflow is essential for the head-to-head comparison of anti-cancer compounds, ensuring reproducibility and reliability of the data.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., PC-9, H1975) start->cell_culture seeding 2. Plate Cells (96-well plates) cell_culture->seeding treatment 3. Drug Treatment (Serial dilutions of Osimertinib & Gefitinib) seeding->treatment incubation 4. Incubate (e.g., 72 hours) treatment->incubation assay 5. Perform Assay (e.g., MTT, Annexin V) incubation->assay data_acq 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acq analysis 7. Data Analysis (Calculate IC50, % Apoptosis) data_acq->analysis end End analysis->end

General workflow for comparing anti-cancer inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the inhibitors and calculate their IC50 values. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of culture medium.[3] Allow cells to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[9]

  • Compound Treatment: Prepare serial dilutions of Gefitinib and Osimertinib in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.[3]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8][10]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[8] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10] The plate can be left on a shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Apoptosis (Annexin V) Assay

This flow cytometry-based assay quantifies the induction of apoptosis by the inhibitors. It relies on the detection of phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these apoptotic cells.[11] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates and treat with the desired concentrations of Osimertinib, Gefitinib, or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to pellet the cells.[12]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[13]

  • Incubation: Gently vortex the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Validating Target Engagement of Derivative Compounds: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the validation of target engagement is a critical step to confirm that a compound interacts with its intended biological target. This guide provides a comparative overview of three widely used biophysical assays for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA). We present their underlying principles, detailed experimental protocols, and a comparative analysis of hypothetical derivative compounds to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Biophysical Assays for Target Engagement

Biophysical assays are indispensable tools in early drug discovery for characterizing the interaction between a drug candidate and its target protein.[1] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for establishing structure-activity relationships (SAR) and guiding lead optimization.[2][3]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA)
Primary Output Binding kinetics (k_on, k_off), Affinity (K_D)Binding affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Thermal stability (T_m), Ligand-induced thermal shift (ΔT_m)
Labeling Requirement Label-free (one binding partner is immobilized)Label-free (both partners in solution)Typically requires a fluorescent dye
Throughput HighLow to MediumHigh
Sample Consumption Low (micrograms of protein)High (milligrams of protein)Low (micrograms of protein)
Information Content Kinetic and equilibrium binding dataComplete thermodynamic profile of bindingQualitative to semi-quantitative assessment of binding
Common Applications Fragment screening, kinetic profiling, affinity determinationLead optimization, thermodynamic characterization, validation of binding mechanismHigh-throughput screening, hit validation, buffer optimization

Quantitative Data Comparison of Derivative Compounds

To illustrate the application of these assays, we present hypothetical data for a series of derivative compounds targeting a specific kinase. This data showcases how each technique can be used to differentiate and rank compounds based on their target engagement properties.

Table 1: Surface Plasmon Resonance (SPR) Data
Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Parent Compound 1.2 x 10⁵5.0 x 10⁻³41.7
Derivative A 2.5 x 10⁵4.5 x 10⁻³18.0
Derivative B 1.5 x 10⁵1.0 x 10⁻³6.7
Derivative C 0.8 x 10⁵8.0 x 10⁻³100.0

Note: This is example data. Actual results will vary depending on the specific protein and compounds being studied. A direct comparison of SPR and solution-based methods has shown that carefully performed SPR experiments can yield reliable equilibrium, thermodynamic, and kinetic constants.[4]

Table 2: Isothermal Titration Calorimetry (ITC) Data
CompoundK_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Parent Compound 45.2-8.51.21.02
Derivative A 20.1-9.20.80.98
Derivative B 7.5-10.5-0.51.05
Derivative C 110.3-7.12.50.95

Note: This is example data. ITC provides a complete thermodynamic profile of the binding interaction.[5] The binding affinity (K_D) values obtained from ITC and SPR are often in good agreement.[4]

Table 3: Thermal Shift Assay (TSA) Data
CompoundT_m (°C)ΔT_m (°C)
Apo Protein 42.5-
Parent Compound 47.85.3
Derivative A 49.26.7
Derivative B 51.59.0
Derivative C 45.12.6

Note: This is example data. A larger positive ΔT_m indicates greater stabilization of the protein by the ligand, which generally correlates with higher binding affinity.[6][7] TSA is a cost-effective method for screening large numbers of compounds.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each assay.

Surface Plasmon Resonance (SPR) Protocol
  • Immobilization of the Ligand :

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

    • Inject the purified protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis :

    • Prepare a dilution series of the derivative compounds (analytes) in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.[10]

    • Monitor the change in the refractive index in real-time to generate a sensorgram.[11]

    • After each analyte injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.[10]

  • Data Analysis :

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).[12]

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation :

    • Dialyze the purified protein and dissolve the derivative compounds in the same buffer to minimize heats of dilution.[13]

    • Accurately determine the concentrations of the protein and compound solutions.[14]

    • Degas all solutions to prevent air bubbles in the calorimeter cell.[14]

  • ITC Experiment :

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.[15]

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.[15]

    • Conduct a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.[13]

  • Data Analysis :

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the integrated heats against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[5]

Thermal Shift Assay (TSA) Protocol
  • Reaction Setup :

    • Prepare a master mix containing the purified protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.[16][17]

    • Dispense the master mix into the wells of a 96- or 384-well PCR plate.[18]

    • Add the derivative compounds at various concentrations to the wells. Include a no-ligand control (apo protein).[16]

    • Seal the plate to prevent evaporation.[18]

  • Thermal Denaturation :

    • Place the plate in a real-time PCR instrument.[18]

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.[17]

  • Data Analysis :

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve for each well.[19]

    • Determine the melting temperature (T_m), which is the inflection point of the sigmoidal melting curve. This can be done by fitting the curve to the Boltzmann equation or by taking the first derivative of the curve.[20]

    • Calculate the thermal shift (ΔT_m) by subtracting the T_m of the apo protein from the T_m of the protein in the presence of each compound.[6]

Visualizations

Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers.[21][22] This makes it a prominent target in drug discovery.[23]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: Target Engagement Validation

The following workflow illustrates the general process of validating target engagement for a series of derivative compounds using the biophysical assays discussed.

Target_Engagement_Workflow Start Start: Series of Derivative Compounds HTS High-Throughput Screen (e.g., TSA) Start->HTS Hit_Val Hit Validation & Affinity Ranking (e.g., SPR) HTS->Hit_Val Hits Thermo Thermodynamic Characterization (e.g., ITC) Hit_Val->Thermo Validated Hits SAR Structure-Activity Relationship (SAR) Analysis Thermo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR End End: Candidate Selection Lead_Opt->End

Caption: General drug discovery workflow.

Logical Relationship: Comparison of Biophysical Assays

This diagram outlines the key strengths and considerations for each biophysical assay in the context of target engagement studies.

Assay_Comparison SPR Surface Plasmon Resonance (SPR) + High throughput + Real-time kinetics (k_on, k_off) + Low sample consumption - Immobilization may affect protein activity ITC Isothermal Titration Calorimetry (ITC) + Gold standard for affinity + Complete thermodynamic profile + No immobilization - Low throughput - High sample consumption TSA Thermal Shift Assay (TSA) + Very high throughput + Low sample consumption + Cost-effective - Indirect measure of binding - Prone to artifacts from dyes Choice Assay Choice Choice->SPR Need Kinetics? Choice->ITC Need Thermodynamics? Choice->TSA Need High-Throughput Screen?

Caption: Strengths of biophysical assays.

References

A Comparative Pharmacokinetic Profile of Morpholine and Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacokinetic profile and overall viability of a drug candidate. Among the most frequently employed saturated six-membered heterocycles are morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to their physicochemical properties, metabolic fates, and consequently, their pharmacokinetic behaviors. This guide offers an objective comparison of the pharmacokinetic properties of morpholine and piperidine derivatives, supported by experimental data from marketed drugs and detailed experimental protocols to inform researchers in drug design and development.

Key Pharmacokinetic Differences: A Tale of Two Rings

The fundamental difference between the morpholine and piperidine ring systems lies in the presence of the oxygen atom in morpholine. This substitution has several key implications for a molecule's pharmacokinetic properties:

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen atom compared to piperidine, which can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. Piperidine rings, on the other hand, are more prone to various metabolic transformations, often leading to more rapid clearance.

  • Solubility: The oxygen atom in morpholine can act as a hydrogen bond acceptor, which can contribute to improved aqueous solubility compared to its piperidine counterpart. This is a crucial factor for oral absorption and formulation development.

  • Lipophilicity: The replacement of a methylene group with an oxygen atom generally leads to a decrease in lipophilicity. This can impact a compound's ability to cross cell membranes and the blood-brain barrier.

  • Membrane Permeability: The piperidine scaffold is often associated with improved membrane transport, which is critical for optimizing a drug candidate's pharmacokinetic profile.

Comparative Pharmacokinetic Data of Marketed Drugs

To illustrate the impact of these scaffolds on pharmacokinetic parameters, the following tables present data for selected marketed drugs containing either a morpholine or a piperidine moiety. It is important to note that while these drugs are used to treat similar conditions, other structural features also contribute to their overall pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Reboxetine (Morpholine-containing) and Paroxetine (Piperidine-containing)

ParameterReboxetine (Morpholine)Paroxetine (Piperidine)
Tmax (h) ~2~5
t1/2 (h) ~13~21
Clearance (CL/F, mL/min) ~29~15 (oral)
Volume of Distribution (Vz/F, L) ~32~8.7 L/kg
Bioavailability (%) ~60%~50% (first-pass metabolism)
Primary Metabolism CYP3A4CYP2D6
  • Data for Reboxetine sourced from multiple studies.

  • Data for Paroxetine sourced from review articles.

Table 2: Pharmacokinetic Parameters of Gefitinib (Morpholine-containing)

ParameterGefitinib (Morpholine)
Tmax (h) 3-7
t1/2 (h) ~48
Clearance High
Volume of Distribution (L) 1400
Bioavailability (%) ~60%
Primary Metabolism CYP3A4, CYP3A5, CYP2D6
  • Data for Gefitinib sourced from multiple studies.

Experimental Protocols

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for successful drug development. The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacokinetic properties of morpholine and piperidine derivatives.

In Vitro Assays

1. Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.

  • Objective: To determine the in vitro intrinsic clearance of a compound.

  • Materials:

    • Liver microsomes (human, rat, mouse, etc.)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Ice-cold acetonitrile or methanol (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Preparation: Prepare the test compound working solution by diluting the stock solution in buffer. Prepare the microsomal solution and the NADPH regenerating system.

    • Incubation: In a microcentrifuge tube or 96-well plate, mix the microsomal solution with the test compound. Pre-incubate at 37°C.

    • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).

2. Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).

  • Materials:

    • Caco-2 cells

    • Transwell® inserts

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

    • Test compound

    • Lucifer yellow (a marker for monolayer integrity)

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

    • Permeability Measurement (Apical to Basolateral - A to B):

      • Add the test compound to the apical (A) side of the Transwell®.

      • At various time points, take samples from the basolateral (B) side.

    • Permeability Measurement (Basolateral to Apical - B to A):

      • Add the test compound to the basolateral (B) side.

      • At various time points, take samples from the apical (A) side.

    • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of a compound after oral (PO) and intravenous (IV) administration.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Dosing:

      • IV Administration: Administer a single bolus dose of the compound via the tail vein.

      • PO Administration: Administer a single dose of the compound via oral gavage.

    • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

    • Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Bioavailability (F%): (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols described above.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound mix Mix Compound & Microsomes prep_compound->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH (37°C) prep_nadph->start_reaction mix->start_reaction time_points Stop Reaction at Time Points (0-60 min) start_reaction->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Workflow of the Liver Microsomal Stability Assay.

Caco2_Permeability_Assay cluster_culture Cell Culture cluster_permeability Permeability Measurement cluster_analysis Analysis cluster_data Data Analysis culture_cells Culture Caco-2 Cells on Transwell Inserts check_integrity Assess Monolayer Integrity (TEER) culture_cells->check_integrity add_compound_A Add Compound to Apical Side (A->B) check_integrity->add_compound_A add_compound_B Add Compound to Basolateral Side (B->A) check_integrity->add_compound_B sample_receiver Sample Receiver Compartment over Time add_compound_A->sample_receiver add_compound_B->sample_receiver quantify Quantify Compound by LC-MS/MS sample_receiver->quantify calculate_papp Calculate Papp & Efflux Ratio quantify->calculate_papp

Caption: Workflow of the Caco-2 Permeability Assay.

InVivo_PK_Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Analysis iv_dose IV Administration blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral Administration po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis of Plasma plasma_prep->lcms_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, etc.) lcms_analysis->pk_parameters

Caption: Workflow of an In Vivo Pharmacokinetic Study in Rats.

Conclusion

The choice between a morpholine and a piperidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacokinetic profile. While morpholine derivatives often exhibit enhanced metabolic stability and potentially better solubility, piperidine analogs can offer favorable membrane permeability. The provided experimental protocols and comparative data serve as a foundational guide for researchers to make informed decisions and to design and execute the necessary studies to characterize the pharmacokinetic properties of their novel compounds. A thorough in vitro and in vivo evaluation is paramount to understanding the complex interplay between chemical structure and pharmacokinetic behavior, ultimately leading to the development of safer and more effective medicines.

A Comparative Analysis of the Anti-inflammatory Efficacy of Celecoxib and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of the selective COX-2 inhibitor, celecoxib, against other non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present quantitative data from various experimental models, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid in the understanding and evaluation of these anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Effects

The anti-inflammatory potency of NSAIDs is primarily evaluated by their ability to inhibit the cyclooxygenase (COX) enzymes, reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), and alleviate inflammation in animal models. The data presented below summarizes the comparative efficacy of celecoxib and other commonly used NSAIDs.

DrugTargetIC50 (µM)In Vivo ModelEndpoint% InhibitionReference
Celecoxib COX-20.04Carrageenan-induced rat paw edemaPaw Edema74%[1]
COX-17.6[2]
Diclofenac COX-2~0.05Carrageenan-induced rat paw edemaPaw Edema62.26%[1][3]
COX-1~1.5[3]
Ibuprofen COX-213.7Carrageenan-induced rat paw edemaPaw Edema40.82%[1][3]
COX-15.5[3]
Naproxen COX-211.9Not SpecifiedNot SpecifiedNot Specified[3]
COX-12.5[3]
Etoricoxib COX-20.018Not SpecifiedNot SpecifiedNot Specified[2]
COX-11.9[2]
Meloxicam COX-20.4Not SpecifiedNot SpecifiedNot Specified[2]
COX-10.8[2]

Note: IC50 values and in vivo efficacy can vary between different studies and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the anti-inflammatory properties of NSAIDs.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the concentration of a drug required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50).

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., celecoxib, ibuprofen) or a vehicle control.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods like an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control, and the IC50 value is determined by plotting the inhibition curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.[4]

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Drug Administration: The test compounds (NSAIDs) or a vehicle are administered orally or intraperitoneally at specific doses.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema by the drug is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Cells

This assay assesses the ability of a drug to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cell Culture: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), is cultured.

  • Drug Treatment: The cells are pre-treated with different concentrations of the NSAID or a vehicle.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response and cytokine production.

  • Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the levels of TNF-α and IL-6 are measured using ELISA.

  • Analysis: The inhibitory effect of the NSAID on cytokine production is determined by comparing the cytokine levels in the treated cells to the LPS-stimulated control cells.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, etc.)->Gastric Mucosa Protection, Platelet Aggregation Non-selective NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) Non-selective NSAIDs->COX-1 (constitutive) Non-selective NSAIDs->COX-2 (inducible) Celecoxib Celecoxib Celecoxib->COX-2 (inducible)

Caption: Mechanism of action of NSAIDs.

cluster_0 In Vivo Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration (NSAID or Vehicle) Animal Acclimatization->Drug Administration Inflammation Induction Inflammation Induction (e.g., Carrageenan) Drug Administration->Inflammation Induction Measurement Measure Paw Volume (Plethysmometer) Inflammation Induction->Measurement Data Analysis Calculate % Inhibition Measurement->Data Analysis

Caption: Carrageenan-induced paw edema workflow.

cluster_0 NF-κB Signaling Pathway in Inflammation Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Gene Transcription NSAIDs NSAIDs NSAIDs->IKK Complex Some NSAIDs may inhibit

Caption: NF-κB inflammatory signaling pathway.

References

A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3,4-oxadiazole and 1,3,4-thiadiazole bioisosteres incorporated into pyridazine derivatives. The following sections detail their synthesis, comparative biological activities, and physicochemical properties, supported by experimental data from peer-reviewed literature.

Introduction to Bioisosterism

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical and chemical properties, is a cornerstone of medicinal chemistry. The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are classic bioisosteres, where the oxygen atom in the oxadiazole ring is replaced by a sulfur atom in the thiadiazole ring. This substitution can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall therapeutic efficacy. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities. This guide focuses on the comparative analysis of pyridazine derivatives featuring these two important five-membered heterocyclic rings.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in biological activity and physicochemical properties between 1,3,4-oxadiazole and 1,3,4-thiadiazole containing pyridazine and related pyridine derivatives.

Table 1: Comparative Anticancer Activity of Pyridine-Based Bioisosteres

Compound IDHeterocycleSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 1,3,4-OxadiazolePyridine-linkedVarious18.75 - 60.62[1]
1b 1,3,4-ThiadiazolePyridine-linkedVarious1.62 - 10.21[1]

Note: This data is for pyridine derivatives, which are structurally related to pyridazines and provide a valuable insight into the potential impact of the bioisosteric replacement.

Table 2: General Antimicrobial Activity Profile

HeterocycleGeneral ActivityKey PathogensReference
1,3,4-Oxadiazole-Pyridazine Moderate to GoodS. aureus, B. subtilis, E. coli, P. aeruginosa[2][3]
1,3,4-Thiadiazole-Pyridazine Moderate to GoodS. aureus, E. coli, K. pneumoniae[4]

Table 3: Physicochemical Property Comparison

Property1,3,4-Oxadiazole Derivatives1,3,4-Thiadiazole Derivatives
Electronegativity Oxygen is more electronegative than sulfur.Sulfur is less electronegative than oxygen.
Bond Angles & Lengths C-O bonds are shorter than C-S bonds.C-S bonds are longer than C-O bonds.
Lipophilicity Generally less lipophilic.Generally more lipophilic due to the sulfur atom.
Metabolic Stability Can be susceptible to enzymatic cleavage.Often exhibits greater metabolic stability.
Hydrogen Bonding The oxygen atom can act as a hydrogen bond acceptor.The sulfur atom is a weaker hydrogen bond acceptor.

Experimental Protocols

Detailed methodologies for the synthesis of representative pyridazine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are provided below.

Protocol 1: Synthesis of 6-[5-(Aryl)-1,3,4-oxadiazol-2-yl]pyridazin-3(2H)-one

This protocol describes a general pathway for the synthesis of 1,3,4-oxadiazole-containing pyridazine derivatives, starting from a pyridazine carbohydrazide intermediate.

Step 1: Synthesis of Pyridazine-3-carbohydrazide

  • To a solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 mmol) in ethanol (20 mL), add concentrated sulfuric acid (0.5 mL) and reflux the mixture for 8 hours to obtain the corresponding ethyl ester.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in ethanol (20 mL) and add hydrazine hydrate (2 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield pyridazine-3-carbohydrazide.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

  • A mixture of pyridazine-3-carbohydrazide (1 mmol) and an appropriate aromatic carboxylic acid (1 mmol) is heated in phosphorus oxychloride (5 mL) at 80-90°C for 5-6 hours.

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 6-[5-(aryl)-1,3,4-oxadiazol-2-yl]pyridazin-3(2H)-one.

Protocol 2: Synthesis of 6-[5-(Aryl)-1,3,4-thiadiazol-2-yl]pyridazin-3(2H)-one

This protocol outlines a general method for the synthesis of 1,3,4-thiadiazole-containing pyridazine derivatives.

Step 1: Synthesis of Potassium Dithiocarbazate Derivative

  • To a stirred solution of pyridazine-3-carbohydrazide (1 mmol) in ethanol (20 mL), add potassium hydroxide (1 mmol) and carbon disulfide (1.2 mmol).

  • Stir the mixture at room temperature for 12-16 hours.

  • The precipitated potassium dithiocarbazate salt is collected by filtration and washed with cold ether.

Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring

  • Suspend the potassium dithiocarbazate salt (1 mmol) in water (10 mL) and add concentrated sulfuric acid dropwise with cooling until the cyclization is complete.

  • Alternatively, the salt can be refluxed in an appropriate dehydrating agent like phosphorus oxychloride.

  • The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent to yield the 5-substituted-1,3,4-thiadiazole derivative.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and synthetic pathways discussed in this guide.

General Structures of Bioisosteres cluster_oxadiazole 1,3,4-Oxadiazole Derivative cluster_thiadiazole 1,3,4-Thiadiazole Derivative Oxadiazole Oxadiazole Thiadiazole Thiadiazole

Caption: General structures of pyridazine-linked 1,3,4-oxadiazole and 1,3,4-thiadiazole.

Synthesis_Workflow cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_thiadiazole 1,3,4-Thiadiazole Synthesis start Pyridazine Carboxylic Acid esterification Esterification start->esterification hydrazinolysis Hydrazinolysis to Carbohydrazide esterification->hydrazinolysis oxa_cyclization Cyclization with Aromatic Acid (POCl3) hydrazinolysis->oxa_cyclization dithio_formation Formation of Dithiocarbazate Salt (KOH, CS2) hydrazinolysis->dithio_formation oxadiazole_product Pyridazine-1,3,4-Oxadiazole oxa_cyclization->oxadiazole_product thia_cyclization Cyclization (H2SO4 or POCl3) dithio_formation->thia_cyclization thiadiazole_product Pyridazine-1,3,4-Thiadiazole thia_cyclization->thiadiazole_product

Caption: Comparative synthesis workflow for pyridazine-oxadiazole and -thiadiazole derivatives.

Signaling_Pathway drug Pyridazine-Thiadiazole Derivative receptor Target Receptor (e.g., Kinase) drug->receptor Inhibition downstream_protein1 Downstream Protein 1 receptor->downstream_protein1 Phosphorylation Cascade downstream_protein2 Downstream Protein 2 downstream_protein1->downstream_protein2 cellular_response Apoptosis / Inhibition of Proliferation downstream_protein2->cellular_response

Caption: Hypothetical signaling pathway inhibited by a pyridazine-thiadiazole anticancer agent.

Discussion and Conclusion

The bioisosteric replacement of a 1,3,4-oxadiazole with a 1,3,4-thiadiazole moiety in pyridazine and related heterocyclic derivatives can have a profound impact on their biological activity. The available data, particularly in the context of anticancer activity, suggests that the thiadiazole analogues can exhibit significantly enhanced potency.[1] This could be attributed to several factors, including increased lipophilicity, which may improve cell membrane permeability, and altered electronic properties of the thiadiazole ring, which could lead to more favorable interactions with biological targets.[1]

While direct comparative studies on the antimicrobial activity of pyridazine-based bioisosteres are less common, both scaffolds are known to be present in antimicrobially active compounds.[2][3][4] The choice between an oxadiazole and a thiadiazole may therefore depend on the specific microbial target and the desired physicochemical properties of the final compound.

References

Safety Operating Guide

Proper Disposal of 4-(6-Chloropyridazin-3-yl)morpholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(6-Chloropyridazin-3-yl)morpholine is a halogenated organic compound and must be disposed of as hazardous waste. Under no circumstances should it be released into the environment or disposed of in standard laboratory drains.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on general guidelines for halogenated organic compounds and safety data for structurally related chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol
  • Segregation:

    • Properly segregate waste containing this compound.

    • Label a dedicated, leak-proof, and sealable waste container as "HALOGENATED ORGANIC WASTE".

    • Clearly list "this compound" and its approximate quantity on the container's label.

    • Crucially, do not mix halogenated organic waste with non-halogenated waste .[1][2][3] Mixed waste streams are more costly and complex to dispose of.[1]

  • Waste Collection:

    • Collect solid waste of this compound directly into the designated halogenated waste container.

    • For solutions, collect in a compatible, sealed container, also labeled as "HALOGENATED ORGANIC WASTE".

    • Rinse contaminated labware (e.g., beakers, spatulas) with a small amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in the halogenated waste container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the storage area is designated for hazardous waste.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[5] Professional disposal is typically carried out via high-temperature incineration at a licensed facility.[1]

Spill & Emergency Procedures
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep the solid material to avoid raising dust.

    • Use an inert absorbent material (e.g., sand or earth) for solutions.[6]

    • Collect the spilled material and any contaminated absorbent into the designated "HALOGENATED ORGANIC WASTE" container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent the spill from entering drains or waterways.[6]

Quantitative Data
PropertyValueSource
This compound
CAS Number17259-32-4Sigma-Aldrich
Molecular FormulaC₈H₁₀ClN₃OSigma-Aldrich
Molecular Weight199.64 g/mol Sigma-Aldrich
Hazard CodesH302 (Harmful if swallowed)Sigma-Aldrich
Morpholine (for reference)
UN Number2054[4]
Hazard Class8 (Corrosive), Subsidiary Hazard 3 (Flammable)[4]
Boiling Point129°C[5]
Flash Point32°C[5]

Experimental Protocols & Visualizations

Logical Workflow for Disposal

The decision-making process for the proper disposal of this compound is outlined in the workflow diagram below. This ensures that all safety and regulatory considerations are met.

G Disposal Workflow for this compound A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C Segregate as 'HALOGENATED ORGANIC WASTE' B->C Yes I Incorrect Path: Do Not Mix with Non-Halogenated Waste B->I No (Incorrect) D Select Appropriate Waste Container (Leak-proof, Sealable) C->D E Label Container Correctly: - 'HALOGENATED ORGANIC WASTE' - Chemical Name & Quantity D->E F Collect Waste (Solid, Liquid Rinsate) E->F G Store Securely in Designated Area F->G H Contact EHS for Professional Disposal G->H

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(6-Chloropyridazin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensure personal safety and environmental protection. This document provides a comprehensive operational and disposal plan for 4-(6-Chloropyridazin-3-yl)morpholine, a heterocyclic building block used in pharmaceutical research.

Chemical Identifier:

  • CAS Number: 17259-32-4

  • Molecular Formula: C₈H₁₀ClN₃O

  • Molecular Weight: 199.64 g/mol

Hazard Identification and Classification

Based on available safety information, this compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation[1]

The structural components, a chlorinated pyridazine and a morpholine moiety, suggest that caution should be exercised. Morpholine itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2][3] Chlorinated organic compounds are often treated as hazardous waste due to their potential toxicity and environmental persistence.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate control measures are in place. The following PPE is mandatory to minimize exposure.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and disposed of after handling or in case of contamination.[5]
Eyes/Face Safety glasses with side shields or chemical splash gogglesIn case of splash risk, a face shield should be worn in addition to goggles.[6]
Body Laboratory coatA flame-retardant lab coat is advisable.[7] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls should be considered.[5]
Respiratory Use in a well-ventilated areaAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

PPE Selection Workflow

PPE_Selection PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_verification Verification & Use Start Start: Handling Required AssessTask Assess Task: - Quantity - Duration - Splash/Aerosol Potential Start->AssessTask EyeProtection Eye Protection: Safety Goggles/Face Shield AssessTask->EyeProtection Always Required HandProtection Hand Protection: Chemical-Resistant Gloves AssessTask->HandProtection Always Required BodyProtection Body Protection: Lab Coat/Coveralls AssessTask->BodyProtection Always Required RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessTask->RespiratoryProtection Always Required InspectPPE Inspect PPE for damage DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Handling DonPPE->Proceed End End: Doff & Dispose PPE Proceed->End Task Complete

Caption: PPE Selection Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard operating procedures is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the Safety Data Sheet (SDS) or equivalent safety information is accessible to all personnel involved.[8][9]

    • Verify that a chemical fume hood is operational and certified.

    • Assemble all necessary equipment and reagents before starting work.

    • Ensure an emergency eyewash station and safety shower are accessible.[10]

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[4]

    • Avoid the formation of dust when handling the solid.

    • Keep containers tightly closed when not in use.[11]

    • Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[9]

  • In Case of a Spill:

    • Evacuate the immediate area if necessary.

    • Wear appropriate PPE, including respiratory protection if dust is generated.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a sealed, labeled container for hazardous waste.[7]

    • Prevent the spilled material from entering drains or waterways.[7]

    • Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound and its waste must be managed as hazardous waste.

  • Waste Segregation:

    • This compound should be segregated as chlorinated organic waste.[4] Do not mix with non-halogenated waste streams.[4]

    • Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, compatible, and clearly labeled hazardous waste container.[7]

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • For mixtures, list all constituents and their approximate percentages.[7]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[12]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[4]

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7] The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridazin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyridazin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.